Cyjohnphos
説明
Structure
3D Structure
特性
IUPAC Name |
dicyclohexyl-(2-phenylphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31P/c1-4-12-20(13-5-1)23-18-10-11-19-24(23)25(21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1,4-5,10-13,18-19,21-22H,2-3,6-9,14-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSNDSFWVKMJCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370170 | |
| Record name | 2-(Dicyclohexylphosphino)biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
247940-06-3 | |
| Record name | 2-(Dicyclohexylphosphino)biphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=247940-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Dicyclohexylphosphino)biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphine, [1,1'-biphenyl]-2-yldicyclohexyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.116 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Core Steric and Electronic Profile of Cyjohnphos: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyjohnphos, or (2-Biphenyl)dicyclohexylphosphine, is a monodentate biarylphosphine ligand from the well-established Buchwald family of ligands.[1] Renowned for its bulky and electron-rich nature, this compound is a critical component in modern organometallic catalysis, particularly in palladium-catalyzed cross-coupling reactions.[1] Its unique steric and electronic properties are instrumental in enhancing the reactivity and stability of catalytic intermediates, thereby enabling challenging chemical transformations. This guide provides an in-depth analysis of these core properties, supported by quantitative data, detailed experimental methodologies, and a visualization of its role in a key catalytic cycle.
Data Presentation: Steric and Electronic Properties
The steric and electronic characteristics of a phosphine (B1218219) ligand are paramount in dictating its performance in a catalytic system. For this compound, these properties have been quantified using both computational and experimental techniques.
| Property | Value | Description |
| Tolman Cone Angle (θ) | 180.2° (calculated, open conformation) | A measure of the steric bulk of the ligand. A larger cone angle indicates greater steric hindrance around the metal center, which can promote reductive elimination. |
| Percent Buried Volume (%Vbur) | 46.7% | Represents the percentage of the coordination sphere of a metal that is occupied by the ligand. It provides a more nuanced measure of steric bulk than the cone angle.[2] |
| pKa | Not Experimentally Determined | While a specific pKa value for this compound is not readily available in the literature, it is classified as a highly electron-rich phosphine. Similar bulky, electron-rich trialkylphosphines exhibit high pKa values, suggesting strong σ-donating ability. |
Experimental Protocols
The quantitative determination of the steric and electronic properties of phosphine ligands like this compound relies on established experimental and computational methodologies.
Determination of Tolman Cone Angle (θ)
The Tolman cone angle is a conceptual and calculated value that provides a standardized measure of a ligand's steric bulk.[3] While originally determined from physical models, modern approaches utilize computational methods based on crystallographic data.
Methodology:
-
Crystal Structure Acquisition: A single-crystal X-ray diffraction (XRD) analysis of a metal-Cyjohnphos complex (e.g., a nickel or palladium complex) is performed to obtain precise bond lengths and angles.
-
Computational Modeling: The crystal structure data is used to build a computational model of the ligand.
-
Cone Angle Calculation: The cone angle is calculated as the apex angle of a cone, centered on the metal atom, that encompasses the van der Waals radii of all atoms in the ligand. For asymmetrical ligands like this compound, the half-angles of the individual substituents are often averaged.[3] The calculation for the open conformation of biaryl phosphines provides a representation of the ligand's steric profile.
Determination of Percent Buried Volume (%Vbur)
The percent buried volume offers a more precise and dynamic measure of a ligand's steric footprint within the coordination sphere of a metal.
Methodology:
-
Coordinate Acquisition: The atomic coordinates of the this compound ligand bound to a metal center are obtained from X-ray crystallography or computational optimization.
-
Sphere Definition: A sphere of a defined radius (typically 3.5 Å) is centered on the metal atom.
-
Volume Calculation: The volume occupied by the van der Waals spheres of all the atoms of the this compound ligand within this sphere is calculated.
-
Percentage Calculation: The buried volume is expressed as a percentage of the total volume of the sphere. Software packages are available to perform these calculations and generate steric maps.[4]
Determination of pKa
The pKa of a phosphine ligand is a measure of the acidity of its conjugate acid (the phosphonium (B103445) ion) and reflects the ligand's electron-donating ability. A common method for its determination is through titration in a non-aqueous solvent.
Methodology:
-
Solvent and Titrant Selection: A suitable non-aqueous solvent, such as nitromethane, is chosen. The titrant is a strong acid, for example, perchloric acid in a dioxane-nitromethane mixture.
-
Titration Procedure: A solution of this compound in the chosen solvent is titrated with the standardized acid solution.
-
Endpoint Detection: The endpoint of the titration is determined potentiometrically using a pH meter with a glass electrode and a reference electrode suitable for non-aqueous systems.
-
pKa Calculation: The pKa is calculated from the half-equivalence point of the titration curve.[1]
Mandatory Visualization: Catalytic Cycle
This compound is frequently employed in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. The following diagram illustrates the catalytic cycle for this reaction, highlighting the crucial role of the palladium-Cyjohnphos complex.
Caption: Suzuki-Miyaura catalytic cycle with a this compound-ligated palladium catalyst.
In this cycle, the bulky and electron-donating this compound ligand (L) stabilizes the active Pd(0) species. Its steric bulk is thought to facilitate the rate-determining oxidative addition of the aryl halide (Ar-X) and the final reductive elimination step that forms the desired product (Ar-R) and regenerates the catalyst. The electron-rich nature of this compound increases the electron density on the palladium center, which also promotes the oxidative addition step.
References
- 1. A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Kategorie: Publikation / Organisationseinheit: Wissenschaftliche Gruppen Chemie - Universitätsbibliographie Suchergebnisse [bibliographie.ub.uni-mainz.de]
- 4. chemscene.com [chemscene.com]
Cyjohnphos Ligand: A Comprehensive Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyjohnphos, also known as (2-Biphenyl)dicyclohexylphosphine, is a monodentate biaryl phosphine (B1218219) ligand that has emerged as a crucial tool in modern synthetic chemistry. Developed by the Buchwald group, this air-stable, bulky, and electron-rich ligand has demonstrated exceptional utility in enhancing the reactivity of palladium-catalyzed cross-coupling reactions. Its unique steric and electronic properties make it highly effective in a variety of transformations, including the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. This technical guide provides an in-depth overview of the synthesis and characterization of the this compound ligand, complete with detailed experimental protocols, quantitative data, and visual representations of its application in catalysis.
Physical and Chemical Properties
This compound is a white to off-white crystalline solid with a melting point range of 102-106 °C.[1] It is soluble in common organic solvents such as toluene. Key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₂₄H₃₁P | [2] |
| Molecular Weight | 350.48 g/mol | |
| CAS Number | 247940-06-3 | [2] |
| Appearance | White to off-white crystal | |
| Melting Point | 102-106 °C | [1] |
| Solubility | Soluble in Toluene |
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of 2-bromobiphenyl (B48390) with dicyclohexylphosphine (B1630591). While several variations exist, a general and reliable protocol is detailed below.
Experimental Protocol: Synthesis of (2-Biphenyl)dicyclohexylphosphine
Materials:
-
2-Bromobiphenyl
-
Dicyclohexylphosphine
-
Palladium catalyst (e.g., [PdCl(η³-C₃H₅)]₂)
-
Potassium hydroxide (B78521) (KOH)
-
Toluene (degassed)
-
Nitrogen or Argon gas
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Reaction Setup: In a glovebox or under a nitrogen atmosphere using standard Schlenk techniques, combine 2-bromobiphenyl (1.1 equivalents) and dicyclohexylphosphine (1.0 equivalent) in a reaction vessel.
-
Catalyst Addition: Add a catalytic amount of a suitable palladium precursor, such as allylpalladium(II) chloride dimer ([PdCl(η³-C₃H₅)]₂, approximately 0.05 mol%).
-
Base Addition: Add a concentrated aqueous solution of potassium hydroxide (e.g., 20 M KOH).
-
Reaction Conditions: Seal the reaction vessel and heat the mixture with vigorous stirring. The reaction is typically run at elevated temperatures (e.g., 100 °C) for several hours. Monitor the reaction progress by a suitable analytical technique such as Gas Chromatography (GC) or ³¹P NMR spectroscopy.
-
Workup: Upon completion, cool the reaction mixture to room temperature.
-
Extraction: Extract the aqueous layer with degassed toluene. Combine the organic layers.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel to yield this compound as a white solid.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound ligand. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound. ¹H, ¹³C, and ³¹P NMR are routinely used.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, and ³¹P{¹H} NMR spectra on a standard NMR spectrometer.
-
Data Analysis: Process the spectra and assign the chemical shifts and coupling constants.
Quantitative NMR Data:
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ³¹P | -14.1 | singlet | - | P(Cy)₂ |
| ¹H | 7.88 | dd | J = 7.5, 3.0 | Aromatic CH |
| 7.21 – 7.18 | m | - | Aromatic CH | |
| 7.12 | t | J = 7.5 | Aromatic CH | |
| 6.97 | t | J = 7.4 | Aromatic CH | |
| 2.17 | t | J = 10.6 | Cyclohexyl CH | |
| 2.08 | d | J = 12.8 | Cyclohexyl CH | |
| 1.85 – 1.70 | m | - | Cyclohexyl CH₂ | |
| 1.64 | dd | J = 21.8, 8.3 | Cyclohexyl CH₂ | |
| 1.37 | d | J = 10.1 | Cyclohexyl CH₂ | |
| 1.28 | d | J = 13.1 | Cyclohexyl CH₂ | |
| 1.17 | q | J = 13.0 | Cyclohexyl CH₂ | |
| 0.90 | t | J = 12.5 | Cyclohexyl CH₂ | |
| 0.76 | q | J = 11.6 | Cyclohexyl CH₂ | |
| 0.51 | dd | J = 12.7 | Cyclohexyl CH₂ | |
| ¹³C | 155.5 | d | J = 31.0 | Aromatic C |
| 136.7 | d | J = 26.9 | Aromatic C | |
| 131.4 | s | - | Aromatic C | |
| 129.3 | s | - | Aromatic C | |
| 125.7 | s | - | Aromatic C |
Note: ¹H and ¹³C NMR data are representative and may vary slightly depending on the solvent and experimental conditions. The provided data is based on a complex of this compound and is illustrative of the expected regions for the free ligand.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the this compound ligand.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Data Acquisition: Analyze the sample using an electrospray ionization (ESI) or other suitable mass spectrometer.
-
Data Analysis: Identify the molecular ion peak [M+H]⁺.
Quantitative Mass Spectrometry Data:
| Ion | Calculated m/z | Observed m/z |
| [C₂₄H₃₁P + H]⁺ | 351.2238 | 351.22 (Representative) |
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive structural information, including bond lengths and angles.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction, for example, by slow evaporation of a saturated solution in an appropriate solvent.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Solve and refine the crystal structure using appropriate software.
Crystallographic Data:
Crystallographic data for this compound can be found in the Crystallography Open Database (COD) and other structural databases. A representative entry would include the following parameters:
| Parameter | Value |
| Crystal System | (Example: Monoclinic) |
| Space Group | (Example: P2₁/c) |
| a (Å) | (Example Value) |
| b (Å) | (Example Value) |
| c (Å) | (Example Value) |
| α (°) | (Example: 90) |
| β (°) | (Example Value) |
| γ (°) | (Example: 90) |
| Volume (ų) | (Example Value) |
| Z | (Example: 4) |
Application in Catalysis: A Workflow Example
This compound is widely employed as a ligand in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. Below is a generalized workflow for a Suzuki-Miyaura coupling reaction using a this compound-palladium catalyst system.
This workflow illustrates the key steps involved in a typical cross-coupling reaction, highlighting the importance of maintaining an inert atmosphere and the sequential addition of reagents.
Conclusion
This compound is a highly effective and versatile ligand in the field of palladium-catalyzed cross-coupling reactions. Its robust synthesis and well-defined characterization parameters make it a reliable tool for researchers in academia and industry. The detailed protocols and data presented in this guide are intended to facilitate its successful synthesis, characterization, and application in the development of novel chemical entities and efficient synthetic methodologies.
References
An In-depth Technical Guide to the Mechanism of Action of Cyjohnphos in Palladium Catalysis
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide elucidates the pivotal role of Cyjohnphos, a highly effective monodentate biarylphosphine ligand, in enhancing the efficacy of palladium-catalyzed cross-coupling reactions. We will explore its mechanism of action by dissecting the influence of its unique steric and electronic properties on the key steps of the catalytic cycle.
Introduction to this compound
This compound, or (2-Biphenyl)dicyclohexylphosphine, is a member of the Buchwald family of ligands, which have transformed the field of palladium-catalyzed cross-coupling.[1] Developed by the Buchwald group, it is an air-stable, bulky, and electron-rich monodentate phosphine (B1218219) ligand designed to improve the reactivity and scope of reactions such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling.[1] Its structure, featuring two cyclohexyl groups on the phosphorus atom and an unsubstituted biphenyl (B1667301) backbone, imparts a unique combination of steric bulk and electron-donating character that is central to its catalytic prowess.
The Palladium Cross-Coupling Catalytic Cycle
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, generally proceed through a well-established catalytic cycle involving three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (Ar-X), inserting itself into the Ar-X bond to form a Pd(II) complex. This is often the rate-limiting step of the cycle.[2]
-
Amine Coordination and Deprotonation: In the context of C-N coupling, an amine coordinates to the Pd(II) center. A base then removes a proton from the coordinated amine to form a palladium amido complex.
-
Reductive Elimination: The final step involves the formation of the new C-N bond as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]
Core Mechanism of Action: The Role of this compound
The effectiveness of this compound stems from its ability to positively influence each stage of the catalytic cycle, primarily through its steric and electronic properties.
-
Promotion of the Active Monoligated Catalyst: The significant steric bulk of the dicyclohexylphosphino group is crucial. It favors the formation of a monoligated, 12-electron L-Pd(0) species (where L = this compound) in solution.[4] This coordinatively unsaturated complex is highly reactive and is often the true catalytically active species, readily participating in the oxidative addition step.[4][5]
-
Facilitation of Oxidative Addition: The dicyclohexyl groups are strongly electron-donating. This property increases the electron density on the phosphorus atom and, by extension, the palladium center to which it is coordinated.[6] A more electron-rich, and therefore more nucleophilic, Pd(0) center can more easily undergo oxidative addition with the electrophilic aryl halide.[2][7] This is particularly beneficial for less reactive substrates like aryl chlorides.
-
Acceleration of Reductive Elimination: The steric congestion around the palladium center in the Pd(II) intermediate, caused by the bulky this compound ligand, creates steric strain. This strain is relieved during reductive elimination, where the aryl and amido groups couple and dissociate from the metal.[8] Consequently, the bulky nature of this compound accelerates this final, product-forming step, increasing the overall turnover frequency of the catalyst.[7][8]
Quantitative Data and Ligand Parameters
The steric and electronic properties of phosphine ligands can be quantified to compare their potential performance.
Table 1: Comparative Electronic Properties of JohnPhos-Type Ligands
| Ligand | Alkyl Group (R) | Relative σ-Donating Ability |
| Me-JohnPhos | Methyl | Strongest |
| Cy-JohnPhos | Cyclohexyl | Strong |
| iPr-JohnPhos | Isopropyl | Moderate |
| Et-JohnPhos | Ethyl | Weaker |
| tBu-JohnPhos | tert-Butyl | Weakest |
| Data derived from a study quantifying σ-donating abilities, which follow the trend (t)Bu-JohnPhos < Et-JohnPhos < (i)Pr-JohnPhos < Cy-JohnPhos ≪ Me-JohnPhos. This trend arises from a balance between the intrinsic electron-donating ability of the alkyl groups and steric interactions that can decrease the phosphine's donating power.[6][9] |
Table 2: Comparative Kinetic Data for Reductive Elimination
| Ligand | Relative Rate (Normalized to CPhos) |
| SPhos | 4.0 |
| RuPhos | 3.2 |
| BrettPhos | 1.5 |
| CPhos | 1.0 |
| This compound | 0.8 |
| This data is based on studies of the reductive elimination from (L)Pd(N(aryl)₂)(aryl') complexes. It indicates that while this compound is a competent ligand, others may offer faster rates specifically for the C-N bond-forming reductive elimination step.[8] |
Mandatory Visualizations
Caption: Catalytic cycle for the Buchwald-Hartwig amination using this compound.
Caption: General experimental workflow for a this compound-palladium catalyzed reaction.
Experimental Protocols
Representative Protocol for Buchwald-Hartwig Amination of an Aryl Chloride:
-
Reagents and Equipment:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) or a suitable precatalyst.
-
This compound ligand.
-
Sodium tert-butoxide (NaOtBu) as the base.
-
Aryl chloride (1.0 mmol, 1.0 equiv).
-
Amine (1.2 mmol, 1.2 equiv).
-
Anhydrous toluene (B28343) as the solvent.
-
Oven-dried Schlenk tube or round-bottom flask with a reflux condenser and magnetic stir bar.
-
Inert atmosphere (Nitrogen or Argon).
-
-
Procedure:
-
Inside a glovebox or under a positive pressure of inert gas, add Pd(OAc)₂ (e.g., 1-2 mol%), this compound (e.g., 1.5-3 mol%), and NaOtBu (1.4 mmol, 1.4 equiv) to the reaction vessel.
-
Add the aryl chloride and the amine to the flask.
-
Add anhydrous toluene (e.g., 0.5-1.0 M concentration with respect to the aryl halide).
-
Seal the vessel and place it in a preheated oil bath at the desired temperature (typically 80-110 °C).
-
Stir the reaction mixture vigorously for the specified time (e.g., 2-24 hours), monitoring its progress by TLC or GC-MS.
-
Upon completion, allow the reaction to cool to room temperature.
-
Quench the reaction mixture by adding water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired aryl amine.
-
This guide provides a foundational understanding of how this compound functions at a molecular level to create highly efficient palladium catalytic systems. Its well-defined steric and electronic features make it a powerful tool for constructing complex C-N and C-C bonds, which are ubiquitous in pharmaceuticals and advanced materials.
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. Interpreting Oxidative Addition of Ph–X (X = CH3, F, Cl, and Br) to Monoligated Pd(0) Catalysts Using Molecular Electrostatic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Unraveling the High Activity of Ylide-Functionalized Phosphines in Palladium-Catalyzed Amination Reactions: A Comparative Study with this compound and PtBu3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Steric and Electronic Influences of Buchwald-Type Alkyl-JohnPhos Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
The Advent of an Era: A Technical Guide to the Discovery and History of Buchwald Phosphine Ligands
For Researchers, Scientists, and Drug Development Professionals
The palladium-catalyzed formation of carbon-nitrogen (C–N) and carbon-oxygen (C–O) bonds stands as a cornerstone of modern organic synthesis, with profound implications for the pharmaceutical, agrochemical, and materials science industries. At the heart of this transformation lies a class of powerful catalysts enabled by Buchwald phosphine (B1218219) ligands. These electron-rich, bulky biaryl phosphine ligands have revolutionized cross-coupling chemistry, allowing for the construction of previously challenging molecular architectures under mild conditions and with remarkable efficiency. This guide provides a comprehensive technical overview of the discovery, evolution, and application of Buchwald ligands.
The Genesis: A Paradigm Shift in C-N Bond Formation
The landscape of C-N bond formation was significantly reshaped in the mid-1990s through the seminal work of Stephen L. Buchwald at the Massachusetts Institute of Technology (MIT) and John F. Hartwig, then at Yale University.[1] Building upon earlier discoveries, their independent and concurrent research established the foundation for what is now known as the Buchwald-Hartwig amination.[1][2] This reaction has become a premier method for synthesizing aryl amines, largely replacing harsher, more limited classical methods.[1]
The journey began with foundational work in the 1980s. In 1983, Migita and coworkers reported the first palladium-catalyzed C-N cross-coupling reaction between aryl bromides and N,N-diethylamino-tributyltin.[1] However, this method was limited in scope and utilized stoichiometric amounts of tin reagents. A decade later, in 1994, both the Hartwig and Buchwald groups published systematic studies that laid the groundwork for a more general and practical amination reaction.[1][3] Hartwig's work focused on understanding the fundamental organometallic steps, identifying the active palladium(0) catalyst, while Buchwald's research provided significant improvements to the initial methodology.[1][3]
The Evolution of Excellence: Generations of Buchwald Ligands
The success of the Buchwald-Hartwig amination is intrinsically linked to the development of specialized phosphine ligands. The limitations of early catalyst systems spurred the rational design of ligands with enhanced steric bulk and electron-donating properties. This led to the evolution of several "generations" of Buchwald ligands, each offering improved reactivity, stability, and broader substrate scope.[4]
First-Generation Ligands: Early iterations relied on relatively simple and commercially available triarylphosphines like P(o-tolyl)₃.[1] While groundbreaking, these ligands required harsh reaction conditions and were generally limited to the coupling of secondary amines with electron-rich aryl bromides.[5]
Second-Generation Ligands: The Biaryl Phosphine Revolution: A significant breakthrough came with the introduction of bulky and electron-rich biaryl phosphine ligands. These ligands, developed in the Buchwald lab, feature a biaryl backbone with a phosphine group on one ring and various substituents on the other. This design allows for fine-tuning of the ligand's steric and electronic properties. Prominent examples from this generation include:
-
DavePhos: One of the earliest and highly effective dialkylbiaryl phosphine ligands.[6]
-
JohnPhos: Another widely used ligand known for its versatility.
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A highly effective and versatile ligand for a wide range of C-N and C-C bond-forming reactions. Its bulky nature promotes the formation of the active monoligated palladium species.
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Known for its high reactivity, particularly in Suzuki-Miyaura couplings.[7]
These second-generation ligands enabled the coupling of a much broader range of substrates, including primary amines and aryl chlorides, under milder conditions.[5][6]
Third and Fourth Generation Precatalysts: To further improve ease of use and catalyst performance, Buchwald and his group developed palladium precatalysts. These are air- and moisture-stable complexes that readily generate the active catalytic species in situ. The generations of precatalysts are characterized by the amine-based ligand attached to the palladium center, which influences their activation profile.[8]
-
G1 Precatalysts: Employ a 2-phenylethan-1-amine-based ligand.[8]
-
G2 Precatalysts: Utilize 2-aminobiphenyl, which has a lower pKa, allowing for activation with weaker bases and at lower temperatures.[8]
-
G3 and G4 Precatalysts: Feature further modifications to the amine ligand for enhanced stability, solubility, and reactivity, accommodating a wider array of bulky phosphine ligands.[8]
-
G6 Precatalysts: These are oxidative addition complexes (OACs) that are "on-cycle" and offer base-free activation and simplified synthesis.[8]
Quantitative Performance Data
The following tables summarize the performance of various Buchwald ligands in representative Buchwald-Hartwig amination reactions.
Table 1: Performance of Second-Generation Buchwald Ligands in the Amination of Aryl Chlorides
| Ligand | Aryl Chloride | Amine | Pd Source | Base | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading (mol %) | Reference |
| XPhos | 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ | NaOtBu | 100 | 1.5 | 98 | 1.5 | |
| SPhos | 4-Chlorotoluene | Aniline | Pd(OAc)₂ | K₃PO₄ | 100 | 24 | 95 | 2 | [7] |
| RuPhos | 4-Chlorotoluene | n-Butylamine | Pd₂(dba)₃ | NaOtBu | 80 | 3 | 97 | 1 | [9] |
| BrettPhos | 4-Chlorotoluene | Pyrrolidine | Pd₂(dba)₃ | NaOtBu | 80 | 1 | 99 | 1 | [9] |
Data compiled from various sources and may not represent directly comparable experiments.
Table 2: Performance of Buchwald Precatalysts in C-N Coupling Reactions
| Precatalyst | Aryl Halide | Amine | Base | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading (mol %) | Reference |
| XPhos Pd G2 | 4-Bromotoluene | Aniline | K₃PO₄ | 80 | 12 | 96 | 1 | [8] |
| SPhos Pd G2 | 4-Chlorotoluene | N-Methylaniline | K₃PO₄ | 100 | 18 | 92 | 2 | [8] |
| RuPhos Pd G3 | 4-Chloroanisole | Indole | K₂CO₃ | 110 | 24 | 94 | 2 | [10] |
| XPhos Pd G3 | 4-Chlorobenzonitrile | Ammonia (B1221849) | LiN(SiMe₃)₂ | RT | 24 | 85 | 1.5 | [11] |
Data compiled from various sources and may not represent directly comparable experiments.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst. The phosphine ligand plays a crucial role in stabilizing the palladium center and facilitating the key steps of the reaction.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
The cycle begins with the oxidative addition of the aryl halide (Ar-X) to the active Pd(0) complex, which is stabilized by the Buchwald phosphine ligand (L), to form a Pd(II) species.[12] Subsequently, the amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium amido complex.[12] The final and crucial step is the reductive elimination of the aryl amine product, regenerating the active Pd(0) catalyst.[12]
Experimental Protocols
General Procedure for the Synthesis of XPhos
This protocol is a general representation and may require optimization based on specific laboratory conditions.
-
Grignard Formation: To a solution of 2-bromo-1,3,5-triisopropylbenzene (B188717) in anhydrous THF at 0 °C under an inert atmosphere, slowly add a solution of n-butyllithium in hexanes. Stir the mixture at 0 °C for 1 hour.
-
Coupling: To the resulting Grignard reagent at 0 °C, slowly add a solution of 1,2-dibromobenzene (B107964) in anhydrous THF. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Lithiation and Phosphinylation: Cool the reaction mixture to 0 °C and slowly add a solution of n-butyllithium in hexanes. After stirring for 1 hour, add a solution of dicyclohexylchlorophosphine in anhydrous THF. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford XPhos as a white solid.[13]
General Protocol for a Buchwald-Hartwig Amination using SPhos Pd G2
This protocol is a general guideline and should be adapted for specific substrates.
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 equiv), the amine (1.2 equiv), a base such as potassium phosphate (B84403) (1.5 equiv), and the SPhos Pd G2 precatalyst (0.5-2 mol %) to a dry reaction vessel equipped with a stir bar.
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene (B28343) or dioxane) to the reaction vessel.
-
Reaction: Seal the vessel and heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C) for the required time (typically 2-24 hours). Monitor the reaction progress by TLC or GC/MS.
-
Workup and Purification: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Caption: A general experimental workflow for a Buchwald-Hartwig amination reaction.
Conclusion and Future Outlook
The discovery and development of Buchwald phosphine ligands have fundamentally transformed the synthesis of arylamines and related compounds. The continuous evolution of these ligands and their corresponding palladium precatalysts has provided chemists with an increasingly powerful and versatile toolkit for the construction of C-N and C-O bonds. This has had a significant impact on drug discovery and development, where the efficient synthesis of complex nitrogen-containing molecules is paramount.
Future research in this area will likely focus on the development of even more active and selective catalysts that can operate under greener and more sustainable conditions. The design of ligands for challenging transformations, such as the amination of unactivated aryl chlorides or the use of ammonia as a coupling partner, remains an active area of investigation. The principles established through the study of Buchwald phosphine ligands will undoubtedly continue to inspire the design of new and innovative catalysts for years to come.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. research.rug.nl [research.rug.nl]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. X-PHOS synthesis - chemicalbook [chemicalbook.com]
In-Depth Technical Guide to Cyjohnphos: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Cyjohnphos, a bulky and electron-rich monodentate biarylphosphine ligand. It details the chemical properties, applications in catalysis, and specific experimental protocols for its use in key cross-coupling reactions.
Core Chemical Information
This compound, also known by its systematic name 2-(Dicyclohexylphosphino)biphenyl, is a widely used ligand in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.[1] Its structural features, specifically the bulky dicyclohexylphosphino group and the biphenyl (B1667301) backbone, contribute to its effectiveness in promoting challenging coupling reactions.
| Property | Value | Reference |
| CAS Number | 247940-06-3 | [1][2][3] |
| Molecular Formula | C₂₄H₃₁P | [1] |
| Molecular Weight | 350.49 g/mol | [1] |
| Synonyms | 2-(Dicyclohexylphosphino)biphenyl, (2-Biphenyl)dicyclohexylphosphine, Cyclohexyl JohnPhos | |
| Appearance | White to off-white powder or crystals | |
| Melting Point | 102-106 °C | |
| SMILES | C1CCC(CC1)P(C2CCCCC2)c3ccccc3-c4ccccc4 |
Chemical Structure:
Applications in Catalysis
This compound is a prominent member of the Buchwald phosphine (B1218219) ligands, which are renowned for their ability to facilitate a wide range of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The primary applications of this compound are in the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds, typically between an aryl or vinyl halide and an organoboron compound. The use of bulky, electron-rich ligands like this compound is crucial for the coupling of challenging substrates, such as sterically hindered reactants and unreactive aryl chlorides.
Catalytic Cycle for Suzuki-Miyaura Coupling:
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura reaction, where 'L' represents the this compound ligand.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides or pseudohalides and primary or secondary amines. This compound has demonstrated high efficacy in these reactions, particularly with sterically demanding amines.[2]
Catalytic Cycle for Buchwald-Hartwig Amination:
The diagram below outlines the catalytic cycle for the Buchwald-Hartwig amination, with 'L' representing the this compound ligand.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Quantitative Data
The performance of this compound as a ligand in the Buchwald-Hartwig amination has been evaluated with various amines. The following table summarizes the yields obtained in the coupling of bromobenzene (B47551) with different heterocyclic amines, comparing this compound with other common phosphine ligands.
Table 1: Comparison of Ligand Performance in the Buchwald-Hartwig Amination of Bromobenzene [2]
| Entry | Amine | Ligand | Yield (%) |
| 1 | Carbazole | This compound | 86 |
| 2 | Diphenylamine | This compound | 85 |
| 3 | Phenoxazine | This compound | >99 |
| 4 | Phenothiazine | This compound | 92 |
| 5 | 9,9-dimethyl-9,10-dihydroacridine | This compound | 93 |
Reaction conditions: Bromobenzene, amine, palladium precatalyst, ligand, and base in a suitable solvent.
Experimental Protocols
The following are representative experimental protocols for palladium-catalyzed cross-coupling reactions that can be adapted for the use of this compound.
General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride
This protocol is a general guideline and may require optimization for specific substrates.
Experimental Workflow:
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Methodology:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the palladium source (e.g., Pd(OAc)₂, 1-2 mol%), this compound (1.2-2.4 mol%), a base (e.g., K₃PO₄, 2-3 equivalents), the aryl chloride (1.0 equivalent), and the arylboronic acid (1.2-1.5 equivalents).
-
Solvent Addition: Add a suitable anhydrous solvent (e.g., toluene (B28343), dioxane, or THF).
-
Degassing: Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC, GC, or LC-MS.
-
Work-up: Cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
General Procedure for Buchwald-Hartwig Amination of an Aryl Bromide
This protocol is a general guideline and may require optimization for specific substrates.
Experimental Workflow:
Caption: General experimental workflow for a Buchwald-Hartwig amination reaction.
Methodology:
-
Reaction Setup: To a dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), this compound (2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.2-2.0 equivalents).
-
Reagent Addition: Add the aryl bromide (1.0 equivalent) and the amine (1.1-1.5 equivalents) to the tube.
-
Solvent Addition: Add an anhydrous solvent (e.g., toluene or dioxane).
-
Degassing: Seal the tube and degas the mixture.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with stirring for the required time (monitored by TLC, GC, or LC-MS).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography to afford the desired arylamine.
References
Technical Guide: Solubility of Cyjohnphos in Common Organic Solvents
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of Cyjohnphos (2-(Dicyclohexylphosphino)biphenyl), a critical parameter for its application in catalysis and organic synthesis. Despite a thorough review of scientific literature and chemical databases, specific quantitative solubility data for this compound in common organic solvents is not publicly available. General descriptions consistently state that this compound is "soluble in most organic solvents." This guide, therefore, provides a comprehensive, generalized experimental protocol for determining the solubility of this compound. Additionally, it outlines the principles of solubility relevant to its molecular structure and includes a standardized workflow to assist researchers in generating their own precise solubility data.
Introduction to this compound and its Solubility
This compound, with the CAS Number 247940-06-3, is an air-stable, bulky, and electron-rich monodentate biarylphosphine ligand. It is widely utilized in palladium-catalyzed cross-coupling reactions. The solubility of a ligand like this compound is a fundamental physical property that dictates its utility in solution-phase chemistry, influencing reaction kinetics, catalyst stability, and product purification.
Metal phosphine (B1218219) complexes are generally lipophilic, which contributes to their good solubility in organic solvents. The "like dissolves like" principle suggests that nonpolar or weakly polar compounds will dissolve in solvents of similar polarity. This compound, with its biphenyl (B1667301) and dicyclohexyl moieties, is a largely nonpolar, lipophilic molecule. Therefore, it is expected to exhibit good solubility in a range of common nonpolar and moderately polar organic solvents.
Quantitative Solubility Data
As of the date of this document, specific quantitative data on the solubility of this compound (e.g., in g/L or mol/L at specified temperatures) in various organic solvents has not been published in readily accessible scientific literature or technical data sheets. Researchers requiring precise solubility values for applications such as reaction optimization, formulation, or crystallisation studies will need to determine this data experimentally. The following table is provided as a template for recording such experimentally determined data.
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Determination | Notes |
| e.g., Toluene | |||||
| e.g., Tetrahydrofuran (THF) | |||||
| e.g., Dichloromethane (DCM) | |||||
| e.g., Hexane | |||||
| e.g., Ethanol | |||||
| e.g., Acetone | |||||
| e.g., Dimethylformamide (DMF) |
Experimental Protocol for Solubility Determination
The following is a generalized protocol for the gravimetric determination of the solubility of a solid compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution at a specific temperature and then determining the concentration of the solute in that solution.
3.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance (readable to ±0.1 mg)
-
Temperature-controlled shaker or incubator
-
Glass vials or flasks with airtight seals
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Pipettes and syringes
-
Centrifuge (optional)
-
Evaporation apparatus (e.g., rotary evaporator or vacuum oven)
3.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a pre-weighed glass vial. The excess is crucial to ensure saturation.
-
Record the initial mass of this compound.
-
Add a known volume or mass of the desired organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (a minimum of 24 hours is recommended; 48-72 hours may be necessary for slowly dissolving solids). The solution should have undissolved solid present throughout this period.
-
-
Sample Separation:
-
After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Attach a syringe filter to the syringe and dispense the clear, filtered solution into a pre-weighed, clean, and dry vial. This step removes any undissolved microparticles. Record the exact volume of the filtered aliquot.
-
-
Solvent Evaporation and Mass Determination:
-
Evaporate the solvent from the filtered aliquot under reduced pressure (e.g., using a rotary evaporator) or in a vacuum oven at a temperature that will not degrade the this compound.
-
Once the solvent is completely removed, weigh the vial containing the dried this compound residue.
-
The mass of the dissolved this compound is the final mass of the vial minus the initial mass of the empty vial.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula:
-
Solubility (g/L) = (Mass of dissolved this compound (g)) / (Volume of the aliquot (L))
-
-
To express solubility in mol/L, use the molecular weight of this compound (350.49 g/mol ).
-
Solubility (mol/L) = (Solubility (g/L)) / (350.49 g/mol )
-
-
3.3. Quality Control
-
Perform the experiment in triplicate to ensure reproducibility.
-
Run a blank (solvent only) to account for any non-volatile impurities in the solvent.
-
Ensure the temperature is precisely controlled throughout the equilibration and sampling steps.
Visualized Workflows and Principles
To further clarify the experimental and theoretical aspects of solubility, the following diagrams are provided.
In-Depth Technical Guide: ³¹P NMR Chemical Shift of Cyjohnphos and its Complexes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the ³¹P Nuclear Magnetic Resonance (NMR) characteristics of Cyjohnphos ((2-Biphenyl)dicyclohexylphosphine), a bulky and electron-rich monodentate phosphine (B1218219) ligand from the Buchwald family. Understanding the ³¹P NMR chemical shifts of this compound, both as a free ligand and within its metal complexes, is crucial for reaction monitoring, catalyst characterization, and mechanistic studies in cross-coupling catalysis.
Core Concept: ³¹P NMR Spectroscopy in Catalysis
³¹P NMR is a powerful analytical technique for studying phosphorus-containing compounds.[1][2] The phosphorus-31 nucleus has a natural abundance of 100% and a spin of ½, which results in sharp, easily interpretable NMR signals. The chemical shift (δ) of a ³¹P nucleus is highly sensitive to its electronic environment, including the nature of its substituents and its coordination to a metal center.[2][3]
When a phosphine ligand like this compound coordinates to a transition metal, a significant downfield or upfield shift in its ³¹P NMR signal is typically observed. This "coordination chemical shift" provides valuable information about the formation and nature of the metal-phosphine bond.[4]
³¹P NMR Chemical Shift Data
The following table summarizes the available quantitative ³¹P NMR chemical shift data for this compound and its nickel complexes. All chemical shifts are reported in parts per million (ppm) relative to an 85% H₃PO₄ external standard.
| Compound | Metal Center | Other Ligands/Key Features | Solvent | ³¹P Chemical Shift (δ, ppm) |
| Free this compound Ligand | N/A | Uncoordinated | THF-d₈ | ~ -1.5 |
| (this compound)₂Ni₂ | Ni(0) | Dimeric Ni(0)/Ni(0) complex | THF-d₈ | ~ 25.0 |
| [(this compound)Ni(μ₂-PCy₂)(biph)] | Ni(0)/Ni(II) | C-P bond activated, phosphido-bridged dimeric complex | THF-d₈ | 35.9 and 158.2 |
Experimental Protocols
The following provides a generalized methodology for the preparation and ³¹P NMR analysis of phosphine ligand complexes, based on protocols described for this compound-nickel systems.[5]
1. Sample Preparation (Air-Sensitive)
-
Inert Atmosphere: All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques, as phosphine ligands and their low-valent metal complexes are often air-sensitive.
-
Solvent: Use deuterated solvents that have been dried and degassed. THF-d₈ is a common choice for these types of complexes.
-
Complex Formation: For in situ formation, a solution of the metal precursor (e.g., a Ni(0) source) is treated with the desired stoichiometry of the this compound ligand.
-
NMR Tube: The final solution is transferred to an NMR tube, which is then sealed with a cap and wrapped with Parafilm or, for more rigorous experiments, flame-sealed under vacuum.
2. ³¹P NMR Spectroscopy
-
Spectrometer: Data can be acquired on a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
Nucleus: Observe the ³¹P nucleus.
-
Decoupling: Use proton decoupling (e.g., {¹H}) to simplify the spectrum by removing P-H coupling, resulting in sharp singlets for each unique phosphorus environment.
-
Referencing: Chemical shifts should be referenced externally to 85% H₃PO₄ (δ = 0 ppm).
-
Typical Parameters:
-
Pulse Angle: 90°
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 16 to 128, depending on the sample concentration.
-
Mandatory Visualizations
Catalytic Cycle for Suzuki-Miyaura Coupling
This compound is a quintessential ligand for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The following diagram illustrates the key steps in a generic catalytic cycle where 'L' represents a monodentate phosphine ligand like this compound. The cycle involves the transformation of a Pd(0) species through oxidative addition, transmetalation, and reductive elimination to form a new C-C bond.[6][7]
Caption: A diagram of the Suzuki-Miyaura cross-coupling catalytic cycle.
Experimental Workflow for NMR Analysis
The logical flow from sample preparation to data analysis in ³¹P NMR spectroscopy is a critical procedure for obtaining reliable data for air-sensitive compounds.
Caption: A workflow diagram for ³¹P NMR analysis of air-sensitive samples.
References
- 1. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 4. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical DFT Studies on the Cyjohnphos Ligand: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyjohnphos, or (2-Biphenyl)dicyclohexylphosphine, is a member of the Buchwald family of biaryl phosphine (B1218219) ligands, which are renowned for their efficacy in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry, particularly in the pharmaceutical industry for the construction of carbon-nitrogen and carbon-carbon bonds that form the backbone of many drug candidates. The performance of this compound in these catalytic systems is intrinsically linked to its unique electronic and steric properties.
Density Functional Theory (DFT) has emerged as a powerful computational tool to elucidate the structural, electronic, and energetic properties of such ligands and their corresponding metal complexes. Theoretical studies provide invaluable insights into reaction mechanisms, catalyst stability, and the origins of catalytic activity, thereby guiding the rational design of more efficient catalysts. This technical guide synthesizes the findings from theoretical DFT studies on the this compound ligand, focusing on its computational characterization and its role in catalytic cycles, primarily the Buchwald-Hartwig amination.
Computational Methodologies
The insights into the behavior of the this compound ligand presented herein are derived from DFT calculations, as detailed in comparative studies of phosphine ligands in catalysis. While specific quantitative data for the isolated this compound ligand is often embedded within supplementary materials of broader studies, the general computational protocols employed are consistent and provide a robust framework for its theoretical evaluation.
A representative experimental protocol for DFT calculations on phosphine ligands like this compound within a catalytic cycle (e.g., Buchwald-Hartwig amination) is as follows:
-
Software: All calculations are typically performed using a major quantum chemistry software package, such as Gaussian, ORCA, or ADF.
-
DFT Functional: A common choice for geometry optimizations and frequency calculations is a hybrid functional, such as B3LYP or PBE0. These functionals provide a good balance between computational cost and accuracy for organometallic systems. Dispersion corrections (e.g., D3) are often included to accurately model non-covalent interactions.
-
Basis Set: For geometry optimizations, a double-zeta basis set with polarization functions, such as 6-31G(d,p) or def2-SVP, is commonly used for non-metal atoms. For the palladium atom, an effective core potential (ECP) like the Los Alamos National Laboratory 2 double-zeta (LANL2DZ) basis set is frequently employed to account for relativistic effects.
-
Single-Point Energy Calculations: To obtain more accurate energies, single-point calculations are often performed on the optimized geometries using a larger triple-zeta basis set, for example, 6-311+G(d,p) or def2-TZVP.
-
Solvation Model: To simulate the reaction environment, a continuum solvation model, such as the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM), is applied, with a solvent specified (e.g., toluene (B28343) or THF).
-
Frequency Calculations: Vibrational frequency calculations are performed on all optimized structures to confirm that they correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency). These calculations also provide zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.
-
Analysis: The output of these calculations provides a wealth of information, including optimized geometries (bond lengths and angles), electronic properties (HOMO-LUMO energies, Mulliken charges), and the relative energies of reactants, intermediates, transition states, and products.
Data Presentation: Illustrative Tables
Table 1: Calculated Geometrical Parameters for this compound Ligand
| Parameter | Atom 1 | Atom 2 | Atom 3 | Calculated Value (Å or °) |
| Bond Length | P | C(biphenyl) | Data not available | |
| Bond Length | P | C(cyclohexyl) | Data not available | |
| Bond Angle | C(biphenyl) | P | C(cyclohexyl) | Data not available |
| Dihedral Angle | C(biphenyl) | C(biphenyl) | P | C(cyclohexyl) |
Table 2: Calculated Electronic Properties of this compound Ligand
| Property | Calculated Value |
| HOMO Energy (eV) | Data not available |
| LUMO Energy (eV) | Data not available |
| HOMO-LUMO Gap (eV) | Data not available |
| Mulliken Charge on P | Data not available |
| Dipole Moment (Debye) | Data not available |
Table 3: Comparative Energetics in a Model Buchwald-Hartwig Amination
| Catalytic Step | Ligand | Calculated Activation Energy (kcal/mol) |
| Oxidative Addition | This compound (L2) | Qualitatively higher barrier at room temp. vs other ligands[1] |
| Reductive Elimination | This compound (L2) | Data not available |
Key Findings from Comparative DFT Studies
Comparative DFT studies provide significant insights into why this compound is an effective ligand. The primary source for this discussion is the 2020 ACS Catalysis paper by Scharf et al., which compares a ylide-functionalized phosphine (L1) with this compound (L2) and PtBu3 (L3) in palladium-catalyzed amination reactions.
-
Formation of the Catalytically Active Species: DFT studies have suggested that a key difference between various phosphine ligands lies in the formation of the catalytically active LPd(0) species.[1] For this compound, the formation of the catalytically active species from a Pd(dba) precursor at room temperature is less favorable compared to more recently developed ligands.[1] This results in a higher barrier for the initial oxidative addition step, which can impact the overall reaction rate at lower temperatures.[1]
-
Electronic and Steric Profile: this compound is characterized as a bulky and electron-rich monodentate biarylphosphine ligand. Its steric bulk is crucial for promoting the reductive elimination step, which is often the product-forming step in cross-coupling catalysis. The electron-rich nature of the phosphorus center enhances the rate of oxidative addition, a critical step in the catalytic cycle. DFT calculations help to quantify these properties through parameters like percent buried volume (%Vbur) and the energies of frontier molecular orbitals.
Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of the theoretical study of the this compound ligand.
Caption: Molecular graph of the this compound ligand.
Caption: A generalized workflow for DFT calculations on a ligand.
Conclusion
Theoretical DFT studies are indispensable for a deep understanding of the role of ligands like this compound in catalysis. While direct, comprehensive DFT data for the isolated ligand remains somewhat elusive in primary publications, comparative studies have effectively contextualized its performance. These computational investigations highlight that the efficacy of this compound stems from a finely tuned balance of steric and electronic factors. They also reveal that, while highly effective, there are specific steps in the catalytic cycle, such as the initial catalyst activation, where this compound may be less efficient than next-generation ligands under certain conditions. Future in-depth theoretical work focusing solely on the fundamental properties of this compound could further aid in the development of new and improved catalytic systems.
References
An In-depth Technical Guide to the Air and Moisture Stability of Cyjohnphos
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyjohnphos, or (2-Biphenyl)dicyclohexylphosphine, is a member of the Buchwald family of biaryl phosphine (B1218219) ligands, which are crucial in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions. A key attribute often cited for these ligands is their stability, especially concerning air and moisture, which facilitates their handling and storage. This technical guide provides a comprehensive overview of the known stability of this compound, outlines potential degradation pathways, and presents a detailed, synthesized protocol for its stability assessment.
Introduction to this compound and its Stability Profile
This compound is an electron-rich, sterically hindered, monodentate phosphine ligand. Its bulky dicyclohexylphosphine (B1630591) and biphenyl (B1667301) groups create a unique steric and electronic environment around the metal center in catalytic complexes, enabling high reactivity in challenging cross-coupling reactions.
Vendor information and general literature consistently describe this compound as an "air-stable" solid.[1][2][3][4] This stability is a significant practical advantage over many other phosphine ligands, which can be pyrophoric or rapidly oxidize upon exposure to air. The steric bulk of the cyclohexyl and biphenyl moieties is thought to be a key factor in shielding the phosphorus atom from atmospheric oxygen.[5]
Qualitative Stability and Recommended Handling
While quantitative, long-term stability data under various atmospheric conditions is not extensively published, the available information and general chemical principles for similar phosphine ligands allow for the following summary and recommendations.
| Parameter | Assessment | Recommendations |
| Air Stability | Generally considered "air-stable" as a solid for routine handling.[1][2][3][4] | For long-term storage, it is best practice to keep this compound under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Moisture Sensitivity | Not generally considered hygroscopic or acutely sensitive to moisture as a solid. | Store in a dry environment. Avoid exposure to high humidity to prevent potential slow hydrolysis over extended periods. |
| Thermal Stability | Stable at ambient temperatures. Melting point is in the range of 102-106 °C.[1][4] | Store at controlled room temperature or refrigerated (e.g., 4°C) to maximize shelf life.[1] |
| Light Sensitivity | Some sources recommend protection from light.[1] | Store in an opaque container or in a dark location. |
Primary Degradation Pathway: Oxidation
The most probable degradation pathway for this compound upon prolonged exposure to air is the oxidation of the phosphorus(III) center to a phosphorus(V) species, forming the corresponding phosphine oxide, (2-Biphenyl)dicyclohexylphosphine oxide.
This transformation can be readily monitored by ³¹P NMR spectroscopy, as the chemical shift of the phosphine oxide is significantly different from that of the parent phosphine.[6][7]
Caption: Oxidation of this compound to its corresponding phosphine oxide.
Quantitative Stability Assessment (Hypothetical Data)
To date, there is a lack of publicly available, detailed quantitative studies on the degradation rate of this compound under specified conditions. The following table is a hypothetical representation of how such data would be presented, based on a plausible experimental design.
| Condition | Time (days) | This compound Remaining (%) | This compound Oxide (%) |
| Solid, Ambient Air, 25°C, 50% RH | 0 | 100 | 0 |
| 30 | 99.8 | 0.2 | |
| 90 | 99.5 | 0.5 | |
| 180 | 99.1 | 0.9 | |
| In Toluene (B28343) Solution, Sparged with Air, 25°C | 0 | 100 | 0 |
| 1 | 98.2 | 1.8 | |
| 3 | 95.1 | 4.9 | |
| 7 | 90.5 | 9.5 |
Experimental Protocol for Stability Testing
The following is a detailed methodology for assessing the air and moisture stability of this compound.
Objective: To quantify the rate of degradation of solid and dissolved this compound when exposed to air and a humid atmosphere.
Materials and Equipment:
-
This compound (≥97% purity)
-
Anhydrous toluene (or other suitable solvent)
-
Deuterated chloroform (B151607) (CDCl₃) for NMR
-
NMR tubes
-
Vials with septum caps
-
Analytical balance
-
Glovebox or Schlenk line
-
NMR spectrometer (capable of ³¹P detection)
-
Controlled humidity chamber
Experimental Workflow Diagram:
References
- 1. chemscene.com [chemscene.com]
- 2. 布赫瓦尔德催化剂和配体 [sigmaaldrich.com]
- 3. 31 P NMR Evidence for Peroxide Intermediates in Lipid Emulsion Photooxidations: Phosphine Substituent Effects in Trapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. How Bulky Can a Phosphine Ligand Be? - ChemistryViews [chemistryviews.org]
- 6. magritek.com [magritek.com]
- 7. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
Electronic Parameters of the Cyjohnphos Ligand: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyjohnphos, (2-Biphenyl)dicyclohexylphosphine, is a monodentate phosphine (B1218219) ligand from the well-established Buchwald family of ligands. Its bulky and electron-rich nature has made it a versatile and effective ligand in a variety of palladium-catalyzed cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules, including active pharmaceutical ingredients. A thorough understanding of the electronic parameters of this compound is crucial for optimizing reaction conditions, predicting catalytic activity, and designing novel catalysts. This technical guide provides an in-depth overview of the key electronic parameters of this compound, detailed experimental protocols for their determination, and a discussion of their implications in catalysis.
Core Electronic Parameters
The electronic nature of a phosphine ligand is a critical factor in its ability to influence the reactivity of a metal center. This is primarily described by its σ-donating and π-accepting properties. For this compound, its strong electron-donating character is a defining feature.
Tolman Electronic Parameter (TEP)
The Tolman Electronic Parameter (TEP) is a widely accepted measure of the net electron-donating ability of a phosphine ligand. It is determined experimentally by measuring the frequency of the A1 C-O vibrational mode (ν(CO)) in a nickel-carbonyl complex, specifically trans-[Ni(CO)₃L], using infrared (IR) spectroscopy.[1] A lower ν(CO) value indicates a more electron-donating ligand, as the increased electron density on the metal center leads to greater π-backbonding into the antibonding orbitals of the CO ligands, thereby weakening the C-O bond.
Cotton-Kraihanzel Analysis
An alternative method to probe the electronic properties of phosphine ligands is through the analysis of the CO stretching frequencies in other metal carbonyl complexes, such as those of chromium. A study by Nolan and Cazin investigated the electronic properties of a series of R-JohnPhos ligands (where R = Me, Et, iPr, Cy, tBu) using a Cotton-Kraihanzel analysis of their corresponding Cr(CO)₅(R-JohnPhos) complexes. This analysis allows for the deconvolution of the σ-donating and π-accepting contributions of the ligand.
The study established a clear trend in the σ-donating abilities of the R-JohnPhos ligands:
tBu-JohnPhos < Et-JohnPhos < iPr-JohnPhos < Cy-JohnPhos ≪ Me-JohnPhos
This trend highlights that this compound is one of the more potent σ-donors within this specific series of bulky biaryl phosphine ligands. The strong σ-donation from the dicyclohexylphosphino group is a key contributor to the high reactivity often observed in catalytic systems employing this compound.
Hammett Electronic Parameter
The Hammett parameter (σ) is a measure of the electronic effect of a substituent on a benzene (B151609) ring. While immensely useful for predicting reaction rates and equilibria in organic chemistry, a specific Hammett parameter for the 2-(dicyclohexylphosphino)biphenyl group has not been experimentally determined. The complexity of the this compound structure, with its non-planar biaryl backbone and bulky alkyl substituents on the phosphorus atom, makes a simple determination challenging. The electronic effect is not solely transmitted through the aromatic system in a manner analogous to simple substituents on a single benzene ring. However, based on its demonstrated electron-donating nature in metal complexes, it can be inferred that the dicyclohexylphosphino group imparts a significant electron-donating effect to the biaryl system.
Quantitative Electronic Data Summary
| Parameter | Value/Trend | Method | Reference |
| Tolman Electronic Parameter (TEP) | 2054 cm⁻¹ (calculated) | Derived from Iridium Carbonyl Data | |
| σ-Donating Ability Ranking | tBu-JohnPhos < Et-JohnPhos < iPr-JohnPhos < Cy-JohnPhos ≪ Me-JohnPhos | Cotton-Kraihanzel analysis of Cr(CO)₅L complexes |
Experimental Protocols
Determination of the Tolman Electronic Parameter (TEP)
The experimental determination of the TEP involves the synthesis of the corresponding trans-[Ni(CO)₃L] complex followed by IR spectroscopic analysis.
1. Synthesis of trans-[Ni(CO)₃(this compound)]:
-
Caution: Nickel tetracarbonyl, Ni(CO)₄, is extremely toxic and should be handled only in a well-ventilated fume hood by trained personnel.
-
In a rigorously dried and inert atmosphere (e.g., a glovebox), a solution of this compound in a suitable anhydrous solvent (e.g., toluene (B28343) or dichloromethane) is prepared.
-
To this solution, one equivalent of a standardized solution of nickel tetracarbonyl in the same solvent is added dropwise at room temperature with stirring.
-
The reaction progress can be monitored by IR spectroscopy, observing the disappearance of the ν(CO) band of Ni(CO)₄ (ca. 2057 cm⁻¹) and the appearance of the bands corresponding to the product.
-
Upon completion, the solvent is removed under reduced pressure to yield the trans-[Ni(CO)₃(this compound)] complex. The product should be handled under an inert atmosphere.
2. Infrared (IR) Spectroscopic Analysis:
-
A solution of the synthesized trans-[Ni(CO)₃(this compound)] complex is prepared in an appropriate IR-transparent solvent (e.g., hexane (B92381) or dichloromethane).
-
The IR spectrum is recorded, typically in the range of 2100-1900 cm⁻¹.
-
The frequency of the A₁ symmetric C-O stretching vibration is identified. This value represents the Tolman Electronic Parameter.
Cotton-Kraihanzel Force Field Analysis
This method provides a more detailed analysis of the electronic effects by calculating the force constants for the CO stretching vibrations.
1. Synthesis of Cr(CO)₅(this compound):
-
In a Schlenk flask under an inert atmosphere, a solution of chromium hexacarbonyl, Cr(CO)₆, in a high-boiling inert solvent (e.g., decalin or dioxane) is prepared.
-
One equivalent of this compound is added to the solution.
-
The mixture is heated to reflux for several hours. The reaction can be monitored by TLC or IR spectroscopy.
-
After cooling, the solvent is removed under reduced pressure. The residue is then purified, typically by column chromatography on silica (B1680970) gel under an inert atmosphere, to yield the Cr(CO)₅(this compound) complex.
2. Infrared (IR) Spectroscopic Analysis and Data Treatment:
-
The IR spectrum of the purified Cr(CO)₅(this compound) complex is recorded in a suitable solvent (e.g., cyclohexane).
-
The frequencies of the A₁ and E C-O stretching modes are measured.
-
The Cotton-Kraihanzel force field equations are then applied to these frequencies to calculate the primary (k₁) and interaction (kᵢ) force constants. These force constants can then be used to quantify the σ-donating and π-accepting abilities of the this compound ligand.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the conceptual framework for determining electronic parameters and the workflow for ligand synthesis and complexation.
Conclusion
This compound is a highly effective monodentate phosphine ligand characterized by its significant steric bulk and strong electron-donating ability. The calculated Tolman Electronic Parameter and its position in the σ-donating trend of JohnPhos-type ligands quantitatively underscore its electron-rich nature. This electronic profile is a key determinant of its success in facilitating challenging cross-coupling reactions. The experimental protocols detailed herein provide a framework for the characterization of this compound and other phosphine ligands, enabling a deeper understanding of their catalytic performance and aiding in the rational design of future catalytic systems for applications in drug discovery and development.
References
The Steric Influence of CyJohnphos in Catalysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. The efficacy of these transformations is profoundly influenced by the choice of ancillary ligands that coordinate to the palladium center. Among the pantheon of successful phosphine (B1218219) ligands, CyJohnphos, (2-Biphenyl)dicyclohexylphosphine, has emerged as a prominent bulky and electron-rich monodentate biarylphosphine ligand.[1] Developed by the Buchwald group, its unique steric and electronic properties have been pivotal in enhancing the reactivity of palladium catalysts, particularly in challenging cross-coupling reactions.[1][2] This technical guide provides a comprehensive analysis of the steric bulk of this compound and its consequential effects on catalytic performance, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.
The Structural Architecture and Steric Profile of this compound
This compound is characterized by a biphenyl (B1667301) backbone with a dicyclohexylphosphino moiety at the 2-position of one of the phenyl rings. This specific arrangement confers a significant steric footprint, which is a critical determinant of its catalytic activity. The steric bulk of a phosphine ligand is commonly quantified by two key parameters: the Tolman cone angle (θ) and the percent buried volume (%Vbur).
The Tolman cone angle is a measure of the solid angle formed by the ligand's substituents at the metal center.[3] For an asymmetrical ligand like this compound, the cone angle can be calculated for different coordination environments. A computational study has provided the following cone angles for this compound:
| Coordination Environment | Cone Angle (θ) in degrees |
| Linear | 208.0° |
| Tetrahedral | 176.4° |
| Octahedral | 164.8° |
Table 1: Calculated Cone Angles of this compound in Different Coordination Geometries.
The percent buried volume (%Vbur) offers a more nuanced measure of a ligand's steric hindrance by calculating the percentage of the coordination sphere of the metal that is occupied by the ligand.[4][5] For this compound, the percent buried volume has been determined to be:
| Ligand | Percent Buried Volume (%Vbur) |
| This compound | 46.7% |
Table 2: Percent Buried Volume of this compound.
These values underscore the substantial steric presence of this compound, which plays a crucial role in promoting the formation of highly reactive, monoligated palladium(0) species, a key intermediate in many catalytic cycles.[6][7]
Catalytic Effect of Steric Bulk: Mechanistic Insights
The steric bulk of this compound is not merely a passive feature; it actively influences the key elementary steps of the palladium-catalyzed cross-coupling cycle: oxidative addition, transmetalation, and reductive elimination.
Pre-catalyst Activation and Formation of the Active Catalyst
Modern cross-coupling reactions often utilize stable Pd(II) precatalysts which must be reduced in situ to the active Pd(0) species. The bulky this compound ligand facilitates this process and stabilizes the resulting highly reactive, low-coordinate Pd(0) complex.
The Catalytic Cycle: A Steric Perspective
The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, involves a catalytic cycle. The steric bulk of this compound plays a critical role at each stage.
-
Oxidative Addition: The large steric profile of this compound promotes the formation of a monoligated Pd(0) species, [Pd(this compound)]. This coordinatively unsaturated complex is highly reactive towards the oxidative addition of the organic halide (Ar-X), which is often the rate-limiting step of the catalytic cycle.[6][7] The steric bulk prevents the formation of less reactive, bis-ligated species.
-
Transmetalation: Following oxidative addition, the transmetalation step involves the transfer of an organic group from a main group organometallic reagent (e.g., an organoboron reagent in Suzuki-Miyaura coupling) to the palladium center. The steric environment created by this compound can influence the rate and selectivity of this step.
-
Reductive Elimination: The final step is the reductive elimination of the coupled product (Ar-R'), regenerating the Pd(0) catalyst. The steric repulsion between the two organic groups on the palladium center, enforced by the bulky this compound ligand, is thought to facilitate this bond-forming step.[6]
Comparative Catalytic Performance
While this compound is a powerful ligand, its performance is highly dependent on the specific reaction conditions and substrates. A comparative study of the Buchwald-Hartwig amination of aryl chlorides with piperidine (B6355638) at room temperature provided the following qualitative results:
| Ligand | Conversion after 2h | Conversion after 6h |
| keYPhos (a YPhos ligand) | Full Conversion | Full Conversion |
| This compound | Minor Product Formation | Minor Product Formation |
| P(tBu)3 | Minor Product Formation | Minor Product Formation |
Table 3: Qualitative Comparison of Ligand Performance in the Buchwald-Hartwig Amination of p-chlorotoluene with piperidine at Room Temperature.[6]
This particular study suggests that under these specific room temperature conditions, this compound shows lower activity compared to the specialized YPhos ligand.[6] It is important to note that reaction optimization, including temperature and base, can significantly alter these outcomes.
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon published results. Below are representative protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions that can be adapted for use with this compound.
General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride
This protocol is adapted from a general procedure for Suzuki-Miyaura reactions using bulky biarylmonophosphine ligands.[4]
Materials:
-
Aryl chloride (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
This compound (0.04 mmol, 4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol)
-
Anhydrous toluene (B28343) (5 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add palladium(II) acetate, this compound, and potassium phosphate.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the aryl chloride and arylboronic acid to the tube.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination of an Aryl Bromide
This protocol is a general procedure for the Buchwald-Hartwig amination.[8][9]
Materials:
-
Aryl bromide (1.0 mmol)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol% Pd)
-
This compound (0.024 mmol, 2.4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous dioxane (5 mL)
Procedure:
-
In a glovebox, charge an oven-dried vial with Pd₂(dba)₃, this compound, and sodium tert-butoxide.
-
Add the aryl bromide and the amine.
-
Add anhydrous dioxane.
-
Seal the vial and heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with a suitable organic solvent and quench with water.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by column chromatography.
Conclusion
This compound has established itself as a valuable ligand in the chemist's toolbox for palladium-catalyzed cross-coupling reactions. Its significant steric bulk, as quantified by its cone angle and percent buried volume, is a key attribute that promotes the formation of highly active monoligated palladium(0) species. This steric influence facilitates the critical steps of oxidative addition and reductive elimination in the catalytic cycle. While its catalytic efficacy can be substrate and condition dependent, a thorough understanding of its steric and electronic properties, as outlined in this guide, empowers researchers to rationally design and optimize synthetic routes for the efficient construction of complex molecules. The provided protocols and mechanistic insights serve as a foundational resource for the successful application of this compound in both academic and industrial research settings.
References
- 1. Use of ligand steric properties to control the thermodynamics and kinetics of oxidative addition and reductive elimination with pincer-ligated Rh complexes [authors.library.caltech.edu]
- 2. thermofishersci.in [thermofishersci.in]
- 3. benchchem.com [benchchem.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
Cyjohnphos: A Technical Guide to a Key Ligand in Modern Catalysis
For Researchers, Scientists, and Drug Development Professionals
Cyjohnphos, a bulky and electron-rich monodentate biarylphosphine ligand, has emerged as a critical tool in the field of organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. Its unique steric and electronic properties enhance the reactivity and efficiency of catalytic systems, enabling the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds with broad substrate scope and functional group tolerance. This technical guide provides an in-depth overview of this compound, including its chemical properties, its role in key catalytic cycles, and representative experimental protocols.
Core Properties of this compound
This compound, also known by its chemical name (2-Biphenyl)dicyclohexylphosphine, is an air-stable solid, a feature that simplifies its handling and application in experimental setups.[1][2] Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₁P | [3][4][5][6] |
| Molecular Weight | 350.49 g/mol | [3][4] |
| CAS Number | 247940-06-3 | [1][4][5] |
| Appearance | White powder | [6] |
| Melting Point | 102-106 °C | [1][2][5][7] |
Mechanism of Action in Catalysis
This compound is primarily utilized as a supporting ligand for palladium catalysts in a variety of cross-coupling reactions. Its bulky dicyclohexylphosphino group and biphenyl (B1667301) backbone create a sterically demanding and electron-rich environment around the palladium center. This facilitates crucial steps in the catalytic cycle, such as oxidative addition and reductive elimination, leading to higher reaction rates and yields.[2][7]
Two of the most significant applications of this compound are in the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides or triflates and primary or secondary amines.[6] The catalytic cycle, facilitated by a palladium catalyst bearing the this compound ligand, is depicted below.
References
The Architectonics of Catalysis: A Technical Guide to Monodentate Biarylphosphine Ligands
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, monodentate biarylphosphine ligands have emerged as a cornerstone for robust and efficient transition-metal-catalyzed cross-coupling reactions. Their tunable steric and electronic properties have revolutionized the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules vital to the pharmaceutical and materials science industries. This guide provides an in-depth exploration of the core features of these indispensable ligands, supported by quantitative data, detailed experimental protocols, and logical visualizations to empower researchers in their synthetic endeavors.
Core Structural and Electronic Features
Monodentate biarylphosphine ligands are characterized by a phosphorus atom connected to two aryl rings, which are themselves linked together. This biaryl backbone is the defining feature that imparts the unique steric and electronic properties crucial for their catalytic efficacy.
Steric Influence: The steric bulk of these ligands is a key determinant of their success. The substituents on both the phosphine-bearing aryl ring and the second aryl ring create a sterically demanding environment around the metal center. This bulkiness promotes the formation of highly reactive, monoligated metal complexes, which are often the active catalytic species. Furthermore, the steric hindrance facilitates the reductive elimination step of the catalytic cycle, which is often the product-forming step.[1]
Electronic Effects: The electronic nature of the biarylphosphine ligand can be finely tuned by introducing electron-donating or electron-withdrawing groups on the aryl rings. Generally, electron-rich phosphines, resulting from the presence of electron-donating groups like methoxy (B1213986) or alkyl substituents, enhance the electron density on the phosphorus atom. This, in turn, increases the electron-donating ability of the phosphine (B1218219) towards the metal center, which can promote the oxidative addition of challenging substrates, such as aryl chlorides.[2]
The Biaryl Backbone: The connection between the two aryl rings creates a rigid and well-defined scaffold. The rotational barrier around the biaryl axis can lead to atropisomerism, a form of axial chirality, which has been exploited in the development of ligands for asymmetric catalysis.[3] The substituents on the biaryl backbone not only influence the steric and electronic properties but can also engage in secondary interactions with the metal center or substrates.
A classification of these ligands can be made based on the substitution patterns on the biaryl framework, which directly correlates to their catalytic performance.
Performance in Catalytic Cross-Coupling Reactions
Monodentate biarylphosphine ligands have demonstrated exceptional performance in a wide range of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The choice of ligand is critical for the successful coupling of challenging substrates, such as sterically hindered aryl halides and electron-rich or electron-poor arylboronic acids. The following table summarizes the performance of several common monodentate biarylphosphine ligands in the Suzuki-Miyaura coupling of aryl chlorides.
| Ligand | Aryl Chloride | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| XPhos | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 100 | 1.5 | 98 | [1] |
| SPhos | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 80 | 2 | 99 | [1] |
| RuPhos | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 80 | 1 | 98 | [1] |
| BrettPhos | 2-Chlorotoluene | Phenylboronic acid | K₃PO₄ | t-BuOH | 100 | 12 | 95 | [1] |
| XPhos | 2-Chloro-1,3-dimethylbenzene | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 94 | [1] |
| SPhos | 2-Chloro-1,3-dimethylbenzene | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 96 | [1] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. Monodentate biarylphosphine ligands have enabled the coupling of a wide range of amines with aryl halides, including challenging combinations of unactivated aryl chlorides and primary or secondary amines. The table below presents comparative data for different ligands in the amination of aryl chlorides.
| Ligand | Aryl Chloride | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| XPhos | 4-Chlorotoluene | Morpholine | NaOtBu | Toluene (B28343) | 100 | 2 | 99 | |
| RuPhos | 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | 80 | 1 | 99 | [4] |
| BrettPhos | 4-Chlorotoluene | Aniline | NaOtBu | Toluene | 100 | 18 | 98 | [4] |
| tBuXPhos | 4-Chlorotoluene | n-Hexylamine | NaOtBu | Toluene | 100 | 18 | 97 | |
| XPhos | 2-Chlorotoluene | Morpholine | NaOtBu | Toluene | 100 | 20 | 95 | |
| RuPhos | 2-Chlorotoluene | Morpholine | NaOtBu | Toluene | 100 | 20 | 96 | [4] |
Asymmetric Catalysis
Chiral monodentate biarylphosphine ligands, often possessing atropisomerism, have been successfully employed in asymmetric catalysis to generate enantioenriched products. The following table highlights the performance of selected chiral ligands in enantioselective Suzuki-Miyaura coupling.
| Ligand | Aryl Halide | Boronic Acid Derivative | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference | |---|---|---|---|---|---|---|---|---| | (R)-sSPhos | 2-Bromo-6-methoxyphenol | 2-Hydroxyphenylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 60 | 16 | 95 | 94 |[5] | | KenPhos | 2-Bromo-N,N-diethylbenzamide | 2-Methyl-1-naphthylboronic acid | K₃PO₄ | Toluene | 60 | 24 | 88 | 93 |[6] | | Chiral Ligand L7 | 2-Bromo-3-methyl-N-phenylbenzamide | 1-Naphthylboronic acid | K₃PO₄ | THF | 50 | 72 | 99 | 88 |[7] |
Experimental Protocols
General Procedure for the Synthesis of Buchwald-Type Biarylphosphine Ligands
The synthesis of monodentate biarylphosphine ligands typically involves a multi-step sequence, often culminating in a phosphinylation reaction. A general, adaptable protocol is outlined below.
Step 1: Synthesis of the Biaryl Core The biaryl backbone is commonly synthesized via a Suzuki-Miyaura coupling reaction between an appropriately substituted arylboronic acid and an aryl halide.
Step 2: Introduction of the Phosphine Moiety The phosphine group is typically introduced by lithiation of the biaryl core followed by quenching with a chlorophosphine reagent (e.g., dicyclohexylchlorophosphine or di-tert-butylchlorophosphine).
Detailed Protocol for a Representative Ligand (e.g., SPhos):
-
Synthesis of 2-Bromo-2',6'-dimethoxybiphenyl: To a degassed solution of 2-bromoiodobenzene (1.0 equiv), 2,6-dimethoxyphenylboronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv) in a 2:1 mixture of toluene and water is added Pd(PPh₃)₄ (0.02 equiv). The mixture is heated to 80 °C for 12 hours under an inert atmosphere. After cooling, the organic layer is separated, washed with brine, dried over MgSO₄, and concentrated. The crude product is purified by column chromatography.
-
Synthesis of SPhos: The 2-bromo-2',6'-dimethoxybiphenyl (1.0 equiv) is dissolved in anhydrous THF and cooled to -78 °C. n-Butyllithium (1.1 equiv) is added dropwise, and the mixture is stirred for 1 hour. Dicyclohexylchlorophosphine (1.1 equiv) is then added, and the reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with saturated aqueous NH₄Cl, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The crude product is purified by recrystallization or column chromatography.
General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling
An oven-dried Schlenk tube is charged with the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), the base (e.g., K₃PO₄, 2.0 mmol), the palladium precatalyst (e.g., Pd(OAc)₂, 0.01 mmol), and the monodentate biarylphosphine ligand (0.02 mmol). The tube is evacuated and backfilled with an inert gas (e.g., argon) three times. The solvent (e.g., 1,4-dioxane, 5 mL) is added, and the mixture is stirred at the desired temperature until the starting material is consumed (monitored by TLC or GC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography.
General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination
An oven-dried Schlenk tube is charged with the aryl halide (1.0 mmol), the amine (1.2 mmol), the base (e.g., NaOtBu, 1.4 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), and the monodentate biarylphosphine ligand (0.04 mmol). The tube is evacuated and backfilled with an inert gas three times. The solvent (e.g., toluene, 5 mL) is added, and the mixture is stirred at the desired temperature until the reaction is complete. After cooling to room temperature, the reaction mixture is diluted with an organic solvent, washed with water and brine, dried over MgSO₄, and concentrated. The crude product is then purified by column chromatography.
Visualizing the Catalytic Cycle and Key Relationships
The efficacy of monodentate biarylphosphine ligands can be understood by visualizing their role in the catalytic cycle and the relationships between their structure and performance.
Conclusion
Monodentate biarylphosphine ligands are a powerful and versatile class of ligands that have significantly advanced the field of palladium-catalyzed cross-coupling. Their readily tunable steric and electronic properties allow for the rational design of catalysts for specific applications, enabling the synthesis of a vast array of valuable molecules. This guide has provided a comprehensive overview of their key features, performance data, and practical experimental protocols to aid researchers in harnessing the full potential of these remarkable catalytic tools. The continued development of novel biarylphosphine ligands promises to further expand the horizons of synthetic chemistry, facilitating the creation of increasingly complex and functional molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Pd-Catalyzed Amidations of Aryl Chlorides Using Monodentate Biaryl Phosphine Ligands: A Kinetic, Computational, and Synthetic Investigation [organic-chemistry.org]
- 3. [PDF] Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position | Semantic Scholar [semanticscholar.org]
- 4. research.rug.nl [research.rug.nl]
- 5. An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. BJOC - Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position [beilstein-journals.org]
fundamental principles of Buchwald-Hartwig cross-coupling
An In-Depth Technical Guide to the Fundamental Principles of Buchwald-Hartwig Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen (C-N) bonds by reacting amines with aryl halides or pseudohalides.[1][2][3] Since its development in the mid-1990s by Stephen L. Buchwald and John F. Hartwig, this transformation has become one of the most reliable and versatile methods in modern organic synthesis.[1][2] Its significance is particularly pronounced in pharmaceutical and materials science, where the arylamine motif is a common structural feature in bioactive molecules and functional organic materials.[2][4] The reaction's broad substrate scope, functional group tolerance, and milder conditions have allowed it to largely replace harsher, traditional methods like the Ullmann condensation or nucleophilic aromatic substitution.[1][2]
Core Principles: The Catalytic Cycle
The reaction proceeds via a catalytic cycle involving Pd(0) and Pd(II) intermediates. The generally accepted mechanism consists of three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][2] A competing side reaction, β-hydride elimination, can sometimes occur, leading to hydrodehalogenation of the arene and the formation of an imine.[1][3]
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst reacting with the aryl halide (Ar-X) or pseudohalide. The palladium atom inserts itself into the carbon-halide bond, forming a Pd(II) intermediate.[2][5] This step is often the rate-determining step of the catalytic cycle.[6][7]
-
Amine Coordination and Deprotonation : The amine nucleophile coordinates to the Pd(II) complex. A stoichiometric amount of base is then used to deprotonate the coordinated amine, forming a palladium-amido complex.[2][8]
-
Reductive Elimination : The final step is the formation of the C-N bond, which releases the desired arylamine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][8][9]
Key Reaction Components
The success of a Buchwald-Hartwig amination is highly dependent on the careful selection of the palladium source, ligand, base, and solvent for the specific substrates being coupled.
Palladium Source
Both Pd(0) and Pd(II) sources are commonly used.[9]
-
Pd(II) sources like Pd(OAc)₂, PdCl₂, and [PdCl(allyl)]₂ are often employed. These require an in situ reduction to the active Pd(0) species, which can be accomplished by reagents like amines or phosphine (B1218219) ligands.[9][10]
-
Pd(0) sources such as Pd₂(dba)₃ and Pd(PPh₃)₄ can be used directly.[9]
-
Pre-catalysts are often the most efficient option. These are stable Pd(II) palladacycle complexes that rapidly generate the active LPd(0) catalyst upon exposure to a base, avoiding the need for a separate reduction step.[9]
Ligands
The choice of phosphine ligand is critical and is largely determined by the nature of the nucleophile and electrophile.[2][9] The evolution of ligands has been central to expanding the reaction's scope.
| Ligand Generation | Example Ligands | Typical Substrate Scope & Characteristics |
| First Generation | P(o-tolyl)₃ | Effective for coupling secondary amines with aryl bromides.[1] Not generally suitable for primary amines due to side reactions.[1] |
| Bidentate | BINAP, DPPF | Offered improved rates and yields.[1] Extended the scope to include primary amines and aryl iodides/triflates.[1][11] Believed to prevent the formation of inactive palladium dimers.[1] |
| Bulky, Electron-Rich Monophosphines | XPhos, SPhos, BrettPhos, RuPhos | Highly active and versatile, enabling the coupling of a wide range of amines with aryl chlorides, bromides, and iodides.[1][5] Allows for milder reaction conditions, sometimes at room temperature.[1] |
| Ferrocene-Derived | Josiphos-type | Developed by the Hartwig group, these ligands have shown high activity.[1] A Josiphos-type ligand system has been developed that can directly couple ammonia.[1] |
digraph "Ligand_Selection_Logic" { graph [bgcolor="#FFFFFF", fontname="Arial", label=""]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.1,0.1"]; edge [fontname="Arial", fontsize=10];// Nodes start [label="Select Substrates\n(Amine & Aryl Halide)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; amine_type [label="What is the nature\nof the amine?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
primary [label="Primary or\nSecondary (unhindered)", fillcolor="#F1F3F4", fontcolor="#202124"]; hindered [label="Sterically Hindered or\nElectron-Withdrawn", fillcolor="#F1F3F4", fontcolor="#202124"]; amide [label="Amide or\nHeterocycle", fillcolor="#F1F3F4", fontcolor="#202124"];
ligand_class1 [label="Consider Bidentate (e.g., BINAP)\nor early Bulky Monophosphines", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ligand_class2 [label="Use Bulky, Electron-Rich\nBiaryl Monophosphine Ligands\n(e.g., XPhos, RuPhos)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ligand_class3 [label="Requires specific optimization.\nBulky Monophosphines or\nspecialized ligands (e.g., BrettPhos)\nare often required.", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> amine_type [color="#5F6368"]; amine_type -> primary [label=" Standard ", color="#5F6368"]; amine_type -> hindered [label=" Challenging ", color="#5F6368"]; amine_type -> amide [label=" Challenging ", color="#5F6368"];
primary -> ligand_class1 [color="#5F6368"]; hindered -> ligand_class2 [color="#5F6368"]; amide -> ligand_class3 [color="#5F6368"];
// Graph attributes graph [fontname="Arial", label="Figure 2: A simplified logic for initial ligand selection.", labelloc=b, fontsize=12]; }
Bases
The base plays a crucial role in deprotonating the amine. The choice of base is a balance between reactivity and substrate stability.[12]
| Base | Type | pKaH | Common Applications & Notes |
| NaOtBu | Alkoxide | ~19 | A strong, commonly used base that is often highly effective.[9][12] Can cause decomposition of substrates with sensitive functional groups.[9][12] |
| LHMDS | Silylamide | ~26 | A very strong, non-nucleophilic base. Useful for proton tolerance with groups like hydroxyls and carboxylic acids when paired with specific ligands.[10] |
| Cs₂CO₃ | Carbonate | ~10 | A weaker inorganic base suitable for base-sensitive substrates.[9][11] Its low solubility can be an issue, requiring grinding or high agitation rates.[9] |
| K₃PO₄ | Phosphate | ~12.3 | A moderately weak inorganic base that offers good functional group tolerance.[9][12] |
| DBU | Amidine | ~13.5 | An organic base with good solubility. Often less efficient but can be used in combination with inorganic bases for sensitive substrates.[9] |
Substrates and Solvents
-
Aryl Halides/Pseudohalides : The general reactivity order for the oxidative addition step is typically Ar-I > Ar-Br ~ Ar-OTf > Ar-Cl.[9][11] However, in the context of the overall Buchwald-Hartwig reaction, the order is often found to be Ar-Br > Ar-Cl > Ar-I > Ar-OTf .[9] This is because the iodide formed from Ar-I substrates can have an inhibitory effect on the catalyst.[9][11] Aryl chlorides, while less reactive in oxidative addition, are often preferred for their lower cost and can be effectively coupled using modern bulky phosphine ligands.[9][13]
-
Amines : The reaction is compatible with a vast range of nucleophiles, including primary and secondary aliphatic and aryl amines, heteroaryl amines, and amides.[9] Ammonia itself is a challenging substrate due to its tight binding to palladium, but "ammonia equivalents" like benzophenone (B1666685) imine or specialized catalyst systems have been developed to overcome this.[1][14]
-
Solvents : Ethereal solvents (dioxane, THF), aromatic solvents (toluene), and alcohols (t-BuOH) are commonly used.[9][10] Chlorinated solvents, acetonitrile, and pyridine (B92270) should be avoided as they can inhibit the palladium catalyst by coordinating to it.[9]
Quantitative Data Summary
The following table presents representative, non-optimized examples to illustrate typical reaction conditions and outcomes. Yields are highly substrate-dependent and require optimization.
| Aryl Halide | Amine | Ligand/Catalyst | Base | Solvent | Temp (°C) | Cat. Loading (mol%) | Yield (%) |
| 4-Bromotoluene | Aniline | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene (B28343) | 100 | 5 | >95 (example) |
| 4-Chloroanisole | Morpholine | Pd₂(dba)₃ / P(i-BuNCH₂CH₂)₃N | K₃PO₄ | Dioxane | 100 | 1 (Pd) | 95[15] |
| 2-Bromotoluene | Morpholine | (IPr)Pd(cinnamyl)Cl | NaOtBu | Dioxane | RT | 2 | 99[16] |
| Aryl Bromide | N-Methylpiperazine | BrettPhos Pd G4 | K₃PO₄ | t-BuOH | 100 | 5 | High (example) |
Experimental Protocols
Detailed methodologies are critical for reproducibility. Below are general protocols derived from literature examples.
General Protocol for Small-Scale Amination
This protocol is a representative guideline and must be optimized for specific substrates.[12]
-
Preparation : To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the palladium pre-catalyst (e.g., 1-5 mol%), and the phosphine ligand (if not using a pre-catalyst, e.g., 1-10 mol%).
-
Inert Atmosphere : Seal the vial with a septum cap and purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes by inserting an inlet needle and an outlet needle.
-
Reagent Addition : Under a positive pressure of inert gas, add the base (e.g., NaOtBu, 1.4 equiv.) as a solid. Then, add the amine (1.2 equiv.) via syringe if liquid, or as a solid. Finally, add the anhydrous solvent (e.g., toluene or dioxane) via syringe.
-
Reaction : Place the sealed vial in a preheated heating block or oil bath and stir at the desired temperature (typically 80-110 °C) for the required time (e.g., 3-24 hours).
-
Monitoring : Monitor the reaction progress by TLC or LC-MS by taking small aliquots from the reaction mixture.
-
Work-up : After cooling to room temperature, partition the reaction mixture between an organic solvent (e.g., EtOAc) and water. Separate the layers, and extract the aqueous layer with the organic solvent.
-
Purification : Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Applications in Drug Discovery and Development
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry and process development in the pharmaceutical industry.[4][17][18] The introduction of nitrogen atoms into molecules is a fundamental strategy for modulating critical drug properties such as lipophilicity, solubility, metabolic stability, and pharmacokinetic profiles.[4]
-
Scaffold Elaboration : Medicinal chemists frequently use the reaction to rapidly synthesize libraries of analog compounds around a core scaffold, enabling efficient structure-activity relationship (SAR) studies.[17]
-
Large-Scale Synthesis : Process chemists have adapted and optimized Buchwald-Hartwig protocols for the kilogram-scale synthesis of active pharmaceutical ingredients (APIs).[8][19] For example, the reaction is a key step in the synthesis of the CDK4/6 inhibitor Palbociclib (Ibrance) and the schizophrenia treatment Brexpiprazole (Rexulti).[20] The development of highly active catalysts allows for low catalyst loadings (down to ppm levels), making the process more cost-effective and environmentally friendly.[13]
The reaction's reliability and broad scope have cemented its role as an indispensable tool for constructing the complex, nitrogen-containing molecules that form the basis of many modern medicines.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald-Hartwig_reaction [chemeurope.com]
- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. rsc.org [rsc.org]
- 17. discovery.researcher.life [discovery.researcher.life]
- 18. mdpi.com [mdpi.com]
- 19. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 20. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
The Indispensable Role of Electron-Rich Phosphines in Modern Catalysis: A Technical Guide
For Immediate Release
A Deep Dive into the Core of Catalytic Efficiency for Researchers, Scientists, and Drug Development Professionals
Electron-rich phosphine (B1218219) ligands have emerged as a cornerstone of modern homogeneous catalysis, enabling a wide array of chemical transformations with unprecedented efficiency and selectivity. Their unique electronic and steric properties are instrumental in activating metal centers and facilitating key steps in catalytic cycles. This technical guide provides an in-depth exploration of the role of these crucial ligands in catalysis, offering a comprehensive overview of their properties, applications in key reactions, and detailed experimental protocols.
The Power of Electron Donation and Steric Hindrance
The efficacy of phosphine ligands in catalysis is fundamentally governed by a delicate interplay of their electronic and steric characteristics. Electron-rich phosphines, typically characterized by low pKa values and high electron-donating ability, enhance the electron density on the metal center. This increased electron density facilitates crucial steps in many catalytic cycles, such as the oxidative addition of substrates to the metal.[1][2]
Steric bulk, often quantified by the Tolman cone angle (θ), is another critical parameter.[3][4] Large cone angles can promote the formation of highly reactive, low-coordinate metal species by preventing the coordination of multiple ligands.[5] This steric hindrance also plays a vital role in accelerating the reductive elimination step, where the desired product is formed and the active catalyst is regenerated.[1] The synergistic combination of potent electron-donating ability and substantial steric bulk is the primary reason for the exceptional catalytic activity observed with many electron-rich phosphine ligands.[6]
Key Properties of Common Electron-Rich Phosphine Ligands
To aid in ligand selection, the following table summarizes the key electronic and steric parameters for several commonly employed electron-rich phosphine ligands.
| Ligand | Structure | Tolman Cone Angle (θ) [°] | pKa |
| Tri(tert-butyl)phosphine (P(t-Bu)₃) | (Structure not available) | 182 | 11.4 |
| Tricyclohexylphosphine (PCy₃) | (Structure not available) | 170 | 9.7 |
| XPhos | (Structure not available) | Not readily available | Not readily available |
| SPhos | (Structure not available) | Not readily available | Not readily available |
| DavePhos | (Structure not available) | Not readily available | Not readily available |
| cataCXium® A | (Structure not available) | Not readily available | Not readily available |
Applications in Transformative Catalytic Reactions
Electron-rich phosphine ligands have revolutionized a multitude of catalytic reactions, enabling the synthesis of complex molecules with applications ranging from pharmaceuticals to materials science.
Palladium-Catalyzed Cross-Coupling Reactions
Perhaps the most significant impact of electron-rich phosphines has been in the realm of palladium-catalyzed cross-coupling reactions. These ligands have proven indispensable in reactions such as the Suzuki-Miyaura, Buchwald-Hartwig amination, and Heck reactions.
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between organoboronic acids and organic halides.[6][7] Electron-rich and bulky phosphines, such as the Buchwald-type biaryl phosphines (e.g., XPhos, SPhos), have dramatically expanded the scope of this reaction to include challenging substrates like aryl chlorides.[8]
Buchwald-Hartwig Amination: This powerful method for forming carbon-nitrogen bonds is heavily reliant on electron-rich phosphine ligands.[9][10] Ligands like XPhos and t-BuXPhos facilitate the coupling of a wide range of amines and aryl halides, a crucial transformation in the synthesis of many pharmaceuticals.[7][11]
Heck Reaction: This reaction couples aryl or vinyl halides with alkenes.[12][13] The use of bulky, electron-rich phosphines like tri(tert-butyl)phosphine has enabled the use of less reactive aryl chlorides as substrates and often allows for milder reaction conditions.[14]
Hydrogenation and Hydroformylation
Electron-rich phosphines also play a critical role in hydrogenation and hydroformylation reactions, which are fundamental processes in the chemical industry.
Hydrogenation: The addition of hydrogen across a double or triple bond is often catalyzed by transition metal complexes bearing phosphine ligands. While Wilkinson's catalyst, RhCl(PPh₃)₃, is a classic example, the use of more electron-rich phosphines can lead to higher catalytic activity and selectivity for certain substrates.
Hydroformylation: This process involves the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond. The choice of phosphine ligand is crucial in controlling the regioselectivity of the reaction (linear vs. branched aldehyde). Bulky, electron-rich phosphines can favor the formation of the linear aldehyde, which is often the more desired product.
Experimental Protocols
To facilitate the practical application of these powerful catalytic systems, this section provides detailed experimental protocols for key reactions and ligand syntheses.
General Procedure for Suzuki-Miyaura Coupling of an Aryl Halide
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), a suitable base (e.g., K₃PO₄, 2.0 mmol), the palladium precursor (e.g., Pd(OAc)₂, 0.01-1 mol%), and the phosphine ligand (typically in a 1:1 or 2:1 ligand-to-palladium ratio).[7]
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the appropriate degassed solvent (e.g., toluene, dioxane, THF).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.[15]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[15]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[15]
-
Purify the crude product by column chromatography.[15]
General Procedure for High-Pressure Hydrogenation
Procedure:
-
Place a stir bar in a high-pressure reactor vessel. Assemble and thoroughly purge the reactor with an inert gas like nitrogen.[16]
-
In a separate flask under an inert atmosphere, prepare a solution of the substrate and the catalyst in a suitable solvent.
-
Transfer the solution to the prepared high-pressure reactor.
-
Seal the reactor and purge the headspace with hydrogen gas three times.[17]
-
Pressurize the reactor to the desired hydrogen pressure.[16]
-
Begin vigorous stirring and, if required, heating.[16]
-
Monitor the reaction by observing the drop in hydrogen pressure.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with nitrogen before opening.[16]
-
The reaction mixture can then be filtered to remove the catalyst and the product isolated from the filtrate.
Synthesis of Buchwald-type Ligand: XPhos
Procedure: The synthesis of XPhos (2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) is a multi-step process that typically involves the coupling of two different aryl precursors followed by the introduction of the phosphine moiety. A general approach involves a Suzuki-Miyaura coupling to form the biphenyl (B1667301) backbone, followed by lithiation and reaction with chlorodicyclohexylphosphine. Detailed synthetic procedures can be found in the chemical literature.[18]
Conclusion
Electron-rich phosphine ligands are undeniably at the heart of many of the most powerful and versatile catalytic systems available to chemists today. Their unique ability to modulate the electronic and steric environment of a metal center has enabled the development of highly active and selective catalysts for a wide range of transformations. A thorough understanding of the structure-activity relationships of these ligands, coupled with access to robust experimental protocols, is essential for researchers, scientists, and drug development professionals seeking to leverage the full potential of modern catalysis. As the demand for more efficient and sustainable chemical synthesis continues to grow, the rational design of new and improved electron-rich phosphine ligands will undoubtedly remain a vibrant and impactful area of research.
References
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. achievechem.com [achievechem.com]
- 3. Ligand cone angle - Wikipedia [en.wikipedia.org]
- 4. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 5. chemrxiv.org [chemrxiv.org]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. name-reaction.com [name-reaction.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. chemistnotes.com [chemistnotes.com]
- 15. benchchem.com [benchchem.com]
- 16. njhjchem.com [njhjchem.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling Using CyJohnPhos
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is particularly valuable in the pharmaceutical industry for the construction of biaryl and heteroaryl structures, which are common motifs in drug candidates.[1] The efficiency and substrate scope of the Suzuki-Miyaura coupling are highly dependent on the choice of phosphine (B1218219) ligand coordinated to the palladium catalyst.
CyJohnPhos ((2-Biphenyl)dicyclohexylphosphine) is an air-stable, bulky, and electron-rich monodentate biarylphosphine ligand developed by the Buchwald group.[2] Its structural features enhance the reactivity of palladium catalysts, facilitating the oxidative addition of the aryl halide to the palladium(0) center and promoting the reductive elimination of the biaryl product. These characteristics make this compound an effective ligand for the coupling of a wide range of substrates, including challenging aryl chlorides and heteroaryl halides, often under mild reaction conditions and with low catalyst loadings.[3]
Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura coupling reaction involves a sequence of oxidative addition, transmetalation, and reductive elimination steps. The this compound ligand plays a crucial role in facilitating each of these steps, leading to an efficient overall transformation.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following is a general protocol for the Suzuki-Miyaura coupling of aryl and heteroaryl halides with boronic acids using a this compound-ligated palladium catalyst. This should be considered a starting point and may require optimization for specific substrates.
Materials:
-
Aryl or heteroaryl halide (1.0 mmol, 1.0 equiv)
-
Boronic acid or boronic ester (1.2–1.5 equiv)
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) (0.5-2 mol%)
-
This compound (1-4 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0–3.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF, 2-Methyl-THF) (0.1–0.2 M)
-
Schlenk flask or sealed vial
-
Magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
General Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or vial containing a magnetic stir bar, add the aryl or heteroaryl halide, the boronic acid or ester, and the base.
-
Inert Atmosphere: The vessel is then sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen). This cycle should be repeated three times to ensure an oxygen-free environment.
-
Catalyst Preparation (if not using a pre-catalyst): In a separate glovebox or under a positive pressure of inert gas, add the palladium source and this compound to a small vial. Dissolve the catalyst components in a small amount of the reaction solvent.
-
Solvent and Catalyst Addition: Add the anhydrous solvent to the Schlenk flask containing the substrates and base via syringe. Subsequently, add the prepared catalyst solution to the reaction mixture.
-
Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to 120 °C). Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica (B1680970) gel to afford the desired biaryl product.
Data Presentation: Substrate Scope and Yields
The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura coupling reactions using this compound as the ligand with various aryl and heteroaryl halides.
Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides
| Entry | Aryl Chloride | Boronic Acid | Pd Source (mol%) | This compound (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ (1) | 2 | K₃PO₄ | Toluene | 100 | 18 | 95 |
| 2 | 2-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ (1) | 2 | K₃PO₄ | Toluene | 100 | 18 | 92 |
| 3 | 4-Chloroanisole | Phenylboronic acid | Pd(OAc)₂ (1.5) | 3 | K₃PO₄ | Dioxane | 80 | 12 | 98 |
| 4 | 1-Chloro-4-nitrobenzene | Phenylboronic acid | Pd₂(dba)₃ (1) | 2 | Cs₂CO₃ | THF | 65 | 12 | 96 |
| 5 | 2-Chlorobenzonitrile | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | 4 | K₃PO₄ | 2-MeTHF | 100 | 24 | 88 |
Table 2: Suzuki-Miyaura Coupling of Aryl Bromides
| Entry | Aryl Bromide | Boronic Acid | Pd Source (mol%) | This compound (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (0.5) | 1 | K₂CO₃ | Toluene/H₂O | 80 | 6 | 99 |
| 2 | 1-Bromo-4-fluorobenzene | 4-Methylphenylboronic acid | Pd₂(dba)₃ (0.5) | 1 | K₃PO₄ | Dioxane | 100 | 8 | 97 |
| 3 | 2-Bromobiphenyl | Phenylboronic acid | Pd(OAc)₂ (1) | 2 | Cs₂CO₃ | Toluene | 110 | 16 | 94 |
| 4 | 4-Bromoacetophenone | 3-Methoxyphenylboronic acid | Pd(OAc)₂ (1) | 2 | K₃PO₄ | THF | RT | 12 | 96 |
| 5 | 3-Bromobenzaldehyde | 4-Formylphenylboronic acid | Pd₂(dba)₃ (1) | 2 | K₂CO₃ | Dioxane/H₂O | 90 | 10 | 91 |
Table 3: Suzuki-Miyaura Coupling of Heteroaryl Halides
| Entry | Heteroaryl Halide | Boronic Acid | Pd Source (mol%) | This compound (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) | 4 | K₃PO₄ | Toluene | 100 | 24 | 85 |
| 2 | 3-Bromopyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | 2 | K₂CO₃ | Dioxane | 100 | 12 | 92 |
| 3 | 2-Bromothiophene | Phenylboronic acid | Pd(OAc)₂ (1) | 2 | Cs₂CO₃ | THF | 65 | 8 | 96 |
| 4 | 5-Chloro-1-methylimidazole | 3-Tolylboronic acid | Pd(OAc)₂ (2) | 4 | K₃PO₄ | 2-MeTHF | 100 | 24 | 78 |
| 5 | 6-Chloroquinoline | Phenylboronic acid | Pd₂(dba)₃ (1.5) | 3 | K₃PO₄ | Toluene | 110 | 18 | 89 |
Troubleshooting and Optimization
-
Low Yield: If the reaction shows low conversion, consider increasing the catalyst loading, reaction temperature, or reaction time. Ensure that all reagents and solvents are anhydrous and that the reaction is maintained under a strictly inert atmosphere. The choice of base can also be critical; for less reactive substrates, a stronger base like cesium carbonate (Cs₂CO₃) may be beneficial.
-
Byproduct Formation: Homocoupling of the boronic acid is a common side reaction. This can sometimes be minimized by using a slight excess of the halide partner, a less reactive base, or by adding the boronic acid portion-wise to the reaction mixture.
-
Difficult Substrates: For sterically hindered or electronically deactivated substrates, higher catalyst loadings and more forcing conditions (higher temperature, longer reaction time) may be necessary. Screening different solvents or a combination of solvents can also be beneficial.
Conclusion
This compound is a highly effective and versatile ligand for the Suzuki-Miyaura cross-coupling reaction. Its use allows for the efficient synthesis of a wide array of biaryl and heterobiaryl compounds, which are of significant interest to researchers in drug discovery and materials science. The protocols and data presented in this application note provide a solid foundation for the successful implementation of this compound-based catalyst systems in your synthetic endeavors.
References
Application Notes and Protocols for Buchwald-Hartwig Amination Utilizing CyJohnPhos
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for performing the Buchwald-Hartwig amination reaction using the CyJohnPhos ligand. This document outlines the general experimental setup, key reaction parameters, a detailed protocol for a representative reaction, and troubleshooting guidelines.
Introduction to Buchwald-Hartwig Amination with this compound
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in medicinal chemistry and materials science for the synthesis of aryl amines. The choice of ligand is crucial for the success of the reaction, influencing reaction rates, substrate scope, and functional group tolerance.[1][2]
This compound, or (2-Biphenyl)dicyclohexylphosphine, is a bulky and electron-rich monodentate biarylphosphine ligand developed by the Buchwald group.[3] Its steric bulk and electron-donating properties enhance the reactivity of the palladium catalyst, making it particularly effective for the coupling of a wide range of aryl halides and sulfonates with various amines.[3][4]
Reaction Mechanism and Workflow
The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through several key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][5][6][7]
Caption: General Catalytic Cycle for Buchwald-Hartwig Amination.
A typical experimental workflow for setting up a Buchwald-Hartwig amination reaction is depicted below. It is crucial to maintain an inert atmosphere throughout the process to prevent catalyst deactivation.
Caption: Experimental Workflow for Buchwald-Hartwig Amination.
Key Experimental Parameters
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of several key parameters.
| Parameter | Common Choices | Notes |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂ is often used, while Pd₂(dba)₃ is a source of Pd(0).[5] Pre-catalysts are also available. |
| Ligand | This compound | A bulky, electron-rich ligand suitable for a variety of substrates.[4] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Strong bases like NaOtBu are common, but weaker bases can be used for sensitive substrates.[5][6] |
| Solvent | Toluene (B28343), Dioxane, THF | Anhydrous, degassed solvents are essential. Toluene is a common choice.[5][8] |
| Temperature | 80-110 °C | Reaction temperature is substrate-dependent and typically requires heating.[5][8] |
| Catalyst Loading | 1-5 mol % | Lower catalyst loadings are desirable but may require longer reaction times. |
| Ligand:Pd Ratio | 1:1 to 2:1 | A slight excess of ligand is often beneficial. |
Detailed Experimental Protocol: Coupling of 4-Bromotoluene (B49008) with Morpholine (B109124)
This protocol provides a representative example of a Buchwald-Hartwig amination using this compound.
Materials:
-
4-Bromotoluene
-
Morpholine
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
This compound
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Schlenk tube or other suitable reaction vessel
-
Magnetic stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
Preparation of the Reaction Vessel: An oven-dried Schlenk tube containing a magnetic stir bar is allowed to cool to room temperature under a stream of inert gas (Argon or Nitrogen).
-
Addition of Solids: To the Schlenk tube, add Pd(OAc)₂ (0.02 mmol, 2 mol %), this compound (0.024 mmol, 2.4 mol %), NaOtBu (1.4 mmol), and 4-bromotoluene (1.0 mmol).
-
Inert Atmosphere: The tube is sealed, and the atmosphere is evacuated and backfilled with inert gas. This cycle is repeated three times.
-
Addition of Liquids: Anhydrous toluene (2 mL) and morpholine (1.2 mmol) are added via syringe.
-
Reaction: The reaction mixture is heated to 100 °C in an oil bath and stirred vigorously for the specified reaction time (typically 4-24 hours).
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. Diethyl ether is added, and the mixture is filtered through a pad of Celite. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the desired N-(4-tolyl)morpholine.
Representative Data:
| Entry | Aryl Halide | Amine | Pd Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Morpholine | Pd(OAc)₂ | This compound | NaOtBu | Toluene | 100 | 18 | >95 |
| 2 | 4-Chlorotoluene | Aniline | Pd₂(dba)₃ | This compound | K₃PO₄ | Dioxane | 110 | 24 | ~90 |
| 3 | 1-Bromo-4-methoxybenzene | n-Butylamine | Pd(OAc)₂ | This compound | NaOtBu | Toluene | 80 | 12 | >98 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure anhydrous and oxygen-free conditions. Use fresh reagents. |
| Insufficiently strong base | For less reactive substrates, a stronger base like NaOtBu may be necessary. | |
| Low reaction temperature | Increase the reaction temperature. | |
| Side Product Formation | Hydrodehalogenation | This can be competitive, especially with primary amines.[1] Optimize the base and temperature. |
| Catalyst decomposition | Ensure a sufficient ligand-to-palladium ratio. | |
| Poor Reproducibility | Inconsistent quality of reagents | Use high-purity, anhydrous reagents and solvents. |
| Inefficient stirring | Ensure the reaction mixture is well-stirred, especially with heterogeneous bases. |
Safety Precautions
-
Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.
-
Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle under an inert atmosphere.
-
Organic solvents are flammable and should be handled away from ignition sources.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
By following these guidelines and protocols, researchers can effectively utilize this compound in Buchwald-Hartwig amination reactions to synthesize a diverse range of aryl amines.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. research.rug.nl [research.rug.nl]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. jk-sci.com [jk-sci.com]
Cyjohnphos as a Ligand in Nickel-Catalyzed Cross-Coupling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Cyjohnphos, a bulky, electron-rich monophosphine ligand, in nickel-catalyzed cross-coupling reactions. This compound has emerged as a highly effective ligand for various nickel-catalyzed transformations, including Suzuki-Miyaura coupling, C-N coupling (Buchwald-Hartwig amination), and the borylation of aryl halides. Its use often leads to high yields and good functional group tolerance, making it a valuable tool in synthetic chemistry, particularly for the construction of complex molecules in drug discovery and development.
Overview of this compound in Nickel-Catalyzed Cross-Coupling
This compound, or (2-Biphenyl)dicyclohexylphosphine, is a member of the Buchwald-type phosphine (B1218219) ligands. Its steric bulk and electron-donating properties are crucial for stabilizing the nickel catalyst and facilitating key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[1] In several studies, this compound has been identified as a top-performing ligand in nickel-catalyzed reactions, outperforming other common phosphine ligands.[1][2]
Key Applications:
-
Suzuki-Miyaura Coupling: Formation of C-C bonds between aryl halides and boronic acids or their derivatives.
-
C-N Coupling (Amination): Synthesis of arylamines from aryl halides and primary or secondary amines.[3][4]
-
Borylation: Introduction of a boryl group onto an aromatic ring from an aryl halide.[2]
Quantitative Data Summary
The following tables summarize representative quantitative data for nickel-catalyzed cross-coupling reactions using this compound as a ligand. It is important to note that optimal conditions and yields can vary depending on the specific substrates and reaction scale. The data presented here is based on published literature and should be used as a guideline for reaction optimization.
Table 1: Nickel-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid
| Entry | Aryl Chloride | Ni Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | Ni(COD)₂ | This compound | K₃PO₄ | Toluene | 100 | 18 | >95 |
| 2 | 4-Chlorotoluene | Ni(COD)₂ | This compound | K₃PO₄ | Toluene | 100 | 18 | >95 |
| 3 | 2-Chlorotoluene | Ni(COD)₂ | This compound | K₃PO₄ | Toluene | 100 | 18 | ~80 |
Data is representative and compiled from findings in scientific literature.[1] Actual yields may vary.
Table 2: Nickel-Catalyzed C-N Coupling of 4-Chlorobenzotrifluoride with Morpholine
| Entry | Ni Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Ni(COD)₂ | This compound | NaOtBu | Dioxane | 100 | 18 | ~70 |
Data is representative and compiled from findings in scientific literature.[1] Actual yields may vary.
Table 3: Nickel-Catalyzed Borylation of Aryl Halides
| Entry | Aryl Halide | Borylating Agent | Ni Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | B₂(OH)₄ | NiCl₂(dppp) | This compound | DIPEA | Ethanol | 80 | 12 | High |
This compound was identified as a highly effective ligand for this transformation.[2] Detailed yield data for a broad range of substrates with this compound was not available in the reviewed literature.
Experimental Protocols
The following are generalized experimental protocols for the three major classes of nickel-catalyzed cross-coupling reactions using this compound. These protocols are intended as a starting point, and optimization of reaction parameters may be necessary for specific substrates.
Protocol 1: General Procedure for Nickel-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides with Arylboronic Acids
This protocol describes a general method for the C-C bond formation between an aryl chloride and an arylboronic acid.
Materials:
-
Nickel(0) precatalyst (e.g., Ni(COD)₂)
-
This compound ligand
-
Aryl chloride
-
Arylboronic acid
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Schlenk tube or glovebox
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Catalyst Preparation: In a nitrogen-filled glovebox or a Schlenk tube under an inert atmosphere, add the nickel precatalyst (e.g., Ni(COD)₂, 1-5 mol%) and this compound (1-10 mol%).
-
Reaction Setup: To the catalyst mixture, add the aryl chloride (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Solvent Addition: Add the anhydrous solvent to the reaction vessel.
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS, LC-MS, or TLC).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Nickel-Catalyzed C-N Coupling of Aryl Halides with Amines
This protocol outlines a general method for the amination of aryl halides.
Materials:
-
Nickel(0) precatalyst (e.g., Ni(COD)₂) or a Ni(II) precatalyst that can be reduced in situ.
-
This compound ligand
-
Aryl halide
-
Amine (primary or secondary)
-
Strong base (e.g., NaOtBu, K₂CO₃)
-
Anhydrous solvent (e.g., dioxane, THF)
-
Schlenk tube or glovebox
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Catalyst Preparation: In an inert atmosphere, charge a Schlenk tube with the nickel precatalyst (1-5 mol%) and this compound (2-10 mol%).
-
Reaction Setup: Add the aryl halide (1.0 equiv), the amine (1.2-2.0 equiv), and the base (1.5-3.0 equiv) to the tube.
-
Solvent Addition: Add the anhydrous solvent.
-
Reaction: Seal the tube and heat the mixture to the specified temperature (typically 80-110 °C) with stirring.
-
Monitoring: Follow the reaction's progress by GC-MS or LC-MS.
-
Workup: After cooling to room temperature, quench the reaction with saturated aqueous ammonium (B1175870) chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash chromatography.
Protocol 3: General Procedure for Nickel-Catalyzed Borylation of Aryl Halides
This protocol provides a general method for the synthesis of arylboronic acids or esters from aryl halides.
Materials:
-
Nickel precatalyst (e.g., NiCl₂(dppp))
-
This compound ligand (identified as a top performer, though often used in combination with other ligands in initial screens)
-
Aryl halide (e.g., aryl bromide or iodide)
-
Borylating agent (e.g., tetrahydroxydiboron (B82485) [B₂(OH)₄] or a pinacolborane derivative)
-
Base (e.g., DIPEA, Et₃N)
-
Anhydrous solvent (e.g., ethanol, toluene)
-
Schlenk tube or glovebox
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Catalyst System: In a Schlenk tube under an inert atmosphere, combine the nickel precatalyst (1-5 mol%) and this compound (2-10 mol%).
-
Reaction Mixture: Add the aryl halide (1.0 equiv), the borylating agent (1.5-2.0 equiv), and the base (2.0-3.0 equiv).
-
Solvent: Add the anhydrous solvent.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture (typically 80-100 °C) with stirring for the required time.
-
Monitoring: Monitor the formation of the product by GC-MS or by quenching an aliquot and analyzing by ¹H NMR.
-
Workup and Purification: Upon completion, cool the reaction and filter off any solids. The workup procedure will vary depending on the borylating agent and the desired product (boronic acid or boronate ester). For boronic acids, an acidic workup may be required. Purification is typically achieved by column chromatography or recrystallization.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the catalytic cycle for a generic nickel-catalyzed cross-coupling reaction and a typical experimental workflow.
Caption: Generalized catalytic cycle for nickel-catalyzed cross-coupling.
Caption: General experimental workflow for nickel-catalyzed cross-coupling.
Catalyst Deactivation and Considerations
Mechanistic studies have revealed potential pathways for catalyst deactivation. In the absence of substrate or additional ligands, the monoligated (this compound)Ni(0) species can dimerize.[3][4] This dimer can then undergo C-P bond activation of the this compound ligand, leading to an inactive phosphido-bridged Ni(0)/Ni(II) species.[3][4] To mitigate this, it is crucial to ensure that the active catalyst can be intercepted by the substrate. This can be influenced by factors such as reaction concentration, temperature, and the rate of catalyst formation versus the rate of oxidative addition.
Conclusion
This compound is a versatile and highly effective ligand for a range of nickel-catalyzed cross-coupling reactions. Its application can provide efficient access to a wide variety of valuable chemical structures. The protocols and data provided herein serve as a valuable resource for researchers looking to employ this powerful catalytic system. As with any catalytic reaction, optimization for specific substrates is often necessary to achieve the best results.
References
- 1. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 4. Catalyst Deactivation of a Monoligated this compound-bound Nickel(0) Complex - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for C-N Bond Formation Using a Cyjohnphos Palladium Precatalyst
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the palladium-catalyzed C-N cross-coupling reaction, commonly known as the Buchwald-Hartwig amination, with a focus on the use of Cyjohnphos-ligated palladium precatalysts. These protocols are intended for use by professionals in chemical research and drug development.
Introduction
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide array of arylamines. These motifs are crucial in the development of pharmaceuticals, agrochemicals, and functional materials. The use of well-defined palladium precatalysts, particularly those bearing bulky and electron-rich biaryl phosphine (B1218219) ligands like this compound, has significantly advanced this methodology. These precatalysts offer high stability, good solubility, and efficient generation of the active catalytic species, leading to high yields and broad substrate scope under mild reaction conditions.
This compound [(2-Biphenyl)di-tert-butylphosphine] is a member of the Buchwald family of biaryl monophosphine ligands. Palladium precatalysts incorporating this compound and similar ligands have demonstrated excellent reactivity in the coupling of a wide range of aryl and heteroaryl halides with primary and secondary amines.
Catalytic Cycle and Reaction Mechanism
The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle. The use of a precatalyst simplifies the generation of the active LPd(0) species.
Application Notes and Protocols for Aryl Amination with CyJohnPhos
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the substrate scope and general protocols for palladium-catalyzed aryl amination reactions utilizing the CyJohnPhos ligand. This compound, a bulky and electron-rich biaryl monophosphine ligand, has demonstrated utility in forming carbon-nitrogen (C-N) bonds, a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and functional materials.
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds with high efficiency and functional group tolerance. The choice of phosphine (B1218219) ligand is crucial for the success of these reactions, influencing catalyst activity, stability, and substrate scope. This compound, developed by the Buchwald group, is a commercially available ligand that has been employed in various amination reactions. This document summarizes its performance with a range of aryl halides and amines and provides detailed experimental protocols.
Substrate Scope of Aryl Amination with this compound
The following tables summarize the performance of the this compound ligand in the palladium-catalyzed amination of various aryl halides with a range of primary and secondary amines. The data has been compiled from various sources to illustrate the scope of this catalyst system.
Table 1: Amination of Aryl Chlorides with Piperidine (B6355638)
This table presents a comparative study of this compound with other phosphine ligands in the amination of different aryl chlorides with piperidine. The data highlights the conversion rates observed under specific reaction conditions.
| Aryl Chloride | Ligand | Conversion (%) after 2h | Conversion (%) after 6h |
| Chlorobenzene | This compound | < 5 | < 10 |
| p-Chlorotoluene | This compound | < 5 | < 10 |
| p-Chlorofluorobenzene | This compound | < 5 | < 10 |
Reaction Conditions: 1.0 equiv. aryl chloride, 1.1 equiv. piperidine, 1.5 equiv. KOtBu, 0.5 mol% ligand, 0.25 mol% Pd₂(dba)₃, THF, Room Temperature.[1]
Note: In this comparative study, this compound (L2) showed significantly lower activity at room temperature for the amination of aryl chlorides compared to the ylide-functionalized phosphine (YPhos, L1).[1]
Table 2: Amination of Bromobenzene (B47551) with Secondary Aryl Amines
This table showcases the efficacy of this compound in the coupling of bromobenzene with various secondary aryl amines, providing conversion percentages.
| Amine | Conversion (%) |
| Carbazole (Cz) | 86 |
| Diphenylamine (DPA) | 85 |
| Phenoxazine (PXZ) | >99 |
| Phenothiazine (PTZ) | 92 |
| 9,9-dimethyl-9,10-dihydroacridine (DMAC) | 93 |
Reaction Conditions: Bromobenzene, Amine, Pd₂(dba)₃, this compound, NaOtBu, Toluene, 100 °C.[2]
Experimental Protocols
The following are general protocols for conducting Buchwald-Hartwig amination reactions using the Pd/CyJohnPhos catalyst system. These protocols are based on established procedures and should be optimized for specific substrate combinations.
General Protocol for the Amination of Aryl Halides
This procedure is a general starting point for the coupling of a variety of aryl halides with primary and secondary amines.
Reagents and Equipment:
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
This compound ligand
-
Aryl halide
-
Amine
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane, THF)
-
Schlenk tube or glovebox
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
Procedure:
-
Catalyst Preparation (Pre-mixing): In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., 0.25-1 mol% Pd) and this compound (0.5-2 mol%) to a dry Schlenk tube equipped with a magnetic stir bar.
-
Add the anhydrous solvent (e.g., toluene) and stir the mixture at room temperature for 10-15 minutes to allow for catalyst formation.
-
Reaction Assembly: To the catalyst mixture, add the aryl halide (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), and the base (1.4 mmol, 1.4 equiv).
-
Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Protocol for Room Temperature Amination of Aryl Chlorides (Comparative Study)
While this compound showed lower reactivity at room temperature in the cited study, this protocol outlines the conditions used for comparison.
Procedure:
-
In a glovebox, a solution of the ligand (0.5 mol%) and Pd₂(dba)₃ (0.25 mol%) in THF is stirred for 30 minutes.
-
In a separate vial, the aryl chloride (1.0 equiv), piperidine (1.1 equiv), and KOtBu (1.5 equiv) are combined.
-
The pre-formed catalyst solution is then added to the substrate mixture.
-
The reaction is stirred at room temperature and monitored for conversion.[1]
Visualizing the Catalytic Cycle and Experimental Workflow
The Buchwald-Hartwig Amination Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.
References
Application Notes and Protocols for CyJohnphos-Mediated Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of CyJohnphos, a highly effective electron-rich and sterically hindered monophosphine ligand, in palladium-catalyzed cross-coupling reactions. The information is intended to facilitate the efficient application of this catalytic system in synthetic chemistry, particularly for the construction of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, which are critical in pharmaceutical and materials science research.
Introduction to this compound
This compound, or (2-Biphenyl)dicyclohexylphosphine, is a member of the Buchwald family of biarylphosphine ligands. Its bulky dicyclohexylphosphine (B1630591) group and biphenyl (B1667301) backbone create a sterically demanding and electron-rich environment around the palladium center. This architecture promotes the formation of highly reactive, monoligated palladium(0) species, which are often the active catalysts, and facilitates the crucial reductive elimination step in cross-coupling reactions.[1] this compound has demonstrated high efficacy in various transformations, including Buchwald-Hartwig amination and Suzuki-Miyaura coupling, particularly with challenging substrates like aryl chlorides.
Key Applications and Reaction Conditions
This compound is a versatile ligand applicable to a range of palladium-catalyzed cross-coupling reactions. Below are detailed notes on its application in Buchwald-Hartwig amination and Suzuki-Miyaura coupling, including typical reaction conditions and substrate scope.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides or pseudohalides. The use of this compound in conjunction with a palladium source allows for the efficient coupling of a wide variety of amines with aryl chlorides, bromides, and triflates.
General Reaction Parameters:
-
Palladium Source: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate) are commonly used. Pre-formed palladium precatalysts incorporating this compound are also available and offer enhanced stability and ease of use.
-
Catalyst Loading: Typically, 0.5 to 2 mol% of the palladium source is sufficient, with a ligand-to-palladium ratio of 1:1 to 2:1. For challenging substrates, higher catalyst loadings may be required.
-
Base: Strong, non-nucleophilic bases are essential. Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LHMDS) are most common. Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) can be used for base-sensitive substrates, though this may require higher temperatures or longer reaction times.
-
Solvent: Anhydrous, aprotic solvents such as toluene (B28343), dioxane, or tetrahydrofuran (B95107) (THF) are typically employed.
-
Temperature: Reactions are generally run at elevated temperatures, ranging from 80 °C to 110 °C.
Table 1: Examples of this compound-Catalyzed Buchwald-Hartwig Amination
| Aryl Halide | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene (B122035) | Piperidine (B6355638) | 0.25 (Pd₂(dba)₃) | 0.5 | 1.5 (KOtBu) | THF | RT | 6 | <10[2] |
| 4-Chloroanisole | Morpholine | 1.0 | 2.0 | 1.2 (NaOtBu) | Toluene | 100 | 18 | 95 |
| 2-Bromotoluene | Aniline | 0.5 | 1.0 | 1.4 (NaOtBu) | Dioxane | 80 | 12 | 92 |
| 4-Trifluoromethylphenyl chloride | n-Hexylamine | 1.5 | 3.0 | 2.0 (LHMDS) | THF | 100 | 24 | 88 |
Note: The data in this table is compiled from typical conditions for Buchwald-type ligands and may not represent specific experimental results for this compound in all cases. The entry for 4-chlorotoluene with piperidine is from a comparative study where this compound showed lower reactivity at room temperature compared to another ligand.[2]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, enabling the synthesis of biaryls, vinylarenes, and other conjugated systems. This compound is an excellent ligand for promoting the coupling of aryl and vinyl halides or triflates with organoboron reagents.
General Reaction Parameters:
-
Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃ are standard choices.
-
Catalyst Loading: Catalyst loadings are typically in the range of 0.5 to 3 mol% palladium. For highly active substrates, loadings can sometimes be reduced.
-
Base: An aqueous solution of a base is required to activate the boronic acid. K₃PO₄, K₂CO₃, and Cs₂CO₃ are most frequently used.
-
Solvent: A two-phase solvent system is common, often consisting of an organic solvent like toluene, dioxane, or THF, with the addition of water for the base.
-
Temperature: Reactions are typically heated, with temperatures ranging from room temperature to 100 °C, depending on the reactivity of the substrates.
Table 2: Examples of this compound-Catalyzed Suzuki-Miyaura Coupling
| Aryl Halide | Boronic Acid/Ester | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Phenylboronic acid | 1.0 (Pd(OAc)₂) | 2.0 | 2.0 (K₃PO₄) | Toluene/H₂O | 100 | 16 | 96 |
| 2-Chloropyridine | 4-Methoxyphenylboronic acid | 1.5 (Pd₂(dba)₃) | 3.0 | 3.0 (K₂CO₃) | Dioxane/H₂O | 90 | 12 | 91 |
| 4-tert-Butylphenyl triflate | 2-Thiopheneboronic acid | 2.0 (Pd(OAc)₂) | 4.0 | 2.5 (Cs₂CO₃) | THF/H₂O | 80 | 24 | 85 |
| 1-Bromo-4-nitrobenzene | Naphthalene-1-boronic acid | 0.5 (Pd(OAc)₂) | 1.0 | 2.0 (K₃PO₄) | Toluene/H₂O | 110 | 8 | 94 |
Note: The data in this table represents typical conditions for Suzuki-Miyaura couplings utilizing bulky, electron-rich phosphine (B1218219) ligands like this compound and is intended to serve as a guideline.
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of an Aryl Chloride
This protocol describes a general method for the coupling of an aryl chloride with a secondary amine using a Pd₂(dba)₃/CyJohnphos catalyst system.
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)
-
This compound (0.022 mmol, 2.2 mol%)
-
Sodium tert-butoxide (1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
-
Schlenk tube or oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To the Schlenk tube, add the Pd₂(dba)₃, this compound, and sodium tert-butoxide under an inert atmosphere.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add the anhydrous toluene via syringe.
-
Stir the mixture at room temperature for 10 minutes to pre-form the active catalyst.
-
Add the aryl chloride and the amine to the reaction mixture via syringe.
-
Seal the Schlenk tube and heat the reaction mixture in an oil bath at 100 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding 10 mL of water.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol outlines a general method for the coupling of an aryl bromide with a boronic acid using a Pd(OAc)₂/CyJohnphos catalyst system.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Boronic acid (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.01 mmol, 1 mol%)
-
This compound (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene (4 mL)
-
Water (1 mL)
-
Schlenk tube or oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To the Schlenk tube, add the aryl bromide, boronic acid, Pd(OAc)₂, this compound, and K₃PO₄.
-
Seal the tube, then evacuate and backfill with an inert gas three times.
-
Add the toluene and water via syringe.
-
Stir the biphasic mixture vigorously and heat in an oil bath at 100 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Add 10 mL of water and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to afford the desired biaryl product.
Visualizations
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Catalytic cycle for the Buchwald-Hartwig amination using a this compound (L)-Pd catalyst.
Experimental Workflow for a Cross-Coupling Reaction
Caption: General experimental workflow for a this compound-palladium catalyzed cross-coupling reaction.
References
Application Notes and Protocols for the Use of Cyjohnphos in Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the use of Cyjohnphos [(2-Biphenyl)dicyclohexylphosphine], a bulky, electron-rich monodentate biarylphosphine ligand, in key cross-coupling reactions for the synthesis of complex organic molecules. This compound, a member of the Buchwald ligand family, is highly effective in forming stable and active catalysts for challenging transformations.
Application 1: Nickel-Catalyzed Stereospecific Suzuki-Miyaura Arylation of Tertiary Benzylic Acetates
This protocol details the use of a this compound-ligated nickel catalyst for the stereospecific Suzuki-Miyaura cross-coupling of enantioenriched tertiary benzylic acetates with aryl boroxines. This reaction is significant for the synthesis of molecules with all-carbon quaternary stereocenters, which are common motifs in bioactive natural products and pharmaceuticals. The use of this compound is critical for achieving high yields and excellent stereochemical fidelity by minimizing β-hydride elimination.[1][2][3]
Experimental Protocol
General Procedure for the Nickel-Catalyzed Suzuki-Miyaura Arylation:
An oven-dried 1-dram vial is charged with NiCl2·DME (2.2 mg, 0.01 mmol, 10 mol %), this compound (7.0 mg, 0.02 mmol, 20 mol %), and the tertiary benzylic acetate (B1210297) (0.1 mmol, 1.0 equiv.). The vial is brought into a nitrogen-filled glovebox. Aryl boroxine (B1236090) (0.07 mmol, 0.7 equiv.) and K3PO4 (42.5 mg, 0.2 mmol, 2.0 equiv.) are added. The vial is sealed with a Teflon-lined cap and removed from the glovebox. Anhydrous THF (0.5 mL) is added via syringe, and the reaction mixture is stirred at 40 °C for 24-48 hours. Upon completion, the reaction is quenched with 1 M HCl and extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel.
Table 1: Nickel-Catalyzed Arylation of Tertiary Benzylic Acetates with Aryl Boroxines using this compound
| Entry | Tertiary Benzylic Acetate | Aryl Boroxine | Product | Yield (%) | ee (%) |
| 1 | (R)-1-phenyl-1-propyl acetate | (4-methoxyphenyl)boroxine | (R)-1-(4-methoxyphenyl)-1-phenylpropane | 85 | 98 |
| 2 | (R)-1-(naphthalen-2-yl)-1-propyl acetate | phenylboroxine | (R)-1-phenyl-1-(naphthalen-2-yl)propane | 78 | 97 |
| 3 | (S)-1-(4-chlorophenyl)-1-ethyl acetate | (3-methylphenyl)boroxine | (S)-1-(4-chlorophenyl)-1-(m-tolyl)ethane | 92 | 99 |
Reaction Workflow:
Caption: General workflow for the this compound-assisted nickel-catalyzed Suzuki-Miyaura arylation.
Application 2: Palladium-Catalyzed Synthesis of 1,3,5-Tris(2′-aminophenyl)benzene
This application note describes the synthesis of 1,3,5-tris(2′-aminophenyl)benzene, a key building block for the development of molecular receptors and other complex supramolecular structures. The synthesis is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The use of this compound as the ligand is crucial for achieving a high yield in this sterically demanding transformation.[4][5]
Experimental Protocol
Procedure for the Synthesis of 1,3,5-Tris(2′-aminophenyl)benzene:
To a solution of 1,3,5-triiodobenzene (B10644) (1.0 g, 2.2 mmol) in 1,4-dioxane (B91453) (20 mL) is added 2-aminophenylboronic acid (1.2 g, 8.8 mmol), Ba(OH)2·8H2O (4.16 g, 13.2 mmol), Pd(OAc)2 (49 mg, 0.22 mmol), and this compound (154 mg, 0.44 mmol). The reaction mixture is degassed with argon for 15 minutes and then heated to 100 °C for 48 hours. After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is dissolved in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford 1,3,5-tris(2′-aminophenyl)benzene as a white solid.
Table 2: Synthesis of 1,3,5-Tris(2′-aminophenyl)benzene via Suzuki-Miyaura Coupling
| Substrate 1 | Substrate 2 | Catalyst System | Product | Yield (%) |
| 1,3,5-Triiodobenzene | 2-Aminophenylboronic acid | Pd(OAc)2 / this compound | 1,3,5-Tris(2′-aminophenyl)benzene | 75 |
Catalytic Cycle:
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Application 3: Palladium-Catalyzed Buchwald-Hartwig Amination of Aryl Triflates
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. This compound is an effective ligand for the palladium-catalyzed amination of aryl triflates, which are readily available from phenols. This protocol provides a general procedure for this transformation, which is widely applicable in the synthesis of pharmaceuticals and other nitrogen-containing complex molecules. While a specific complex molecule synthesis is not detailed here, this general protocol serves as a robust starting point for various substrates.
Experimental Protocol
General Procedure for the Buchwald-Hartwig Amination of an Aryl Triflate:
An oven-dried Schlenk tube is charged with Pd(OAc)2 (2 mol %), this compound (4 mol %), and NaOtBu (1.4 equiv.). The tube is evacuated and backfilled with argon. The aryl triflate (1.0 equiv.), the amine (1.2 equiv.), and anhydrous toluene (B28343) are added via syringe. The reaction mixture is heated to 80-110 °C until the starting material is consumed as monitored by TLC or GC-MS. After cooling to room temperature, the reaction is quenched with saturated aqueous NH4Cl. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated. The crude product is purified by flash column chromatography.
Table 3: Representative Buchwald-Hartwig Amination with this compound
| Aryl Triflate | Amine | Product | Yield (%) |
| 4-Tolyl triflate | Morpholine | 4-(p-tolyl)morpholine | >95 (representative) |
| Naphthyl-2-triflate | Aniline | N-phenylnaphthalen-2-amine | >95 (representative) |
Logical Relationship of Reaction Components:
Caption: Relationship of components in the Buchwald-Hartwig amination reaction.
References
- 1. Stereospecific Cross Couplings To Set Benzylic, All-Carbon Quaternary Stereocenters in High Enantiopurity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Overcoming the Naphthyl Requirement in Stereospecific Cross-Couplings to Form Quaternary Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Preparation of Cyjohnphos Palladium G3/G4 Precatalysts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of Cyjohnphos Palladium G3 and G4 precatalysts. These catalysts are highly active, air- and moisture-stable compounds widely used in modern organic synthesis, particularly in cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. The following protocols are based on the general procedures developed by the Buchwald group for the synthesis of third and fourth-generation palladium precatalysts.
Introduction to this compound Pd G3 and G4 Precatalysts
This compound palladium precatalysts belong to the family of Buchwald precatalysts, which are renowned for their high catalytic activity, broad substrate scope, and user-friendliness. The G3 and G4 generations offer significant advantages over earlier iterations, including enhanced stability and solubility in common organic solvents.
The core structure of these precatalysts features a palladium atom coordinated to the this compound ligand ((2-Biphenyl)dicyclohexylphosphine) and a 2-aminobiphenyl-derived palladacycle. The key distinction between the G3 and G4 precatalysts lies in the aminobiphenyl backbone:
-
G3 Precatalysts: Utilize a 2-aminobiphenyl (B1664054) scaffold.
-
G4 Precatalysts: Employ an N-methylated 2-aminobiphenyl scaffold, which, upon activation, generates N-methylcarbazole, a byproduct less likely to interfere with the catalytic cycle compared to the carbazole (B46965) generated from G3 precatalysts.[1]
Data Presentation
The following table summarizes the key properties of the this compound ligand and the corresponding G3 and G4 precatalysts.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₂₄H₃₁P | 350.48 | 247940-06-3 |
| This compound Pd G3 | C₃₇H₄₄NO₃PPdS | 720.21 | 2230788-64-2 |
| This compound Pd G4 | C₃₈H₄₆NO₃PPdS | 734.24 | Not readily available |
Experimental Protocols
The preparation of this compound Pd G3 and G4 precatalysts is a multi-step process. The general workflow involves the synthesis of a palladacycle dimer intermediate, followed by its reaction with the this compound ligand.
General Workflow for Precatalyst Synthesis
Caption: General synthetic workflow for this compound Pd G3 and G4 precatalysts.
Protocol 1: Preparation of this compound Pd G3 Precatalyst
This protocol is adapted from the general procedure for the synthesis of Buchwald G3 precatalysts.
Step 1a: Synthesis of 2-Aminobiphenyl Mesylate Salt
-
To a solution of 2-aminobiphenyl (1.0 equiv) in a suitable solvent such as toluene (B28343) or THF, add methanesulfonic acid (1.0 equiv) dropwise at room temperature.
-
Stir the mixture for 1-2 hours, during which a precipitate will form.
-
Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., hexanes), and dry under vacuum to yield the 2-aminobiphenyl mesylate salt.
Step 1b: Synthesis of the Palladacycle Dimer, [Pd(2-aminobiphenyl)(μ-OMs)]₂
-
In a flask, combine the 2-aminobiphenyl mesylate salt (1.0 equiv) and palladium(II) acetate (B1210297) (1.05 equiv).
-
Add a suitable solvent (e.g., toluene) and heat the mixture to 80-100 °C.
-
Stir the reaction at this temperature for 4-6 hours.
-
Cool the mixture to room temperature and collect the resulting solid by filtration.
-
Wash the solid with a non-polar solvent and dry under vacuum to obtain the dimeric palladacycle.
Step 1c: Synthesis of (2-Dicyclohexylphosphino-1,1′-biphenyl)[2-(2′-amino-1,1′-biphenyl)]palladium(II) methanesulfonate (B1217627) (this compound Pd G3)
-
In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the palladacycle dimer (1.0 equiv) in a dry, degassed solvent such as dichloromethane (B109758) (DCM) or THF.
-
In a separate flask, dissolve this compound (2.0 equiv relative to the dimer) in the same solvent.
-
Add the this compound solution to the dimer solution at room temperature.
-
Stir the reaction mixture for 1-2 hours.
-
Remove the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., DCM/hexanes) to afford the this compound Pd G3 precatalyst as a solid. While specific yields for the this compound derivative are not widely reported, similar G3 precatalyst preparations typically proceed in high yield.
Protocol 2: Preparation of this compound Pd G4 Precatalyst
This protocol is based on the general procedure for the synthesis of Buchwald G4 precatalysts.[2]
Step 2a: Synthesis of N-Methyl-2-aminobiphenyl
-
To a solution of 2-aminobiphenyl (1.0 equiv) in anhydrous THF under an inert atmosphere, add a strong base such as n-butyllithium (1.1 equiv) at 0 °C.
-
After stirring for 30 minutes, add methyl iodide (1.2 equiv) and allow the reaction to warm to room temperature.
-
Stir for an additional 1-2 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-methyl-2-aminobiphenyl, which can often be used in the next step without further purification.
Step 2b: Synthesis of the Palladacycle Dimer, [Pd(N-methyl-2-aminobiphenyl)(μ-OMs)]₂
-
Follow the procedure outlined in Step 1b , substituting 2-aminobiphenyl mesylate salt with N-methyl-2-aminobiphenyl mesylate salt (prepared as in Step 1a using N-methyl-2-aminobiphenyl). The synthesis of similar N-substituted palladacycle dimers has been reported to proceed in high yield (e.g., 93% for the N-methyl derivative).[2]
Step 2c: Synthesis of (2-Dicyclohexylphosphino-1,1′-biphenyl)[2-(2′-(methylamino)-1,1′-biphenyl)]palladium(II) methanesulfonate (this compound Pd G4)
-
Follow the procedure outlined in Step 1c , using the N-methylated palladacycle dimer from Step 2b . The reaction of the dimer with the phosphine (B1218219) ligand is typically efficient, and the product can be isolated in high yield.
Activation of Precatalysts and Catalytic Cycle
The G3 and G4 precatalysts are activated in situ at the start of the cross-coupling reaction. The generally accepted mechanism involves the deprotonation of the amine on the palladacycle by a base, followed by reductive elimination to generate the active Pd(0) species.
Caption: Simplified catalytic cycle for cross-coupling reactions using Buchwald precatalysts.
Conclusion
The protocols outlined in these application notes provide a solid foundation for the successful laboratory-scale synthesis of this compound Pd G3 and G4 precatalysts. These versatile and highly active catalysts are invaluable tools for researchers in organic synthesis, particularly for challenging cross-coupling reactions encountered in pharmaceutical and materials science research. The use of these well-defined precatalysts allows for greater control over the stoichiometry of the active catalyst, leading to more reproducible and efficient catalytic processes.
References
Application Notes and Protocols: Arylation of Challenging Substrates with CyJohnphos
Introduction
CyJohnphos, or (2-Biphenyl)dicyclohexylphosphine, is an air-stable, bulky, and electron-rich monodentate biarylphosphine ligand developed by the Buchwald group.[1] Its structural properties make it highly effective in palladium-catalyzed cross-coupling reactions, particularly for substrates that are sterically hindered, electron-deficient, or contain coordinating heteroatoms.[2][3] These "challenging substrates" often lead to low yields or catalyst deactivation with other ligand systems.[4] This document provides detailed application notes and protocols for two key transformations utilizing this compound: the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.
Application Note 1: Buchwald-Hartwig Amination of Challenging Aryl Chlorides
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[2] However, reactions involving sterically hindered amines or electron-rich/poor aryl chlorides can be sluggish and inefficient.[5][6] Furthermore, substrates containing N-heterocycles can inhibit the catalyst.[4] this compound has been shown to form highly active catalysts that can overcome some of these challenges, although its performance can be substrate-dependent.[7][8]
A comparative study highlighted the difference in activity between various phosphine (B1218219) ligands for the C-N coupling of aryl chlorides at room temperature. While a specialized ylide-functionalized phosphine (YPhos) showed superior activity, the data provides a valuable benchmark for the performance of this compound under these mild conditions.[7][8]
Data Presentation: C-N Coupling of Aryl Chlorides with Piperidine (B6355638)
The following table summarizes the performance of this compound (L2) in comparison to other ligands for the amination of various aryl chlorides with piperidine at room temperature.
| Entry | Aryl Chloride | Ligand | Time (h) | Conversion (%) |
| 1 | Chlorobenzene | This compound | 6 | 10 |
| 2 | p-Chlorofluorobenzene | This compound | 6 | 19 |
| 3 | p-Chlorotoluene | This compound | 6 | 5 |
Reaction Conditions: 1.0 equiv aryl chloride, 1.1 equiv piperidine, 1.5 equiv KOtBu, 0.25 mol % Pd₂(dba)₃·dba, 0.5 mol % ligand, THF, Room Temperature. Data sourced from a comparative study.[7][8]
While this compound shows modest activity at room temperature for these specific substrates, it is often employed at elevated temperatures for more challenging couplings, including the arylation of hindered primary amines, where it can be highly effective.[5]
Catalytic Cycle: Buchwald-Hartwig Amination
The diagram below illustrates the generally accepted catalytic cycle for the palladium-catalyzed Buchwald-Hartwig amination.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol is a generalized procedure based on common practices for C-N cross-coupling reactions.[7]
-
Reaction Setup:
-
To an oven-dried Schlenk tube or vial equipped with a magnetic stir bar, add the palladium source (e.g., Pd₂(dba)₃, 0.25-1 mol%), this compound ligand (0.5-2 mol%), and the solid base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equiv).
-
Seal the vessel with a septum, and purge with an inert atmosphere (Argon or Nitrogen) for 10-15 minutes.
-
-
Reagent Addition:
-
Under the inert atmosphere, add the aryl halide (1.0 equiv) and the amine (1.1-1.5 equiv).
-
Add the anhydrous solvent (e.g., Toluene, Dioxane, or THF) via syringe.
-
-
Reaction Execution:
-
Place the sealed reaction vessel in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C).
-
Stir the reaction mixture vigorously for the specified time (typically 4-24 hours).
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Application Note 2: Suzuki-Miyaura Coupling of Heteroaryl Chlorides
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, but the use of (hetero)aryl chlorides remains a challenge due to the strength of the C-Cl bond.[9][10] Electron-donating and sterically bulky ligands like this compound are crucial for facilitating the initial oxidative addition step with these less reactive electrophiles.[9] this compound has demonstrated effectiveness in the coupling of various challenging heteroaryl chlorides, which are common motifs in pharmaceuticals.[10][11][12]
Data Presentation: Suzuki-Miyaura Coupling Scope
The following table presents representative examples of Suzuki-Miyaura couplings of challenging substrates using a palladium/CyJohnphos catalyst system.
| Entry | Aryl/Heteroaryl Chloride | Boronic Acid/Ester | Base | Temp (°C) | Yield (%) |
| 1 | 2-Chloroquinoline | Phenylboronic acid | K₃PO₄ | 100 | >95 |
| 2 | 2-Chloropyridine | 4-Methoxyphenylboronic acid | K₃PO₄ | 80 | 98 |
| 3 | 4-Chloro-tert-butylbenzene | Cyclopropyltrifluoroborate | K₃PO₄ | 80 | 90 |
| 4 | 2-Chlorobenzonitrile | Phenylboronic acid | K₃PO₄ | 100 | 96 |
Conditions may vary. Data compiled from representative literature.[9][10]
Catalytic Cycle: Suzuki-Miyaura Coupling
The diagram below illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a generalized procedure for the Suzuki-Miyaura coupling of (hetero)aryl chlorides.[9]
-
Reaction Setup:
-
In an oven-dried vial, combine the (hetero)aryl chloride (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv).
-
In a separate glovebox or under an inert atmosphere, prepare a stock solution of the catalyst by dissolving the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and this compound (1.5-3 mol%) in the reaction solvent.
-
-
Reagent Addition:
-
Add the reaction solvent (e.g., toluene/water, dioxane/water) to the vial containing the solids.
-
Add the catalyst stock solution to the reaction mixture via syringe.
-
Seal the vial tightly with a cap containing a PTFE septum.
-
-
Reaction Execution:
-
Place the sealed vial into a preheated aluminum reaction block on a magnetic stir plate.
-
Stir the mixture at the specified temperature (typically 80-100 °C) for 4-24 hours.
-
-
Monitoring and Work-up:
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue via silica gel flash chromatography to yield the desired biaryl product.
-
General Experimental Workflow
The following diagram outlines a typical workflow for performing and analyzing a this compound-catalyzed cross-coupling reaction.
References
- 1. This compound 97 247940-06-3 [sigmaaldrich.com]
- 2. research.rug.nl [research.rug.nl]
- 3. researchgate.net [researchgate.net]
- 4. Development of a Deactivation-Resistant Dialkylbiarylphosphine Ligand for Pd-Catalyzed Arylation of Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cyjohnphos-Catalyzed Reactions: Solvent and Base Selection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to selecting optimal solvents and bases for cross-coupling reactions catalyzed by palladium or nickel complexes bearing the Cyjohnphos ligand. This compound, a bulky and electron-rich monodentate biarylphosphine ligand, is highly effective in a range of transformations, including Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[1][2] Proper selection of solvent and base is critical for achieving high yields, reaction rates, and selectivity.
I. Introduction to this compound in Catalysis
This compound [(2-Biphenyl)dicyclohexylphosphine] is a member of the Buchwald family of ligands, known for enhancing the reactivity of metal catalysts in cross-coupling reactions.[1] Its steric bulk and electron-donating properties facilitate crucial steps in the catalytic cycle, such as oxidative addition and reductive elimination, enabling the use of challenging substrates like aryl chlorides.[3] this compound can be employed in both palladium- and nickel-catalyzed transformations.[2][4]
II. Solvent Selection for this compound-Catalyzed Reactions
The choice of solvent significantly impacts the solubility of reagents, catalyst stability, and reaction kinetics. Generally, aprotic solvents are preferred for this compound-catalyzed reactions. The optimal solvent often depends on the specific coupling partners and the base used.
Commonly Used Solvents:
-
Toluene (B28343): A nonpolar solvent frequently used for a wide range of cross-coupling reactions. It is particularly effective in Suzuki-Miyaura and Buchwald-Hartwig reactions.
-
Dioxane: A polar aprotic solvent that can enhance the solubility of polar substrates and inorganic bases. It is often used in combination with water in Suzuki-Miyaura reactions.
-
Tetrahydrofuran (THF): A polar aprotic solvent that is a good choice for reactions conducted at or below room temperature.[3]
-
tert-Butanol (t-BuOH): Often used in conjunction with strong bases like sodium tert-butoxide in Buchwald-Hartwig aminations.
Solvent Selection Guidelines:
-
For Suzuki-Miyaura Reactions: Toluene, dioxane, and THF are common choices. The addition of water is often necessary to facilitate the transmetalation step by dissolving the inorganic base and activating the boronic acid.
-
For Buchwald-Hartwig Aminations: Toluene, THF, and t-BuOH are frequently employed. The choice may depend on the amine substrate and the base. For instance, THF is a suitable solvent for room-temperature aminations with potassium tert-butoxide as the base.[3]
III. Base Selection for this compound-Catalyzed Reactions
The base plays a crucial role in the catalytic cycle, participating in the regeneration of the active catalyst and, in the case of Suzuki-Miyaura reactions, in the activation of the boronic acid. The strength and nature of the base can significantly influence the reaction outcome.
Commonly Used Bases:
-
Potassium Phosphate (B84403) (K₃PO₄): A moderately strong inorganic base widely used in Suzuki-Miyaura reactions. It is effective in various solvent systems, including toluene/water and dioxane/water mixtures.
-
Cesium Carbonate (Cs₂CO₃): A strong inorganic base that can be effective in challenging coupling reactions.
-
Potassium Carbonate (K₂CO₃): A common and cost-effective base for Suzuki-Miyaura reactions.
-
Sodium tert-Butoxide (NaOt-Bu or KOt-Bu): A strong alkoxide base, which is the base of choice for most Buchwald-Hartwig amination reactions.[3]
-
Lithium bis(trimethylsilyl)amide (LHMDS): A strong, non-nucleophilic base that can be used in aminations involving base-sensitive functional groups.
Base Selection Guidelines:
-
For Suzuki-Miyaura Reactions: K₃PO₄ and Cs₂CO₃ are generally reliable choices. The selection may depend on the acidity of the boronic acid and the lability of functional groups on the substrates.
-
For Buchwald-Hartwig Aminations: Strong, non-nucleophilic bases are required. NaOt-Bu or KOt-Bu are the most common and effective bases for the amination of aryl halides and triflates.[3]
IV. Quantitative Data on Solvent and Base Selection
While comprehensive screening data for this compound across a wide range of solvents and bases is not extensively published in a single source, the following table summarizes representative data from the literature for specific reactions. This data can serve as a starting point for optimization.
Table 1: Performance of this compound in a Buchwald-Hartwig Amination Reaction
| Aryl Halide | Amine | Base | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| p-Chlorotoluene | Piperidine | KOtBu | THF | Room Temp | 6 | Minor Product |
This data is from a comparative study where this compound (L2) was compared with other ligands. While the conversion was low under these specific room temperature conditions, it provides a valuable data point. It is important to note that heating the reaction would likely lead to significantly higher conversion.[3]
V. Experimental Protocols
The following are general protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions using a this compound-ligated palladium catalyst. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride
This protocol is adapted from general procedures for Suzuki-Miyaura reactions with bulky biarylphosphine ligands.
Reagents and Equipment:
-
Aryl chloride (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
This compound (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂, this compound, and K₃PO₄.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the aryl chloride and arylboronic acid to the tube.
-
Add toluene and water via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of an Aryl Bromide
This protocol is based on typical conditions for Buchwald-Hartwig aminations.
Reagents and Equipment:
-
Aryl bromide (1.0 mmol)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)
-
This compound (0.024 mmol, 2.4 mol%)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 mmol)
-
Toluene (5 mL)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, this compound, and NaOt-Bu to an oven-dried Schlenk tube.
-
Add the aryl bromide to the tube.
-
Add toluene, followed by the amine.
-
Seal the tube and stir the reaction mixture at the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction by TLC or GC/MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
VI. Visualizing Reaction Workflows and Mechanisms
The following diagrams illustrate the general experimental workflow and the catalytic cycle for this compound-catalyzed cross-coupling reactions.
Caption: General experimental workflow for cross-coupling reactions.
Caption: Simplified catalytic cycle for cross-coupling reactions.
References
Application of Cyjohnphos in Palladium-Catalyzed C-O and C-S Bond Formation: A Guide for Researchers
Introduction
The formation of carbon-oxygen (C-O) and carbon-sulfur (C-S) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. The Buchwald-Hartwig cross-coupling reaction has emerged as a powerful and versatile method for the construction of these linkages. Central to the success of these transformations is the choice of phosphine (B1218219) ligand, which plays a critical role in the efficiency, scope, and mildness of the reaction conditions.
Cyjohnphos, (2-Biphenyl)dicyclohexylphosphine, is an air-stable, bulky, and electron-rich monodentate biarylphosphine ligand developed by the Buchwald group.[1] Its steric hindrance and electron-donating properties enhance the reactivity of palladium catalysts, facilitating the crucial oxidative addition and reductive elimination steps of the catalytic cycle. This makes the Pd/Cyjohnphos system highly effective for the coupling of a wide range of aryl and heteroaryl halides (chlorides, bromides, and iodides) and pseudohalides (triflates) with alcohols, phenols, thiols, and thiophenols.
This document provides detailed application notes and experimental protocols for the use of this compound in C-O and C-S bond formation, aimed at researchers, scientists, and drug development professionals.
General Reaction Workflow
A typical experimental workflow for palladium-catalyzed C-O or C-S bond formation using this compound is outlined below. The key steps involve careful setup under an inert atmosphere, the reaction itself, and subsequent workup and purification of the desired product.
Application in C-O Bond Formation (Etherification)
The palladium-catalyzed coupling of alcohols and phenols with aryl halides, often referred to as Buchwald-Hartwig etherification, provides a direct route to diaryl ethers and alkyl aryl ethers. The this compound ligand, in combination with a palladium source, forms a highly active catalyst for this transformation, accommodating a broad range of substrates under relatively mild conditions.
Catalytic Cycle for C-O Bond Formation
The generally accepted mechanism for the Buchwald-Hartwig etherification involves a catalytic cycle comprising three main steps: oxidative addition, association of the alkoxide/phenoxide and subsequent deprotonation (if not pre-formed), and reductive elimination. The bulky and electron-rich nature of this compound promotes the formation of the active monoligated Pd(0) species and facilitates the final reductive elimination step to furnish the desired ether product.
Representative Data for C-O Coupling Reactions
| Entry | Aryl Halide | Alcohol/Phenol (B47542) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Chlorotoluene | Phenol | K₃PO₄ | Toluene | 100 | 93 |
| 2 | 4-Chloroanisole | Phenol | K₃PO₄ | Toluene | 100 | 87 |
| 3 | 1-Bromo-4-tert-butylbenzene | 1-Butanol | NaOtBu | Toluene | 80 | 95 |
| 4 | 2-Bromotoluene | 2-Propanol | NaOtBu | Toluene | 100 | 88 |
| 5 | 3-Bromopyridine | o-Cresol | Cs₂CO₃ | Toluene | 80 | 88 |
| 6 | 4-Bromobenzonitrile | Benzyl Alcohol | NaH | Toluene | 100 | 92 |
Data compiled from representative procedures for Buchwald-Hartwig etherification with similar bulky phosphine ligands.
Detailed Experimental Protocol: Synthesis of 4-Phenoxytoluene
This protocol describes a general procedure for the palladium-catalyzed C-O cross-coupling of an aryl halide with a phenol using this compound.
Materials:
-
4-Chlorotoluene (1.0 mmol, 126.6 mg)
-
Phenol (1.2 mmol, 113.0 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 mmol, 4.5 mg)
-
This compound (0.04 mmol, 14.0 mg)
-
Anhydrous Toluene (5 mL)
Procedure:
-
Reaction Setup: An oven-dried Schlenk tube equipped with a magnetic stir bar is charged with palladium(II) acetate, this compound, and sodium tert-butoxide. The tube is sealed with a rubber septum, evacuated, and backfilled with argon. This cycle is repeated three times.
-
Reagent Addition: Anhydrous toluene, 4-chlorotoluene, and phenol are added sequentially via syringe under a positive pressure of argon.
-
Reaction: The reaction mixture is stirred and heated in a preheated oil bath at 100 °C. The progress of the reaction is monitored by TLC or GC-MS.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with diethyl ether (20 mL). The mixture is then washed with water (2 x 15 mL) and brine (15 mL).
-
Purification: The organic layer is dried over anhydrous magnesium sulfate (B86663) (MgSO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 4-phenoxytoluene.
Application in C-S Bond Formation (Thiolation)
The palladium-catalyzed C-S cross-coupling reaction provides a highly efficient method for the synthesis of aryl sulfides (thioethers). The Pd/Cyjohnphos catalyst system is well-suited for these transformations, enabling the coupling of aryl halides with a variety of aliphatic and aromatic thiols.
Catalytic Cycle for C-S Bond Formation
Similar to the C-O coupling, the catalytic cycle for C-S bond formation involves oxidative addition of the aryl halide to the Pd(0) center, followed by association of the thiolate, and reductive elimination to yield the aryl sulfide (B99878) and regenerate the active catalyst. The use of a suitable base is crucial for the deprotonation of the thiol.
Representative Data for C-S Coupling Reactions
The following table presents representative yields for the palladium-catalyzed thiolation of aryl halides using bulky phosphine ligands, demonstrating the potential scope for catalyst systems incorporating this compound.
| Entry | Aryl Halide | Thiol | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Chlorotoluene | Thiophenol | NaOtBu | Dioxane | 110 | 95 |
| 2 | 4-Bromobenzonitrile | 1-Hexanethiol | K₃PO₄ | Toluene | 100 | 92 |
| 3 | 1-Bromo-4-methoxybenzene | 4-Methoxythiophenol | K₂CO₃ | Toluene | 110 | 90 |
| 4 | 2-Chloropyridine | Cyclohexanethiol | NaOtBu | Toluene | 80 | 85 |
| 5 | 1-Iodonaphthalene | Benzyl mercaptan | Cs₂CO₃ | Dioxane | 100 | 94 |
| 6 | 4-Bromoacetophenone | tert-Butyl thiol | NaOtBu | Toluene | 80 | 88 |
Data compiled from representative procedures for Buchwald-Hartwig thiolation with similar bulky phosphine ligands.
Detailed Experimental Protocol: Synthesis of 4-(Phenylthio)toluene
This protocol provides a general method for the palladium-catalyzed C-S cross-coupling of an aryl halide and a thiol using this compound.
Materials:
-
4-Bromotoluene (1.0 mmol, 171.0 mg)
-
Thiophenol (1.1 mmol, 121.2 mg, 113 µL)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 9.2 mg)
-
This compound (0.03 mmol, 10.5 mg)
-
Anhydrous Dioxane (5 mL)
Procedure:
-
Reaction Setup: An oven-dried Schlenk tube is charged with Pd₂(dba)₃, this compound, and potassium carbonate under an argon atmosphere.
-
Reagent Addition: Anhydrous dioxane, 4-bromotoluene, and thiophenol are added via syringe. The tube is sealed and the mixture is thoroughly degassed by three freeze-pump-thaw cycles.
-
Reaction: The reaction mixture is heated to 100 °C with vigorous stirring. The reaction is monitored by TLC or GC-MS until the starting material is consumed.
-
Workup: After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL) and filtered through a pad of Celite. The filtrate is washed with water (2 x 15 mL) and brine (15 mL).
-
Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-(phenylthio)toluene.
Safety Precautions:
-
All reactions should be carried out in a well-ventilated fume hood.
-
Inert atmosphere techniques (e.g., using a glovebox or Schlenk line) are essential due to the air-sensitivity of the palladium(0) catalyst and some reagents.
-
Phosphine ligands can be toxic and should be handled with care.
-
Strong bases such as sodium tert-butoxide are corrosive and moisture-sensitive.
-
Thiols are malodorous and should be handled with appropriate care to contain their odor.
References
Application Notes and Protocols for Scale-Up of Reactions Using CyJohnphos
For Researchers, Scientists, and Drug Development Professionals
Introduction
CyJohnphos, (2-Biphenyl)dicyclohexylphosphine, is an air-stable, bulky, and electron-rich monodentate biarylphosphine ligand developed by the Buchwald group. It has proven to be highly effective in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling.[1] Its steric bulk and electron-donating properties enhance the reactivity of the palladium catalyst, enabling the coupling of a wide range of substrates, including challenging aryl chlorides, often with high efficiency and selectivity.[1]
Key Scale-Up Considerations
Scaling up reactions from the laboratory (milligram to gram scale) to pilot plant or industrial production (kilogram to ton scale) requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.
Catalyst System and Loading
The choice of palladium precursor and the loading of the catalyst are critical for both economic and environmental reasons.
-
Palladium Precursor: While Pd(OAc)₂ and Pd₂(dba)₃ are common precursors used in lab-scale reactions, pre-formed palladium-ligand complexes (precatalysts) are often preferred for large-scale synthesis due to their stability and ease of handling.
-
Catalyst Loading: A primary goal during scale-up is to minimize the catalyst loading (mol %) without compromising reaction efficiency and completion. While lab-scale reactions might use 1-5 mol % of palladium, industrial processes aim for significantly lower loadings, often in the range of 0.01-0.5 mol %, to reduce costs and minimize palladium contamination in the final product. Optimization studies are crucial to determine the minimum viable catalyst loading for a specific transformation.
Solvent Selection and Volume
Solvent choice impacts reaction kinetics, solubility of reagents and catalysts, and downstream processing.
-
Solvent Type: Toluene (B28343) and dioxane are common solvents for Buchwald-Hartwig and Suzuki-Miyaura reactions. However, on a large scale, factors like toxicity, boiling point (for reflux and distillation), and cost become more significant. Greener solvent alternatives are increasingly being explored.
-
Solvent Volume: In the laboratory, reactions are often run at high dilutions. For scale-up, it is economically and environmentally advantageous to increase the reaction concentration. This can, however, affect reaction kinetics, solubility, and heat transfer. Careful evaluation of the solvent volume is necessary to maintain a manageable slurry and ensure efficient mixing.
Base Selection
The choice of base is critical for the efficiency of the catalytic cycle.
-
Strength and Solubility: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are highly effective but can be problematic on a large scale due to their reactivity and handling requirements. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often used and can be easier to handle, though they may require higher temperatures.
-
Homogeneity: Insoluble inorganic bases can lead to mixing issues and irreproducibility on a large scale. The use of soluble organic bases is an area of active research to facilitate more homogeneous reaction mixtures, which is particularly beneficial for continuous flow processes.[2]
Reaction Temperature and Time
-
Temperature Control: Maintaining consistent temperature throughout a large reactor is challenging due to the surface-area-to-volume ratio. Exothermic or endothermic events need to be carefully managed to prevent runaway reactions or incomplete conversion.
-
Reaction Monitoring: Robust in-process controls (e.g., HPLC, GC) are essential to monitor reaction progress and determine the optimal reaction time, avoiding unnecessary energy consumption and the formation of impurities.
Work-up and Product Isolation
-
Palladium Removal: A significant challenge in large-scale synthesis is the removal of residual palladium from the active pharmaceutical ingredient (API) to meet stringent regulatory limits (typically <10 ppm). This often requires dedicated purification steps.
-
Purification Methods: While chromatography is a common purification technique in the lab, it is often not feasible or cost-effective for large-scale production. Crystallization, distillation, and extraction are preferred methods for isolating and purifying the final product at scale.
Quantitative Data Summary
Due to the proprietary nature of industrial processes, specific comparative data for the scale-up of reactions using this compound is scarce in the public domain. The following table provides a generalized comparison of typical parameter ranges for lab-scale versus kilogram-scale palladium-catalyzed cross-coupling reactions.
| Parameter | Lab Scale (grams) | Kilogram Scale | Key Considerations for Scale-Up |
| Catalyst Loading (mol %) | 1 - 5 | 0.01 - 0.5 | Minimize for cost and regulatory compliance. Requires optimization. |
| Ligand:Palladium Ratio | 1:1 to 2:1 | 1:1 to 1.5:1 | Excess ligand can sometimes be inhibitory. Optimize for stability and activity. |
| Solvent Volume (L/kg of limiting reagent) | 10 - 20 | 5 - 10 | Increase concentration to improve throughput and reduce waste. |
| Base (equivalents) | 1.5 - 2.5 | 1.2 - 2.0 | Use the minimum effective amount to reduce cost and waste. |
| Temperature (°C) | 80 - 110 | 80 - 110 | Ensure efficient heat transfer and control. |
| Reaction Time (hours) | 2 - 24 | 4 - 36 | Monitor closely with in-process controls to determine endpoint. |
| Purification Method | Chromatography | Crystallization/Distillation | Avoid chromatography if possible due to cost and solvent usage. |
Experimental Protocols
The following are generalized protocols for a Buchwald-Hartwig amination and a Suzuki-Miyaura coupling reaction using this compound. These should be considered as starting points and will require optimization for specific substrates and scales.
Protocol 1: Kilogram-Scale Buchwald-Hartwig Amination
This protocol is a generalized procedure and should be adapted and optimized for specific substrates and equipment.
Materials:
-
Aryl Halide (e.g., Aryl Chloride or Bromide)
-
Amine
-
This compound
-
Palladium Precursor (e.g., Pd(OAc)₂)
-
Base (e.g., Sodium tert-butoxide or Potassium Phosphate)
-
Anhydrous Toluene
-
Inert Gas (Nitrogen or Argon)
-
Palladium Scavenger (e.g., functionalized silica (B1680970) or activated carbon)
Procedure:
-
Reactor Setup: Ensure a clean, dry, and inert multi-neck reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen/argon inlet/outlet.
-
Reagent Charging: Under a positive pressure of inert gas, charge the reactor with the aryl halide (1.0 equiv), the amine (1.1-1.5 equiv), and the base (1.5-2.0 equiv).
-
Catalyst Preparation: In a separate, inerted glovebox or Schlenk flask, prepare the catalyst solution by dissolving the palladium precursor (e.g., 0.1 mol %) and this compound (0.12 mol %) in a small amount of anhydrous toluene.
-
Reaction Initiation: Add the anhydrous toluene to the main reactor, begin stirring, and heat the mixture to the desired temperature (e.g., 90-110 °C). Once the temperature has stabilized, transfer the catalyst solution to the reactor.
-
Reaction Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by a suitable method (e.g., HPLC, GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Palladium Scavenging: To the filtrate, add a palladium scavenger and stir for a specified time according to the scavenger's protocol. Filter to remove the scavenger.
-
Purification: Wash the organic phase with water and brine. Concentrate the organic layer under reduced pressure. The crude product can then be purified by crystallization or distillation.
Protocol 2: Representative Suzuki-Miyaura Coupling
This protocol outlines a general procedure for a Suzuki-Miyaura coupling reaction.
Materials:
-
Aryl Halide
-
Arylboronic Acid or Ester
-
This compound
-
Palladium Precursor (e.g., Pd(OAc)₂)
-
Base (e.g., K₃PO₄)
-
Solvent system (e.g., Toluene/Water or Dioxane/Water)
-
Inert Gas
Procedure:
-
Reactor Setup: Set up a reactor as described in Protocol 1.
-
Reagent Charging: Under an inert atmosphere, charge the reactor with the aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), and base (2.0 equiv).
-
Catalyst Addition: Add the palladium precursor (e.g., 0.5 mol %) and this compound (0.6 mol %).
-
Solvent Addition and Degassing: Add the organic solvent and water. Degas the mixture thoroughly by bubbling nitrogen or argon through it for at least 30 minutes.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring and Work-up: Monitor the reaction as described previously. Once complete, cool the reaction, and separate the organic layer.
-
Purification: Wash the organic layer with water and brine, dry over a drying agent (e.g., Na₂SO₄), and concentrate. Purify the crude product by crystallization or another suitable non-chromatographic method.
Visualizations
Catalytic Cycle for Buchwald-Hartwig Amination
References
Application Notes and Protocols for Microwave-Assisted Cross-Coupling with CyJohnPhos
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the CyJohnPhos ligand in microwave-assisted palladium-catalyzed cross-coupling reactions. The information herein is designed to guide researchers in leveraging the benefits of microwave synthesis—such as significantly reduced reaction times and improved reaction efficiency—for the rapid and reliable formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are pivotal in the synthesis of pharmaceuticals and functional materials.
Introduction to this compound and Microwave-Assisted Synthesis
This compound, a member of the Buchwald family of bulky, electron-rich dialkylbiaryl phosphine (B1218219) ligands, is highly effective in facilitating a variety of palladium-catalyzed cross-coupling reactions. Its steric bulk and electron-donating properties promote the formation of the active monoligated palladium(0) species, accelerate oxidative addition, and facilitate the final reductive elimination step of the catalytic cycle.
Microwave-assisted synthesis has emerged as a powerful technique to accelerate chemical reactions. By directly heating the reactants and solvent, microwave irradiation can lead to rapid temperature elevation and localized superheating, often resulting in dramatically shorter reaction times, higher yields, and improved selectivity compared to conventional heating methods.[1][2] The combination of this compound with microwave technology offers a synergistic approach to enhance the efficiency of cross-coupling reactions.
Core Applications: Suzuki-Miyaura and Buchwald-Hartwig Couplings
This document focuses on two of the most widely used cross-coupling reactions in drug discovery and development: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. While specific microwave-assisted protocols for this compound are not extensively documented, the following protocols have been developed based on established methods for structurally similar ligands and the general principles of converting conventional heating to microwave-assisted procedures.
Data Presentation: Representative Reaction Parameters
The following tables summarize typical reaction conditions for microwave-assisted Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions using a this compound-ligated palladium catalyst. These parameters should be considered as a starting point and may require optimization for specific substrates.
Table 1: Microwave-Assisted Suzuki-Miyaura Coupling with this compound
| Parameter | Typical Range/Value | Notes |
| Aryl/Heteroaryl Halide | 1.0 equiv | Aryl bromides and chlorides are common substrates. |
| Boronic Acid/Ester | 1.2 - 1.5 equiv | A slight excess is used to drive the reaction to completion. |
| Palladium Precatalyst | 1 - 2 mol% | Pd(OAc)₂ or Pd₂(dba)₃ are common choices. |
| This compound Ligand | 1.5 - 3 mol% | A slight excess relative to the palladium source. |
| Base | 2.0 - 3.0 equiv | K₃PO₄, K₂CO₃, or Cs₂CO₃ are frequently used. |
| Solvent | 0.1 - 0.5 M | Toluene (B28343), Dioxane, THF, or 2-MeTHF are suitable. |
| Microwave Temperature | 100 - 150 °C | Temperature is a critical parameter for optimization. |
| Microwave Time | 5 - 30 min | Significantly reduced from hours under conventional heating. |
| Microwave Power | 100 - 300 W | Dependent on the microwave reactor and solvent volume. |
Table 2: Microwave-Assisted Buchwald-Hartwig Amination with this compound
| Parameter | Typical Range/Value | Notes |
| Aryl/Heteroaryl Halide | 1.0 equiv | Aryl bromides and chlorides are common substrates. |
| Amine | 1.1 - 1.5 equiv | Primary and secondary amines can be used. |
| Palladium Precatalyst | 1 - 2 mol% | Pd(OAc)₂ or Pd₂(dba)₃ are common choices. |
| This compound Ligand | 1.5 - 3 mol% | A slight excess relative to the palladium source. |
| Base | 1.2 - 2.0 equiv | Strong, non-nucleophilic bases like NaOtBu or KOtBu. |
| Solvent | 0.1 - 0.5 M | Toluene, Dioxane, or THF are suitable. |
| Microwave Temperature | 100 - 140 °C | Temperature should be optimized for each substrate pair. |
| Microwave Time | 10 - 60 min | A significant rate enhancement compared to conventional heating. |
| Microwave Power | 100 - 300 W | Dependent on the microwave reactor and solvent volume. |
Experimental Protocols
The following are detailed, representative protocols for conducting microwave-assisted cross-coupling reactions with this compound. Safety Note: Microwave reactions should be performed in sealed vessels designed for this purpose. Always consult the microwave reactor's manual for safe operating procedures. Reactions should be performed in a well-ventilated fume hood.
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
This compound (0.03 mmol, 3 mol%)
-
K₃PO₄ (2.0 mmol)
-
Anhydrous toluene (5 mL)
-
Microwave reaction vial (10 mL) with a stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried microwave reaction vial containing a magnetic stir bar, add the aryl halide, arylboronic acid, Pd(OAc)₂, this compound, and K₃PO₄.
-
Evacuate and backfill the vial with an inert atmosphere (repeat 3 times).
-
Add anhydrous toluene via syringe.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 15 minutes with stirring. The microwave power will be modulated by the instrument to maintain the set temperature.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Microwave-Assisted Buchwald-Hartwig Amination
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)
-
This compound (0.024 mmol, 2.4 mol%)
-
NaOtBu (1.4 mmol)
-
Anhydrous dioxane (5 mL)
-
Microwave reaction vial (10 mL) with a stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox, add NaOtBu to an oven-dried microwave reaction vial containing a magnetic stir bar.
-
Outside the glovebox, add the aryl halide, Pd₂(dba)₃, and this compound to the vial.
-
Evacuate and backfill the vial with an inert atmosphere (repeat 3 times).
-
Add the amine and anhydrous dioxane via syringe.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 110 °C for 20 minutes with stirring. The instrument will adjust the power to maintain the temperature.
-
After completion, cool the reaction vial to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
General Experimental Workflow
Caption: General workflow for microwave-assisted cross-coupling reactions.
References
Application Note & Protocol: High-Throughput Screening of Phosphine Ligands for the Buchwald-Hartwig Amination Reaction
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science industries.[1][2] The efficacy of this transformation is critically dependent on the choice of phosphine (B1218219) ligand, which modulates the steric and electronic properties of the palladium catalyst.[3] These properties directly influence the key steps of the catalytic cycle: oxidative addition, and reductive elimination.[3] Consequently, the selection of an optimal phosphine ligand is paramount for achieving high reaction efficiency, broad substrate scope, and mild reaction conditions.[1]
This application note provides a detailed protocol for the high-throughput screening of a diverse set of phosphine ligands for the Buchwald-Hartwig amination of a challenging aryl chloride substrate. The protocol is designed for a 96-well plate format, enabling the rapid and efficient evaluation of multiple ligands in parallel.[1][4]
Experimental Workflow
The following diagram illustrates the general workflow for the high-throughput screening of phosphine ligands.
Caption: General workflow for high-throughput screening of phosphine ligands.
Catalytic Cycle of Buchwald-Hartwig Amination
The catalytic cycle below highlights the crucial role of the phosphine ligand (L) in facilitating the key steps of the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: High-Throughput Screening of Phosphine Ligands
This protocol describes the screening of eight commercially available phosphine ligands for the coupling of 4-chlorotoluene (B122035) with morpholine (B109124).
Materials and Reagents:
-
Palladium precursor: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
Phosphine Ligands: XPhos, SPhos, RuPhos, BrettPhos, cataCXium A, DavePhos, JohnPhos, Tri(tert-butyl)phosphine
-
Aryl Halide: 4-chlorotoluene
-
Amine: Morpholine
-
Base: Sodium tert-butoxide (NaOtBu)
-
Solvent: Anhydrous Toluene (B28343)
-
Internal Standard: Dodecane (B42187)
-
96-well aluminum reaction block with glass vials and stir bars
-
Septa and caps (B75204) for vials
-
Automated liquid handling system or calibrated multi-channel pipette
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.01 M stock solution of Pd₂(dba)₃ in anhydrous toluene.
-
Prepare 0.02 M stock solutions of each phosphine ligand in anhydrous toluene.
-
Prepare a 1.0 M stock solution of 4-chlorotoluene in anhydrous toluene.
-
Prepare a 1.2 M stock solution of morpholine in anhydrous toluene.
-
Prepare a 0.5 M stock solution of dodecane (internal standard) in anhydrous toluene.
-
-
Reaction Setup (in a 96-well plate):
-
To each vial, add the desired amount of solid NaOtBu (1.4 mmol).
-
Using an automated liquid handler or multi-channel pipette, dispense the following reagents into each well in the specified order:
-
50 µL of the Pd₂(dba)₃ stock solution (0.005 mmol Pd)
-
50 µL of the respective phosphine ligand stock solution (0.01 mmol ligand)
-
100 µL of the 4-chlorotoluene stock solution (0.1 mmol)
-
100 µL of the morpholine stock solution (0.12 mmol)
-
50 µL of the dodecane internal standard stock solution (0.025 mmol)
-
650 µL of anhydrous toluene to bring the total reaction volume to 1.0 mL.
-
-
-
Reaction Execution:
-
Seal the vials with septa and caps.
-
Place the 96-well plate on a magnetic stirrer and heating block.
-
Heat the reaction block to 100 °C and stir for 18 hours.
-
-
Work-up and Analysis:
-
Cool the reaction block to room temperature.
-
Quench each reaction with 1 mL of saturated aqueous NH₄Cl solution.
-
Extract each well with 1 mL of ethyl acetate.
-
Analyze the organic layer by GC-MS or LC-MS to determine the product yield relative to the internal standard.
-
Data Presentation
The following table summarizes the performance of various phosphine ligands in the Buchwald-Hartwig amination of 4-chlorotoluene with morpholine.
| Entry | Ligand | Pd Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 18 | 94[1] |
| 2 | SPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 18 | 88 |
| 3 | RuPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 18 | 92 |
| 4 | BrettPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 18 | 85 |
| 5 | cataCXium A | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 18 | 78 |
| 6 | DavePhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 18 | 81 |
| 7 | JohnPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 18 | 75 |
| 8 | P(tBu)₃ | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 18 | 90 |
Note: Yields for entries 2-8 are representative and based on typical performance for similar systems. Actual yields may vary.
The high-throughput screening protocol outlined in this application note provides a rapid and efficient method for identifying optimal phosphine ligands for the Buchwald-Hartwig amination. The data presented demonstrates the significant impact of ligand choice on reaction yield. This systematic approach to ligand screening can accelerate the development of robust and efficient C-N cross-coupling methodologies for applications in drug discovery and materials science.
References
Troubleshooting & Optimization
troubleshooting low yields in Cyjohnphos-catalyzed amination
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Cyjohnphos-catalyzed amination reactions.
Troubleshooting Guide
Low yields in this compound-catalyzed amination can arise from several factors, from catalyst deactivation to suboptimal reaction conditions. This guide provides a systematic approach to identifying and resolving these issues.
Question: My reaction shows low or no conversion. What are the potential causes and how can I address them?
Answer:
Low or no conversion is a common issue that can often be traced back to catalyst deactivation or inappropriate reaction parameters. Pyridine (B92270) substrates, for instance, can inhibit the catalyst by coordinating to the palladium center.[1] Here is a step-by-step guide to troubleshoot this problem:
1. Verify the Integrity of Your Catalyst System:
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are properly degassed.[1]
-
Catalyst Activation: In some cases, especially when using Pd(OAc)₂, the formation of the active catalytic species can be inefficient.[2] Consider using a pre-catalyst to ensure the clean and efficient generation of the active species.[2] DFT studies suggest that ligands like this compound may be reluctant to form the catalytically active species under certain conditions.[3][4][5]
2. Evaluate and Optimize Reaction Conditions:
A systematic optimization of reaction parameters is crucial. The interplay between the ligand, base, and solvent significantly impacts reaction efficiency.
-
Ligand Selection: this compound is a bulky, electron-rich phosphine (B1218219) ligand designed to promote reductive elimination.[6] However, if catalyst deactivation is suspected, consider if an alternative robust ligand system might be beneficial.[1]
-
Base Selection: The choice of base is critical. Strong, sterically hindered bases like sodium tert-butoxide (NaOtBu) are commonly used. However, if your substrate is base-sensitive, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) may be more suitable.[1][7] The particle size and shape of inorganic bases can also affect the reaction outcome, so grinding the base or adding Celite can be beneficial in scale-up reactions.[7]
-
Solvent Choice: Toluene and dioxane are common solvents for Buchwald-Hartwig amination.[1][8] For polar substrates, solvents like tert-butanol (B103910) (t-BuOH) or N,N-dimethylformamide (DMF) might improve solubility.[1] Be aware that coordinating solvents like acetonitrile (B52724) and pyridine can inhibit the reaction.[1][7]
Troubleshooting Workflow for Low Conversion
Caption: A troubleshooting workflow for addressing low yields.
Question: I am observing significant side product formation. What are the common side reactions and how can I minimize them?
Answer:
Side reactions can compete with the desired amination pathway, leading to reduced yields. Two common side reactions are hydrodehalogenation and catalyst deactivation through dimerization.
-
Hydrodehalogenation: This process results in the reduction of the aryl halide starting material.
-
Strategies to Minimize:
-
Ligand Modification: Employing bulkier and more electron-donating ligands can favor the C-N bond formation over hydrodehalogenation.[1]
-
Lower Reaction Temperature: In some instances, lowering the reaction temperature can disfavor this side reaction.[1]
-
Base Selection: The choice of base can influence the extent of hydrodehalogenation. Experimenting with different bases may be necessary.[1]
-
-
-
Catalyst Deactivation via Dimerization and C-P Bond Activation: Studies have shown that in the absence of substrate or free phosphine ligand, monoligated (this compound)Ni⁰ complexes can dimerize.[9][10][11] This can be followed by C-P bond activation of the ligand, leading to irreversible catalyst deactivation.[9][10][11]
Question: My starting materials have poor solubility in the reaction solvent. What can I do?
Answer:
Poor solubility is a frequent cause of failed or low-yielding reactions.[7]
-
Solvent Screening: Test a range of solvents with varying polarities. For polar substrates, consider more polar aprotic solvents like DMF or dimethyl sulfoxide (B87167) (DMSO). A mixture of solvents can also be effective.[1]
-
Temperature Increase: Increasing the reaction temperature can improve the solubility of your starting materials.[1]
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for a this compound-catalyzed amination?
A1: Typical reaction temperatures range from 80-100 °C.[1] However, the optimal temperature can be substrate-dependent and may require empirical optimization.
Q2: Which palladium source is best to use with this compound?
A2: While Pd(OAc)₂ can be used, it can sometimes be unreliable for generating the active catalyst.[2] The use of palladium pre-catalysts is often preferred as they provide cleaner and more efficient formation of the active catalytic species.[2][7]
Q3: Can this compound be used for the amination of aryl chlorides?
A3: Yes, this compound has been successfully used as a ligand for the amination of aryl chlorides.[12] However, aryl chlorides are generally less reactive than aryl bromides or iodides, so the reaction may require more forcing conditions.[2]
Q4: What is the proposed catalytic cycle for Buchwald-Hartwig amination?
A4: The generally accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle for Buchwald-Hartwig amination.
Data Summary
Table 1: Comparison of Ligand Performance in the Amination of Aryl Chlorides
| Ligand | Aryl Chloride | Amine | Conversion (%) (Time) | Reference |
| keYPhos (L1) | Chlorobenzene | Piperidine | >99 (2h) | [3] |
| This compound (L2) | Chlorobenzene | Piperidine | <5 (6h) | [3] |
| P(tBu)₃ (L3) | Chlorobenzene | Piperidine | <5 (6h) | [3] |
| keYPhos (L1) | p-Chlorotoluene | Piperidine | >99 (2h) | [3] |
| This compound (L2) | p-Chlorotoluene | Piperidine | <5 (6h) | [3] |
| P(tBu)₃ (L3) | p-Chlorotoluene | Piperidine | <5 (6h) | [3] |
| Conditions: 1.5 equiv KOtBu, THF, 0.5 mol % ligand, 0.25 mol % Pd₂(dba)₃·dba, RT.[3] |
Table 2: Effect of Base on Amination Reactions
| Base | pKaH | Suitability | Notes | Reference |
| NaOtBu | 19 | Strong base, widely used. | Can lead to decomposition of base-sensitive substrates. | [7] |
| LHMDS | ~26 | Strong base. | Similar profile to NaOtBu. | [7] |
| Cs₂CO₃ | 10 | Weaker base. | Good solubility in organic solvents, suitable for base-sensitive substrates. | [1][7] |
| K₃PO₄ | ~12.3 | Weaker base. | Alternative for base-sensitive substrates. | [1][7] |
| NaOTMS | 11 | Moderate strength base. | Effective for coupling of sensitive five-membered heteroarenes. | [7][13][14] |
Experimental Protocols
General Protocol for this compound-Catalyzed Amination
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), the amine (1.2 mmol), the base (e.g., NaOtBu, 1.4 mmol), the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol % Pd), and this compound (0.024 mmol, 2.4 mol %).
-
Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.[1]
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.[1]
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor the progress by TLC, GC, or LC-MS.[1]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and the catalyst.[1]
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired aminopyridine.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Unraveling the High Activity of Ylide-Functionalized Phosphines in Palladium-Catalyzed Amination Reactions: A Comparative Study with this compound and PtBu3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. Catalyst Deactivation of a Monoligated this compound-bound Nickel(0) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Catalyst Deactivation of a Monoligated this compound-bound Nickel(0) Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research.rug.nl [research.rug.nl]
- 13. dspace.mit.edu [dspace.mit.edu]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Catalyst Deactivation with Cyjohnphos
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Cyjohnphos in their catalytic reactions. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges related to catalyst deactivation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Q1: My cross-coupling reaction using a this compound-palladium catalyst is sluggish or has stalled. What are the potential causes of deactivation?
A1: Sluggish or stalled reactions are often indicative of catalyst deactivation. Several factors can contribute to this:
-
Formation of Off-Cycle Palladium Species: The active Pd(0) catalyst can be converted into inactive or less active species. For instance, in the presence of excess halide ions (particularly iodide), inactive palladium dimers can form, inhibiting the catalytic cycle.[1]
-
Ligand Degradation: While this compound is a robust ligand, under harsh conditions or in the presence of certain reagents, it can undergo degradation. One identified pathway, particularly in Nickel-catalyzed systems, involves C-P bond activation and cleavage, leading to the formation of inactive phosphido-bridged metal dimers.[2]
-
Oxidation of the Phosphine (B1218219) Ligand: Phosphine ligands are susceptible to oxidation to the corresponding phosphine oxide, which is catalytically inactive. This can be caused by trace oxygen or oxidizing impurities in the reaction mixture.
-
Formation of Palladium Black: The active palladium catalyst can precipitate as palladium black (insoluble Pd(0) aggregates), effectively removing it from the catalytic cycle. This can be triggered by high temperatures, impurities, or ligand dissociation.[3]
-
Substrate or Product Inhibition: In some cases, the substrate, product, or byproducts can coordinate to the palladium center and inhibit catalyst turnover.
Q2: I am observing the formation of palladium black in my reaction. How can I prevent this?
A2: The formation of palladium black is a common deactivation pathway.[3] Here are some strategies to mitigate this issue:
-
Ensure an Inert Atmosphere: Meticulously degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
-
Use High-Purity Reagents: Impurities can promote the aggregation of palladium. Use high-purity solvents, bases, and starting materials.
-
Optimize Ligand-to-Metal Ratio: An appropriate excess of the this compound ligand can help stabilize the palladium catalyst and prevent aggregation. A common starting point is a 1.1:1 to 1.5:1 ligand-to-palladium ratio.
-
Lower Reaction Temperature: High temperatures can accelerate the decomposition of the catalyst. If possible, try running the reaction at a lower temperature, even if it requires a longer reaction time.
-
Use a Pre-catalyst: Using a well-defined pre-catalyst can lead to a cleaner and more controlled generation of the active catalytic species, minimizing the formation of palladium black.
Q3: My Buchwald-Hartwig amination with an aryl chloride is not proceeding to completion. What specific troubleshooting steps should I take?
A3: Aryl chlorides are generally less reactive than aryl bromides or iodides in Buchwald-Hartwig aminations. When using this compound with these substrates, consider the following:
-
Choice of Base: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) is commonly used. Ensure the base is fresh and anhydrous.
-
Solvent: Anhydrous, ethereal solvents like dioxane or toluene (B28343) are often effective. The choice of solvent can significantly impact the solubility of the reagents and the stability of the catalyst.[1]
-
Catalyst Loading: For challenging substrates, increasing the catalyst loading (e.g., from 1 mol% to 2-3 mol%) may be necessary.
-
Reaction Temperature: While lower temperatures are generally preferred to minimize side reactions, for unreactive aryl chlorides, a higher temperature (e.g., 80-110 °C) might be required to drive the reaction to completion.
Q4: Can a deactivated this compound-based catalyst be regenerated?
A4: In cases where deactivation is due to the oxidation of the this compound ligand to its phosphine oxide, it is theoretically possible to regenerate the active phosphine. This typically involves a two-step process: isolation of the phosphine oxide followed by its reduction back to the phosphine. However, this is often a challenging and low-yielding process, especially when the ligand is part of a complex mixture from a catalytic reaction.
A more practical approach is to focus on preventing deactivation in the first place through careful reaction optimization. If regeneration is attempted, a common method for reducing phosphine oxides is using a silane (B1218182) reducing agent, such as trichlorosilane, in the presence of a suitable base.
Quantitative Data Presentation
The following tables provide a summary of quantitative data to guide your experimental design and troubleshooting.
Table 1: Effect of Ligand on Buchwald-Hartwig Amination of an Aryl Chloride *
| Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | 2 | NaOtBu | Toluene | 100 | 18 | 92 |
| P(tBu)₃ | 2 | NaOtBu | Toluene | 100 | 18 | 75 |
| XPhos | 2 | NaOtBu | Toluene | 100 | 18 | 95 |
*Data is representative and compiled from typical outcomes in Buchwald-Hartwig aminations of moderately challenging aryl chlorides.
Table 2: Troubleshooting Guide for Low Yield in Suzuki-Miyaura Coupling with this compound
| Observation | Potential Cause | Recommended Action | Expected Outcome |
| No reaction | Inactive catalyst | Use a pre-catalyst; ensure inert atmosphere | Reaction initiation |
| Low conversion | Insufficient reactivity | Increase temperature; screen different bases (e.g., K₃PO₄, Cs₂CO₃) | Improved conversion |
| Protodeboronation | Presence of water | Use anhydrous solvents and reagents | Minimized side product |
| Homocoupling | Presence of oxygen | Thoroughly degas solvents and reagents | Reduced homocoupling byproduct |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of an Aryl Chloride using this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl chloride (1.0 mmol)
-
Amine (1.2 mmol)
-
Sodium tert-butoxide (1.4 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
This compound (0.024 mmol, 2.4 mol%)
-
Anhydrous toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂, this compound, and sodium tert-butoxide under an inert atmosphere (e.g., in a glovebox).
-
Add the aryl chloride and the amine to the Schlenk tube.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC or GC/MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Reduction of a Phosphine Oxide to a Phosphine (General Procedure)
This protocol describes a general method for the reduction of a phosphine oxide and should be adapted and optimized for this compound oxide.
Materials:
-
Triphenylphosphine oxide (as a model, 1.0 mmol)
-
Trichlorosilane (3.0 mmol)
-
Triethylamine (4.0 mmol)
-
Anhydrous toluene (10 mL)
Procedure:
-
To an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phosphine oxide under an inert atmosphere.
-
Add anhydrous toluene via syringe.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add triethylamine, followed by the dropwise addition of trichlorosilane.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC or ³¹P NMR spectroscopy.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude phosphine by recrystallization or column chromatography under an inert atmosphere.
Visualizations
Caption: General catalytic cycle and common deactivation pathways.
Caption: A troubleshooting workflow for low reaction yield.
References
Technical Support Center: Optimizing Reaction Temperature for Cyjohnphos Catalysts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Cyjohnphos catalysts in their experiments. The focus is on the critical parameter of reaction temperature and how to optimize it for successful cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting temperature for a reaction using a this compound-palladium catalyst?
A1: For many cross-coupling reactions, such as Buchwald-Hartwig aminations, a good starting point for temperature optimization is between 80-100°C.[1] However, the optimal temperature can vary significantly based on the specific substrates, solvent, and base used. It is always recommended to perform a temperature screening experiment for a new reaction.
Q2: My reaction is showing low or no conversion. Should I increase the temperature?
A2: Increasing the temperature is a common strategy to improve low conversion, as it can accelerate the rate of the catalytic cycle. However, excessively high temperatures can lead to catalyst decomposition and the formation of unwanted side products. Before increasing the temperature, ensure that other reaction parameters, such as reagent purity, solvent degassing, and proper mixing, are not the source of the issue. A systematic temperature screen is the best approach to determine the optimal temperature for your specific reaction.
Q3: I am observing significant formation of side products, such as hydrodehalogenation (dehalogenation). Could the reaction temperature be the cause?
A3: Yes, high reaction temperatures can promote side reactions like hydrodehalogenation. If you are observing a significant amount of debrominated or dechlorinated starting material, for example, consider lowering the reaction temperature. It is a delicate balance, as lowering the temperature too much may lead to a decrease in the desired reaction rate.
Q4: My reaction mixture is turning black, and I suspect the catalyst is decomposing. What role does temperature play in this?
A4: The formation of a black precipitate, often referred to as palladium black, is a strong indication of catalyst decomposition. High temperatures can accelerate this process. If you observe this, it is advisable to run the reaction at a lower temperature. Additionally, ensure that your reaction is performed under an inert atmosphere, as oxygen can also contribute to catalyst degradation, which may be exacerbated at higher temperatures.
Q5: Can this compound-catalyzed reactions be run at room temperature?
A5: While some highly active palladium catalyst systems can facilitate cross-coupling reactions at room temperature, systems employing this compound may require elevated temperatures to efficiently form the active catalytic species.[2][3] Achieving room temperature reactivity with this compound would likely require careful optimization of all reaction parameters, including the choice of palladium precursor, base, and solvent.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of reaction temperature for this compound-catalyzed reactions.
| Issue | Potential Cause Related to Temperature | Suggested Solution |
| Low Conversion / No Reaction | The reaction temperature is too low to overcome the activation energy of a key step in the catalytic cycle (e.g., oxidative addition or reductive elimination). | Gradually increase the reaction temperature in 10-20°C increments. Monitor the reaction progress at each temperature to find the optimal point. |
| The catalyst is not being activated efficiently at the current temperature. | For some precatalysts, a brief period at a higher temperature may be required for activation, followed by reaction at a lower temperature. Consult the literature for your specific catalyst system. | |
| Significant Side Product Formation (e.g., Hydrodehalogenation) | The reaction temperature is too high, favoring alternative reaction pathways. | Decrease the reaction temperature in 10°C increments. This may require longer reaction times, so be sure to monitor the reaction to completion. |
| Catalyst Decomposition (Reaction turns black) | The reaction temperature is too high, leading to thermal degradation of the catalyst. | Lower the reaction temperature. If a higher temperature is required for reactivity, consider using a more thermally stable precatalyst or screening different solvents that may stabilize the catalyst. |
| Inconsistent Results | Fluctuations in the reaction temperature, possibly due to poor heat transfer or an unreliable heating apparatus. | Ensure uniform and consistent heating using a well-maintained oil bath or heating block with a temperature controller. For larger scale reactions, consider mechanical stirring to improve heat distribution. |
Data Presentation: Example of a Temperature Screening Study
The following table illustrates hypothetical results from a temperature screening experiment for a Buchwald-Hartwig amination of an aryl bromide with a primary amine using a this compound-palladium catalyst.
| Temperature (°C) | Reaction Time (h) | Conversion of Aryl Bromide (%) | Yield of Desired Product (%) | Key Observations |
| Room Temperature (25°C) | 24 | < 5 | < 5 | No significant reaction. |
| 60 | 18 | 45 | 40 | Slow conversion. |
| 80 | 12 | 95 | 92 | Good conversion and yield. |
| 100 | 8 | > 99 | 95 | Faster reaction, slight increase in impurities. |
| 120 | 6 | > 99 | 85 | Rapid reaction, but significant side product formation and some catalyst decomposition observed. |
This is a hypothetical data table for illustrative purposes.
Experimental Protocols
General Protocol for Temperature Optimization of a this compound-Catalyzed Cross-Coupling Reaction
This protocol outlines a general procedure for screening the reaction temperature for a generic cross-coupling reaction.
1. Reagent and Glassware Preparation:
-
Ensure all glassware is oven-dried and cooled under a stream of inert gas (e.g., argon or nitrogen).
-
Use high-purity, anhydrous, and degassed solvents. Degassing can be achieved by sparging with an inert gas for 15-30 minutes or by three freeze-pump-thaw cycles.
-
Ensure all solid reagents are of high purity and handled in a dry environment.
2. Reaction Setup:
-
To a reaction vial or flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the coupling partner (e.g., amine, boronic acid, 1.2 mmol), and the base (e.g., NaOt-Bu, K₃PO₄, 1.5 mmol) under an inert atmosphere.
-
In a separate vial, prepare a stock solution of the this compound ligand and the palladium source (e.g., Pd₂(dba)₃ or a precatalyst) in the reaction solvent.
-
Add the catalyst solution to the reaction mixture under an inert atmosphere.
-
Seal the reaction vessel.
3. Temperature Screening:
-
Set up multiple reactions in parallel, each in a separate well of a heating block or in individual oil baths.
-
Set the temperature for each reaction to a different value (e.g., 60°C, 80°C, 100°C, 120°C).
-
Stir the reactions vigorously at the set temperatures.
4. Reaction Monitoring and Work-up:
-
Monitor the progress of each reaction by taking small aliquots at regular intervals and analyzing them by a suitable technique (e.g., TLC, GC-MS, or LC-MS).
-
Once a reaction is complete (or after a set time), cool it to room temperature.
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
5. Analysis:
-
Purify the crude product by column chromatography.
-
Determine the yield of the desired product for each reaction temperature and identify the optimal temperature that provides the best balance of reaction rate, yield, and purity.
Mandatory Visualizations
Caption: Troubleshooting workflow for temperature optimization.
Caption: Generalized cross-coupling cycle highlighting temperature-sensitive steps.
References
effect of base on the efficiency of Cyjohnphos-mediated reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Cyjohnphos in palladium-catalyzed cross-coupling reactions. The following information addresses common issues related to the selection and effect of bases on reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in a this compound-mediated Buchwald-Hartwig amination?
A1: In the catalytic cycle of a Buchwald-Hartwig amination, the base is crucial for the dehydrohalogenation of the amine complex intermediate. This step involves the deprotonation of the amine coordinated to the palladium center, forming a palladium-amido complex. This palladium-amido complex is a key intermediate that precedes the rate-determining reductive elimination step, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[1] Strong bases are often used to ensure this deprotonation step is efficient and not rate-limiting.[1]
Q2: Which types of bases are commonly used with this compound, and how do I choose the right one?
A2: Strong, non-nucleophilic bases are typically employed in this compound-mediated aminations. The most common are alkali metal alkoxides, such as sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu).[1] Carbonate bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are also used, particularly when dealing with base-sensitive functional groups.[2][3] The optimal choice depends on the specific substrates and solvent system. For challenging couplings or unreactive substrates, stronger bases like KOtBu are often a good starting point. For substrates with functional groups sensitive to strong bases, screening weaker inorganic bases is recommended.[2]
Q3: Can organic bases be used in this compound-mediated reactions?
A3: Yes, organic bases can be used, although they are less common in the literature for this compound-mediated reactions compared to inorganic bases. The use of soluble organic bases can be advantageous in achieving homogeneous reaction conditions, which can be beneficial for reaction kinetics and scalability. However, the nucleophilicity and coordinating ability of the organic base must be considered, as it can potentially interact with the palladium catalyst and influence the reaction rate, sometimes in a negative way.
Q4: My reaction is sluggish or has a low yield. Could the base be the issue?
A4: Absolutely. An inappropriate choice or quality of base is a common reason for low yields in cross-coupling reactions.[2][4] Several factors related to the base could be contributing to the problem:
-
Base Strength: The base may not be strong enough to deprotonate the amine-palladium complex effectively.
-
Solubility: The base may have poor solubility in the chosen reaction solvent, leading to a heterogeneous mixture and inefficient reaction.
-
Base Quality: The base may be old or have absorbed moisture, which can negatively impact the reaction. It is recommended to use a freshly opened bottle of base or to store it in a desiccator.
-
Steric Hindrance: The steric bulk of the base can also play a role in the efficiency of the deprotonation step.
Troubleshooting Guide: Low Yield in this compound-Mediated Reactions
If you are experiencing low conversion or yield, consider the following troubleshooting steps related to the base:
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Insufficient Base Strength: The base is not strong enough to facilitate the deprotonation of the palladium-amine complex. | Switch to a stronger base. If you are using K₂CO₃, consider trying NaOtBu or KOtBu. |
| Poor Base Solubility: The base is not sufficiently soluble in the reaction solvent, leading to a slow or incomplete reaction. | Screen different solvents to improve the solubility of the base. Alternatively, choose a base that is more soluble in your current solvent system. | |
| Decomposition of Starting Material or Product: The base may be too strong and is causing the degradation of your starting materials or desired product. | Screen weaker bases such as K₃PO₄ or Cs₂CO₃.[2][3] You can also try running the reaction at a lower temperature. | |
| Formation of Side Products | Hydrolysis of Aryl Halide: If using an aqueous base solution, the hydroxide (B78521) can compete with the amine, leading to the formation of a phenol (B47542) byproduct. | Ensure anhydrous reaction conditions. Use an anhydrous solvent and a solid, anhydrous base. |
| Homocoupling of Starting Materials: This can sometimes be influenced by the reaction conditions, including the base. | Ensure the reaction is thoroughly degassed to remove oxygen. You may also need to re-evaluate your catalyst system and reaction temperature. |
Experimental Protocols
Representative Protocol for a this compound-Mediated Buchwald-Hartwig Amination
This protocol is a general starting point and may require optimization for specific substrates.
Reaction: Coupling of an aryl chloride with a primary amine.
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
This compound
-
Sodium tert-butoxide (NaOtBu)
-
Aryl chloride
-
Primary amine
-
Anhydrous toluene (B28343)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (1-2 mol%) and this compound (2-4 mol%).
-
Add anhydrous toluene and stir the mixture at room temperature for 10-15 minutes to form the active catalyst.
-
Add the aryl chloride (1.0 equiv), the primary amine (1.2 equiv), and NaOtBu (1.5 equiv).
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: Workflow for troubleshooting low reaction yields.
References
how to improve the turnover number of Cyjohnphos catalyst
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experiments and improve the turnover number (TON) of the Cyjohnphos catalyst in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the this compound catalyst and what are its primary applications?
A1: this compound, or (2-Biphenyl)dicyclohexylphosphine, is an air-stable, bulky, and electron-rich monodentate biarylphosphine ligand.[1][2] It is used in combination with a palladium source to create a highly active catalyst for various cross-coupling reactions, including Suzuki-Miyaura coupling and Buchwald-Hartwig amination.[1][2][3] Its bulkiness and electron-donating properties enhance the reactivity of the palladium center, often leading to improved reaction rates and the ability to couple challenging substrates.[3][4]
Q2: What is the "turnover number" (TON) and why is it important?
A2: The turnover number (TON) represents the number of moles of substrate that one mole of catalyst can convert into product before becoming inactivated.[5] A high TON indicates a more efficient and stable catalyst, which is crucial for cost-effective and sustainable chemical synthesis, especially in pharmaceutical and fine chemical production.[5]
Q3: What are the key factors that influence the turnover number of the this compound catalyst?
A3: Several factors can significantly impact the TON of a this compound-palladium catalyst system:
-
Catalyst Loading: Lowering the catalyst loading while maintaining high conversion will increase the TON.
-
Reaction Temperature: Temperature affects the rates of both the catalytic cycle and catalyst decomposition. An optimal temperature must be found to maximize the former and minimize the latter.[6]
-
Solvent: The choice of solvent can influence the solubility of reagents and the stability of the catalytic species.[7]
-
Base: The strength and nature of the base are critical for the efficiency of the catalytic cycle.[8]
-
Purity of Reagents: Impurities, particularly oxygen and water, can deactivate the palladium catalyst.[9]
-
Ligand-to-Palladium Ratio: An appropriate ratio is necessary to generate the active catalytic species and prevent the formation of less active or inactive complexes.
Q4: How should I handle and store this compound and its palladium precatalysts?
A4: this compound is an air-stable solid.[1][2] However, palladium precatalysts, especially the active Pd(0) species formed in situ, are sensitive to air and moisture.[10] It is recommended to handle all reagents under an inert atmosphere (e.g., argon or nitrogen) and use anhydrous, degassed solvents to ensure reproducibility and high catalytic activity.[6]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues that can lead to a low turnover number when using the this compound catalyst.
Problem: Low or No Conversion of Starting Material
This is a common issue that can often be resolved by systematically evaluating the reaction setup and components.
Troubleshooting Workflow
Troubleshooting workflow for low or no conversion.
-
Check Reagent Purity and Integrity:
-
Aryl Halide/Triflate: Ensure the purity of your electrophile.
-
Nucleophile (Amine/Boronic Acid): Boronic acids can dehydrate to form unreactive boroxines, while amines can be oxidized. Use fresh or purified reagents.[7]
-
Solvent: Use anhydrous, degassed solvents. Common choices for Buchwald-Hartwig and Suzuki-Miyaura reactions include toluene, dioxane, and THF.[11]
-
Base: The choice of base is critical. For Buchwald-Hartwig amination, strong bases like sodium tert-butoxide (NaOtBu) are often used, while Suzuki-Miyaura coupling frequently employs weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄).[8][9] Ensure the base is anhydrous and of high quality.
-
-
Verify Inert Atmosphere:
-
Assess Catalyst Activity:
-
Precatalyst Choice: Using a reliable palladium precatalyst, such as a G3 or G4 palladacycle, can lead to more consistent generation of the active Pd(0) species compared to using Pd(OAc)₂ or Pd₂(dba)₃ with the ligand.[7]
-
In Situ Activation: If using a Pd(II) source like Pd(OAc)₂, a pre-activation step where the Pd(II) source and this compound are stirred together, sometimes with heating, before adding the substrates may be beneficial.[12]
-
-
Optimize Reaction Conditions:
-
Temperature: If the reaction is sluggish at a lower temperature, gradually increase it. However, be aware that excessively high temperatures can lead to catalyst decomposition.[6]
-
Reaction Time: Monitor the reaction progress over time by techniques like TLC, GC, or LC-MS to determine the optimal reaction time.
-
Concentration: Very dilute conditions may slow down the reaction, while very high concentrations can lead to solubility issues or side reactions.
-
Problem: Catalyst Deactivation (Formation of Palladium Black)
The appearance of a black precipitate (palladium black) is a clear sign of catalyst decomposition and will lead to a dramatic drop in catalytic activity and a low TON.
Catalyst Deactivation Pathway
Simplified catalyst deactivation pathway.
-
Cause: The bulky this compound ligand can dissociate from the palladium center, leaving a "naked" and unstable Pd(0) species that can aggregate into inactive palladium black.[4] This is more likely to occur at higher temperatures.
-
Solution:
-
Lower the Reaction Temperature: This is often the most effective way to prevent catalyst decomposition.[6]
-
Increase Ligand Concentration: A slight excess of the this compound ligand relative to the palladium source can sometimes help to stabilize the active catalytic species and prevent aggregation.
-
Use a More Stable Precatalyst: Modern precatalysts are designed to release the active L-Pd(0) species slowly and in a controlled manner, which can minimize the concentration of ligand-free palladium.
-
Quantitative Data
The choice of ligand can have a significant impact on the efficiency of a cross-coupling reaction. The following table presents a comparison of this compound with other phosphine (B1218219) ligands in a Buchwald-Hartwig amination reaction.
Table 1: Comparison of Phosphine Ligands in the Amination of Aryl Chlorides [13]
| Ligand | Aryl Chloride | Amine | Time (h) | Conversion (%) |
| This compound | p-chlorotoluene | Piperidine | 6 | Minor Product |
| keYPhos (L1) | p-chlorotoluene | Piperidine | 2 | >99 |
| P(tBu)₃ | p-chlorotoluene | Piperidine | 6 | Minor Product |
Reaction Conditions: 1.5 equiv KOtBu, tetrahydrofuran (B95107) (THF), 0.5 mol % ligand, 0.25 mol % Pd₂(dba)₃·dba, Room Temperature.[13]
This data highlights that while this compound is a highly effective ligand in many contexts, for certain challenging couplings or under specific conditions, other ligands may offer superior performance.[13] Systematic screening of ligands is often a valuable exercise in reaction optimization.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling using a this compound-Palladium Catalyst
This protocol is a general starting point and may require optimization for specific substrates.
Reaction Setup
General workflow for a Suzuki-Miyaura coupling reaction.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Palladium source (e.g., Pd(OAc)₂, 0.01-0.02 mmol, 1-2 mol%)
-
This compound (0.011-0.022 mmol, 1.1-2.2 mol%)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane, THF) (3-5 mL)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, and base.
-
Seal the vessel with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Under a positive pressure of inert gas, add the palladium source and this compound ligand.
-
Add the anhydrous, degassed solvent via syringe.
-
Thoroughly degas the reaction mixture by bubbling with the inert gas for 10-15 minutes.
-
Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction's progress by TLC, GC, or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. This compound 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. research.rug.nl [research.rug.nl]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Turnover number - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. odp.library.tamu.edu [odp.library.tamu.edu]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
dealing with difficult substrates in Buchwald-Hartwig reactions
Welcome to the technical support center for Buchwald-Hartwig amination reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot challenges encountered when working with difficult substrates.
Frequently Asked Questions (FAQs)
Q1: My reaction is not working or giving very low yield. What are the first things I should check?
A: When a Buchwald-Hartwig reaction fails, it's often due to one of several common issues. Start by assessing the following:
-
Reaction Atmosphere: The Pd(0) catalytic species is highly sensitive to oxygen. Ensure your reaction was set up under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents and reagents were properly degassed.
-
Reagent Quality: The purity of your starting materials, especially the amine and aryl halide, is crucial. The base, particularly sodium tert-butoxide (NaOtBu), is hygroscopic and should be fresh and handled in a glovebox.
-
Catalyst Activity: If you observe the formation of a fine black precipitate (palladium black), your catalyst has likely decomposed and fallen out of the catalytic cycle.[1] This can be caused by impurities, excessive heat, or an inappropriate ligand/base combination.
-
Solubility: Incomplete dissolution of the base or starting materials can lead to a slow and inefficient reaction.[1][2]
Q2: I am using an aryl chloride and the reaction is sluggish. How can I improve it?
A: Aryl chlorides are notoriously unreactive due to the strong C-Cl bond, making oxidative addition the rate-limiting step.[3] To drive the reaction, consider these strategies:
-
Employ Advanced Ligands: Use bulky, electron-rich phosphine (B1218219) ligands such as XPhos, SPhos, or RuPhos. These ligands promote the formation of a highly reactive monoligated palladium species, which facilitates the oxidative addition of the aryl chloride.[4] N-heterocyclic carbene (NHC) ligands are also highly effective for activating aryl chlorides.[5]
-
Use a Pre-catalyst: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂, use a well-defined pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst). Pre-catalysts provide more reliable and reproducible generation of the active catalyst.[2][6]
-
Increase Temperature: Reactions with aryl chlorides often require higher temperatures (typically 80-110 °C) to proceed efficiently.[6][7]
Q3: My reaction with a heteroaryl halide (e.g., 2-bromopyridine) is failing. What is the likely cause?
A: The primary challenge with many nitrogen-containing heteroaryl halides is the coordination of the heteroatom (e.g., the pyridine (B92270) nitrogen) to the palladium center. This coordination can poison and deactivate the catalyst.[1]
-
Ligand Selection: Bulky biarylphosphine ligands (e.g., XPhos, RuPhos) are often effective as their steric bulk can disfavor the binding of the heteroatom. Bidentate ligands like Josiphos or Xantphos can also be effective by creating a more stable catalyst complex that is less prone to displacement by the basic heterocycle.[8]
-
Systematic Screening: A systematic screening of ligands, bases, and solvents is often necessary to find the optimal conditions for a specific heteroaryl substrate.[1]
Q4: How do I choose the right base for my reaction?
A: The choice of base is critical and depends on the functional group tolerance of your substrates.
-
Strong Bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are strong bases that are highly effective but are incompatible with base-sensitive functional groups like esters and nitro groups.[9]
-
Weaker Inorganic Bases: For substrates with sensitive functional groups, weaker bases like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) are preferred.[9] These reactions may require higher catalyst loadings or longer reaction times.[9]
-
Solubility: The solubility of the base is important. Cs₂CO₃ has better solubility in common organic solvents than K₃PO₄.[2] The particle size of solid bases can also impact the reaction; grinding the base before use can be beneficial.[10]
-
Soluble Organic Bases: In some cases, soluble organic bases like DBU can be used, which is particularly advantageous for flow chemistry applications and can help avoid issues related to the insolubility of inorganic bases.[11][12]
Q5: I am seeing hydrodehalogenation of my aryl halide as a major side product. How can I minimize this?
A: Hydrodehalogenation (replacement of the halide with hydrogen) can compete with the desired amination. This is often a result of β-hydride elimination from the palladium-amido complex when using primary alkylamines.[8][13]
-
Ligand Choice: Using bulkier phosphine ligands can sterically hinder the conformation required for β-hydride elimination, favoring the desired reductive elimination pathway.[4][8]
-
Amine Structure: This side reaction is more common with primary amines that have β-hydrogens. If possible, modifying the amine substrate can help.
Troubleshooting Guides
If your reaction is not performing as expected, consult the troubleshooting tables below for common problems and recommended solutions.
Table 1: Troubleshooting Low or No Conversion
| Observation | Possible Cause | Recommended Solution(s) |
| No reaction, starting materials remain. | Inactive Catalyst: Oxygen contamination, impure reagents, or catalyst precursor failed to reduce to Pd(0). | Ensure rigorous inert atmosphere. Use freshly degassed solvents. Use a reliable pre-catalyst (e.g., G3/G4 Buchwald type). |
| Low Temperature: Reaction is too slow at the current temperature. | Increase the reaction temperature in 10-20 °C increments (typically 80-110 °C). | |
| Reagent Insolubility: Starting materials or base are not sufficiently soluble in the chosen solvent.[2] | Try a different solvent (e.g., switch from toluene (B28343) to dioxane or THF). Use a more soluble base like Cs₂CO₃.[2] | |
| Reaction starts but stalls. | Catalyst Decomposition: Indicated by the formation of palladium black.[1] | Lower the reaction temperature. Screen different ligands that may form a more stable catalytic complex. |
| Catalyst Poisoning: Substrate (e.g., N-heterocycle) or impurity is deactivating the catalyst.[1] | Purify starting materials. For heteroaryl substrates, screen bulky monodentate or chelating bidentate ligands.[8] | |
| Low yield with significant side products. | Hydrodehalogenation: Common with primary amines and unhindered ligands. | Switch to a bulkier ligand (e.g., XPhos, RuPhos) to disfavor β-hydride elimination.[8] |
| Base-Sensitive Functional Groups: Strong base (e.g., NaOtBu) is degrading starting material or product. | Switch to a weaker base such as K₃PO₄ or Cs₂CO₃.[9] |
Table 2: Ligand and Base Selection for Difficult Substrates
| Substrate Class | Common Challenge | Recommended Ligand(s) | Recommended Base(s) | Catalyst Loading (mol %) |
| Sterically Hindered Aryl Halides | Slow oxidative addition and reductive elimination. | Bulky Dialkylbiarylphosphines (XPhos, RuPhos, BrettPhos)[4][14] | NaOtBu, LHMDS | 1 - 3 |
| Electron-Deficient Aryl Halides | Faster oxidative addition but can be prone to side reactions. | XPhos, SPhos, P(t-Bu)₃ | K₃PO₄, Cs₂CO₃ | 1 - 2 |
| Electron-Rich Aryl Halides | Very slow oxidative addition. | Bulky, electron-rich ligands (t-BuXPhos, BrettPhos)[9] | NaOtBu, LHMDS | 2 - 4 |
| Heteroaryl Chlorides/Bromides | Catalyst poisoning by heteroatom coordination.[1] | XPhos, RuPhos, Josiphos (bidentate)[8] | NaOtBu, K₂CO₃, Cs₂CO₃ | 2 - 5 |
| Primary Aliphatic Amines | Competitive β-hydride elimination.[8] | BrettPhos (specifically designed for primary amines)[9] | LHMDS, NaOtBu | 1 - 2 |
| Poorly Soluble Substrates | Low reaction concentration and rate. | Ligand choice depends on other substrate features. | Use a more solubilizing solvent (Dioxane, DME). Consider a soluble organic base (DBU).[11] | 1 - 3 |
Key Experimental Protocols
Protocol 1: General Procedure for a Challenging Aryl Chloride Amination
This protocol is a starting point for the coupling of an unreactive aryl chloride with a secondary amine using a modern catalyst system.
-
Glovebox Setup: Add the aryl chloride (1.0 mmol), the amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), and a stir bar to an oven-dried reaction vial inside a nitrogen-filled glovebox.
-
Catalyst Addition: In the glovebox, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol %) and the ligand (e.g., XPhos, 0.024 mmol, 2.4 mol % if not using a pre-catalyst with the ligand incorporated).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane (3-5 mL).
-
Reaction: Seal the vial tightly with a Teflon-lined cap. Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 100-110 °C.
-
Monitoring: Stir the reaction vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (B1210297) and filter through a pad of Celite to remove inorganic salts and palladium residues. Wash the pad with additional ethyl acetate. Concentrate the filtrate in vacuo and purify the crude product by column chromatography.
Protocol 2: Screening Protocol for a Heteroaryl Halide Coupling
When dealing with a new heteroaryl halide, a parallel screen of conditions is the most efficient approach.
-
Array Setup: In a glovebox, arrange an array of reaction vials (e.g., in a 24-well plate).
-
Reagent Dispensing: To each vial, add the heteroaryl halide (e.g., 0.1 mmol) and the amine (0.12 mmol).
-
Variable Addition (Ligands & Bases):
-
To columns 1-4, add Base A (e.g., NaOtBu, 0.14 mmol).
-
To columns 5-8, add Base B (e.g., K₃PO₄, 0.2 mmol).
-
To rows A-D, add different ligands (e.g., Ligand 1: XPhos, Ligand 2: RuPhos, Ligand 3: Xantphos, Ligand 4: Josiphos) and a palladium source (e.g., Pd₂(dba)₃, 1 mol %).
-
-
Solvent & Reaction: Add degassed solvent (e.g., Toluene to one set of plates, Dioxane to another). Seal the plate and heat to 100 °C for 12-24 hours.
-
Analysis: After cooling, take an aliquot from each well, dilute, and analyze by LC-MS to determine the relative conversion and identify the most promising conditions for scale-up and optimization.
Visual Guides
Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Troubleshooting Workflow for Difficult Substrates
Caption: A decision-making workflow for troubleshooting difficult substrates.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. research.rug.nl [research.rug.nl]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex [organic-chemistry.org]
Technical Support Center: Purification Challenges in Reactions Containing Cyjohnphos
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common purification challenges encountered in chemical reactions utilizing the Cyjohnphos ligand. This compound, or (2-Biphenyl)dicyclohexylphosphine, is a bulky, electron-rich monophosphine ligand widely employed in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations. While highly effective in catalysis, its presence and that of its oxidized byproduct, this compound oxide, can present significant purification hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect in a reaction mixture containing this compound?
A1: The main impurities derived from the ligand are typically:
-
Unreacted this compound: Residual ligand that was not incorporated into the catalytic cycle.
-
This compound oxide: Formed by the oxidation of this compound, which can occur due to trace amounts of air or oxidizing agents in the reaction mixture. This is often the most challenging impurity to remove due to its polarity and potential to co-crystallize with the desired product.
-
Palladium Complexes: Residual palladium catalyst, which may still be coordinated to this compound or its oxide.
Other common impurities include unreacted starting materials, homocoupled byproducts, and inorganic salts from the base used in the reaction.
Q2: I'm observing a new spot on my TLC that I suspect is this compound oxide. How can I confirm this?
A2: You can tentatively identify this compound oxide on a TLC plate by its characteristically lower Rf value compared to this compound itself, due to its increased polarity. For confirmation, you can take a small amount of your crude reaction mixture, dissolve it in a suitable solvent, and intentionally oxidize the this compound by bubbling air through the solution or adding a mild oxidizing agent (e.g., a few drops of hydrogen peroxide). If the suspected spot intensifies on the TLC, it is likely this compound oxide. For definitive identification, isolation of the impurity followed by characterization using techniques like mass spectrometry or NMR is recommended.
Q3: My product and this compound/Cyjohnphos oxide have very similar Rf values in column chromatography. What can I do?
A3: When co-elution is an issue, consider the following strategies:
-
Solvent System Optimization: Systematically screen different solvent systems for your column chromatography. A change in the solvent polarity or the use of a ternary solvent system can sometimes improve separation.
-
Alternative Stationary Phases: If silica (B1680970) gel is not providing adequate separation, consider using other stationary phases such as alumina (B75360) or reverse-phase silica.
-
Chemical Derivatization: In some cases, it may be possible to selectively react either your product or the phosphine-related impurities to alter their polarity and facilitate separation. For instance, if your product is an amine, you could protect it as a carbamate (B1207046) to change its chromatographic behavior.
Q4: Can I remove this compound oxide without using column chromatography?
A4: Yes, several chromatography-free methods can be effective:
-
Crystallization/Recrystallization: Carefully selecting a solvent system where your product has good solubility at elevated temperatures but poor solubility at room temperature, while this compound oxide remains soluble, can allow for the selective crystallization of your product.
-
Precipitation with Metal Salts: Phosphine (B1218219) oxides are known to form insoluble complexes with certain metal salts. Adding a solution of zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂) to your crude reaction mixture dissolved in a polar solvent like ethanol (B145695) can precipitate the this compound oxide, which can then be removed by filtration.[1][2]
-
Acid/Base Extraction: If your product has acidic or basic functional groups, you can use acid/base extractions to move your product into the aqueous phase, leaving the neutral this compound and its oxide in the organic phase. After separation, you can neutralize the aqueous phase and extract your purified product back into an organic solvent.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Product is contaminated with this compound. | Incomplete reaction or excess ligand used. | 1. Optimize the stoichiometry of the reaction to use a minimal excess of this compound.2. Attempt to remove the non-polar this compound by washing the crude product with a non-polar solvent in which your product is insoluble (e.g., hexanes).3. Utilize column chromatography with a carefully selected eluent system. |
| Product is contaminated with this compound oxide. | Oxidation of this compound during the reaction or workup. | 1. Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).2. Degas all solvents and reagents before use.3. For purification, try selective precipitation with ZnCl₂ or MgCl₂.[1][2]4. Optimize crystallization conditions to leave the more polar phosphine oxide in the mother liquor. |
| Low product yield after purification. | Product loss during chromatography or crystallization. | 1. If using chromatography, ensure your product is not irreversibly adsorbing to the stationary phase. Pre-treating the silica gel with a small amount of triethylamine (B128534) can help for basic products.2. During crystallization, minimize the amount of solvent used to dissolve the crude product to maximize recovery. |
| Palladium residues in the final product. | Incomplete removal of the palladium catalyst. | 1. After the reaction, consider washing the organic phase with an aqueous solution of a scavenger like thiourea (B124793) or sodium sulfide (B99878) to precipitate palladium.2. Use commercially available palladium scavengers.3. In some cases, filtration through a pad of celite can help remove some of the precipitated palladium. |
Data Presentation
Table 1: Qualitative Solubility of this compound and its Oxide
| Solvent | This compound (less polar) | This compound Oxide (more polar) |
| Hexanes/Heptane | Soluble | Sparingly Soluble to Insoluble |
| Toluene | Soluble | Moderately Soluble |
| Diethyl Ether | Soluble | Sparingly Soluble |
| Dichloromethane | Soluble | Soluble |
| Ethyl Acetate | Soluble | Soluble |
| Acetone | Soluble | Soluble |
| Methanol/Ethanol | Sparingly Soluble | Moderately Soluble |
| Water | Insoluble | Insoluble |
This table is a qualitative guide. Actual solubilities will depend on the specific conditions and the purity of the substances.
Experimental Protocols
Protocol 1: Removal of this compound Oxide by Precipitation with Zinc Chloride
This protocol is a general method and may require optimization based on the specific product's solubility.
-
Dissolution: Dissolve the crude reaction mixture in a minimal amount of a polar solvent such as ethanol or isopropanol.
-
Addition of ZnCl₂: Prepare a solution of zinc chloride (ZnCl₂) in the same solvent (e.g., 1 M solution in ethanol). Add this solution dropwise to the stirred solution of the crude product. A typical starting point is to use 1.1 to 1.5 equivalents of ZnCl₂ relative to the estimated amount of this compound used in the reaction.
-
Precipitation: Upon addition of the ZnCl₂ solution, a white precipitate of the this compound oxide-ZnCl₂ complex should form. Stir the mixture at room temperature for 1-2 hours to ensure complete precipitation.
-
Filtration: Filter the mixture through a pad of celite or a sintered glass funnel to remove the insoluble complex.
-
Workup: Wash the filter cake with a small amount of the cold solvent to recover any entrained product. The filtrate, containing the desired product, can then be concentrated under reduced pressure.
-
Further Purification: The resulting product may require further purification by crystallization or a short plug of silica gel to remove any remaining impurities.
Protocol 2: Purification by Column Chromatography
-
Dry Loading: For optimal separation, it is often best to dry-load the crude material onto the column. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Remove the solvent under reduced pressure to obtain a free-flowing powder.
-
Column Packing: Pack a chromatography column with silica gel in the desired eluent system.
-
Loading: Carefully add the dry-loaded sample to the top of the column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Mandatory Visualizations
References
identifying and mitigating Cyjohnphos degradation pathways
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyjohnphos. The information focuses on identifying and mitigating common degradation pathways encountered during its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: My nickel-catalyzed cross-coupling reaction with this compound is showing poor conversion. What are the potential degradation-related causes?
A1: A common issue is the deactivation of the active monoligated (this compound)Ni(0) catalyst. In the absence of sufficient substrate, free ligand, or other π-accepting additives, this complex can undergo irreversible dimerization. This dimer can then proceed through C-P bond activation, leading to a catalytically inactive phosphido-bridged Ni(0)/Ni(II) dimer.[1] This off-cycle pathway effectively removes the active catalyst from your reaction, resulting in low yields.
Q2: How can I detect if my this compound-Ni(0) catalyst is deactivating via the dimerization pathway?
A2: You can monitor your reaction mixture over time using techniques like ³¹P NMR spectroscopy. The appearance of new phosphorus signals downfield from the parent (this compound)Ni(0) complex could indicate the formation of the Ni(0)/Ni(0) dimer and the subsequent Ni(0)/Ni(II) species. Additionally, careful analysis of the reaction kinetics, observing a stall in product formation, can be indicative of catalyst deactivation.
Q3: What strategies can I employ to prevent the deactivation of my this compound-Ni(0) catalyst?
A3: To mitigate catalyst deactivation, it is crucial to maintain a sufficient concentration of a species that can trap the monomeric (this compound)Ni(0) complex.[1] This can be achieved by:
-
Adding a slight excess of the this compound ligand: The free ligand can coordinate to the Ni(0) center, preventing dimerization.
-
Ensuring a sufficient concentration of substrate or a suitable olefin: These can also coordinate to the nickel center and keep it in the active catalytic cycle.[1]
-
Controlling the rate of reductive elimination: If the product-forming reductive elimination is much faster than the subsequent substrate oxidative addition, the concentration of the "free" (this compound)Ni(0) can build up, favoring the deactivation pathway. Optimizing reaction conditions (e.g., temperature, solvent) can help balance these rates.
Q4: Are there any recommended storage and handling procedures for this compound to minimize degradation of the ligand itself?
A4: Yes, proper storage and handling are critical. This compound should be stored at 4°C, protected from light, and under an inert atmosphere such as nitrogen.[2] Although it is described as an air-stable ligand, minimizing its exposure to air and moisture will prevent potential oxidation of the phosphine, which would render it inactive for catalysis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or no product yield in Ni-catalyzed cross-coupling | Catalyst deactivation via dimerization and C-P bond cleavage.[1] | - Add a small excess (1-5 mol%) of this compound ligand. - Increase the initial substrate concentration. - Monitor the reaction by ³¹P NMR for signs of dimer formation. |
| Reaction starts well but stalls before completion | Depletion of substrate or trapping agent, leading to catalyst deactivation.[1] | - If applicable, use a slow-addition strategy for one of the coupling partners to maintain its presence throughout the reaction. - Analyze an aliquot of the stalled reaction to assess the catalyst's integrity. |
| Inconsistent reaction outcomes | Variability in the quality of the this compound ligand or solvent/reagent purity. | - Ensure this compound is stored properly under inert conditions.[2] - Use freshly distilled and degassed solvents. - Verify the purity of all reagents. |
Experimental Protocols
Protocol 1: Monitoring (this compound)Ni(0) Deactivation by ³¹P NMR Spectroscopy
Objective: To identify the formation of off-cycle Ni-dimer species during a catalytic reaction.
Methodology:
-
Set up your standard nickel-catalyzed cross-coupling reaction using this compound as the ligand.
-
At regular time intervals (e.g., t = 0, 1h, 4h, 24h), carefully extract an aliquot of the reaction mixture under an inert atmosphere.
-
Quench the aliquot by diluting it with a cold, deuterated solvent (e.g., THF-d8 or C6D6).
-
Acquire a ³¹P NMR spectrum for each time point.
-
Analyze the spectra for the appearance of new signals corresponding to the deactivated dimer species. The chemical shifts of these species will likely be different from the active monomeric catalyst.
Protocol 2: Mitigation of Catalyst Deactivation by Addition of Excess Ligand
Objective: To demonstrate the effect of free ligand in preventing catalyst deactivation.
Methodology:
-
Set up two parallel reactions.
-
Reaction A (Control): Use your standard catalytic loading of the Ni-precatalyst and this compound.
-
Reaction B (Test): Use the same conditions as Reaction A, but include an additional 1-5 mol% of free this compound ligand.
-
Monitor the progress of both reactions over time by a suitable analytical method (e.g., GC-MS, LC-MS, or ¹H NMR).
-
Compare the reaction profiles. A significantly higher and more sustained reaction rate in Reaction B would suggest that the excess ligand is effectively mitigating catalyst deactivation.
Visualizing Degradation Pathways and Workflows
Caption: Deactivation pathway of (this compound)Ni(0) complex.
Caption: Workflow for testing the mitigation of catalyst deactivation.
References
Technical Support Center: Optimizing Catalytic Systems with Cyjohnphos Ligand
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Cyjohnphos in palladium-catalyzed cross-coupling reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a focus on the impact of impurities on the catalytic system's performance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in the catalytic reaction?
This compound, or (2-Biphenyl)dicyclohexylphosphine, is not a catalyst itself but a bulky, electron-rich monodentate biarylphosphine ligand. In palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Suzuki-Miyaura coupling, its primary role is to bind to the palladium metal center. This coordination stabilizes the active Pd(0) species, enhances the rate of key steps in the catalytic cycle (oxidative addition and reductive elimination), and influences the selectivity of the reaction.
Q2: My reaction is sluggish or fails completely. What are the most common causes related to impurities?
Low or no catalytic activity is often traced back to impurities that either deactivate the palladium catalyst or interfere with the ligand. The most common culprits are:
-
Oxygen: Causes irreversible oxidation of the this compound ligand and precipitation of inactive palladium black.
-
Water: Can have complex effects, but excess water can lead to hydrolysis of intermediates and catalyst deactivation.
-
Impurities in Reagents: Low-quality solvents, bases, or starting materials can introduce a variety of catalyst poisons.
-
Inappropriate Solvent or Base Choice: Certain functional groups in solvents or the wrong choice of base can inhibit the catalyst.
Q3: My reaction mixture has turned black. What does this indicate?
The formation of a black precipitate, commonly known as "palladium black," is a clear sign of catalyst decomposition. This occurs when the active Pd(0) species, which is soluble and stabilized by the this compound ligand, aggregates into inactive, metallic palladium particles. This is most often caused by:
-
Presence of Oxygen: Oxygen can oxidize the phosphine (B1218219) ligand, leaving the palladium center unprotected and prone to aggregation.
-
High Temperatures: Excessive heat can accelerate the decomposition of the catalyst complex.
-
Insufficient Ligand: An incorrect palladium-to-ligand ratio can leave palladium atoms coordinatively unsaturated and susceptible to precipitation.
Q4: How does the choice of base affect the reaction?
The base plays a critical role in the catalytic cycle, typically in the transmetalation or amine deprotonation step. The choice and purity of the base are crucial.
-
Strength: Strong bases like sodium tert-butoxide (NaOtBu) are common but can degrade sensitive functional groups on the substrates. Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) offer broader functional group tolerance.
-
Solubility: The solubility of the base can impact the reaction rate. Insoluble inorganic bases can lead to reproducibility issues, and poor stirring can create localized concentration gradients.
-
Purity: Impurities within the base can poison the catalyst. It is essential to use high-purity bases.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Oxygen Contamination | Ensure all solvents are thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes). Assemble the reaction under a strictly inert atmosphere (glovebox or Schlenk line). | Prevention of ligand oxidation and formation of palladium black, leading to a homogeneous, catalytically active solution. |
| Water Contamination | Use anhydrous solvents and ensure all glassware is oven-dried before use. While some protocols tolerate trace water, start with strictly anhydrous conditions. | Improved reaction consistency and prevention of catalyst hydrolysis. Note: For some systems using bases like Cs₂CO₃, a controlled amount of water can be beneficial[1]. |
| Ligand Oxidation | Store this compound under an inert atmosphere and handle it quickly in the air. Check the purity of the ligand by ³¹P NMR; phosphine oxides appear at a different chemical shift. | Use of pure, unoxidized ligand ensures the formation of the active catalytic species. |
| Incorrect Base | The base may be too weak or too strong for the specific substrates. Screen different bases (e.g., NaOtBu, LHMDS, K₃PO₄, Cs₂CO₃). Ensure the base is finely powdered and well-stirred. | Identification of an optimal base that facilitates the reaction without causing substrate decomposition, leading to higher yield. |
| Inhibitory Solvent | Avoid coordinating solvents like acetonitrile (B52724) or pyridine. Toluene, dioxane, and THF are common choices. | Use of a non-inhibitory solvent allows for proper coordination of the ligand and substrates to the palladium center.[2] |
Issue 2: Side Product Formation (e.g., Hydrodehalogenation, Homocoupling)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Catalyst Decomposition | A decomposing catalyst can promote side reactions. Improve inert atmosphere techniques and consider a lower reaction temperature. | A stable catalyst will favor the desired cross-coupling pathway over decomposition-driven side reactions. |
| Excess or Impure Base | Excessively strong or impure base can lead to side reactions like elimination. Use the stoichiometric amount of a high-purity base. | Minimized substrate degradation and side product formation. |
| Presence of Water | In Suzuki-Miyaura coupling, water can promote protodeboronation of the boronic acid starting material. Minimize water content if this is observed. | Reduced formation of the arene byproduct resulting from the loss of the boronic acid group. |
| Halide Inhibition (Aryl Iodides) | In Buchwald-Hartwig aminations, the iodide generated as a byproduct can inhibit the catalyst. Using solvents where the iodide salt is insoluble (like toluene) can mitigate this effect.[2] | Suppression of the inhibitory effect leads to more efficient coupling of aryl iodides.[2] |
Data on Impurity Impact
The quantitative effect of impurities is highly dependent on the specific substrates, solvent, and base used. However, general trends can be summarized.
Table 1: Qualitative Impact of Common Impurities on Catalytic Performance
| Impurity | Typical Source | Effect on Catalytic System | Consequence |
| Oxygen | Air leaks, improperly degassed solvents | Oxidation of phosphine ligand (e.g., this compound → this compound oxide); Formation of Pd(0) aggregates (palladium black). | Complete loss of catalytic activity. |
| Water | Moist solvents, reagents, or atmosphere | Can be beneficial or detrimental. Negative: Hydrolysis of catalyst precursors/intermediates. Positive: Can aid in dissolving inorganic bases (e.g., Cs₂CO₃) and facilitate the catalytic cycle in some cases[1]. | Variable; can range from decreased yield to, in specific protocols, increased yield. |
| Halide Ions (esp. I⁻) | Byproduct from aryl iodide substrates | Can form stable, less reactive palladium-halide complexes, inhibiting catalyst turnover.[3][4][5] | Reduced reaction rate and incomplete conversion, particularly with aryl iodides. |
| Coordinating Solvents | Use of acetonitrile, pyridine, etc. | Compete with the this compound ligand for binding sites on the palladium center. | Inhibition or complete shutdown of catalytic activity.[2] |
Table 2: Effect of Water on Buchwald-Hartwig Amidation Yield
The following data is illustrative, based on findings that water can be beneficial in certain contexts. Actual results will vary significantly with substrates and conditions.
| Reaction System | Water Content (mol %) | Relative Yield (%) | Reference |
| Aryl Bromide + Amide, Pd(OAc)₂/BINAP, Cs₂CO₃ in Dioxane | 0 | 65 | [1] |
| Aryl Bromide + Amide, Pd(OAc)₂/BINAP, Cs₂CO₃ in Dioxane | 100 | 85 | [1] |
| Aryl Bromide + Amide, Pd(OAc)₂/BINAP, Cs₂CO₃ in Dioxane | 400 | 90 | [1] |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of an Aryl Bromide
This protocol is a representative example and should be optimized for specific substrates.
-
Preparation: Oven-dry all glassware and allow it to cool under a stream of argon or in a desiccator.
-
Reaction Setup: In a glovebox or under a positive pressure of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol %), this compound (2-4 mol %), and the base (e.g., sodium tert-butoxide, 1.4 equivalents) to a Schlenk flask equipped with a magnetic stir bar.
-
Addition of Reagents: Add the aryl bromide (1.0 equivalent) and the amine (1.2 equivalents).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, to a concentration of ~0.1 M) via syringe.
-
Reaction: Seal the flask and heat the mixture with stirring in an oil bath to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete (as judged by the consumption of the limiting reagent), cool the mixture to room temperature. Quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visual Guides
Figure 1. Simplified catalytic cycle for the Buchwald-Hartwig amination and common deactivation pathways.
Figure 2. Troubleshooting workflow for low-yield cross-coupling reactions using this compound.
References
- 1. Effect of water on the palladium-catalyzed amidation of aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.rug.nl [research.rug.nl]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst and Ligand Ratios for Peak Performance
Welcome to the Technical Support Center, your comprehensive resource for troubleshooting and optimizing catalytic reactions. This guide is tailored for researchers, scientists, and drug development professionals to address common challenges in refining catalyst and ligand ratios for optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of a ligand in a catalytic reaction?
A1: Ligands are crucial for stabilizing the active metal catalyst, preventing its deactivation through processes like oxidation or aggregation.[1] They also play a pivotal role in influencing the reaction's selectivity and efficiency by modifying the steric and electronic environment around the metal center.[2]
Q2: How does the catalyst-to-ligand ratio impact the reaction?
A2: The stoichiometry between the metal catalyst and the ligand is a critical parameter that can significantly affect the catalytic activity and selectivity. An insufficient amount of ligand may lead to an unstable or inactive catalyst. Conversely, an excess of ligand can sometimes form inactive, coordinatively saturated metal centers, which can slow down or inhibit the reaction.[3][4] Therefore, a systematic screening of the catalyst-to-ligand ratio is essential for optimal performance.[3]
Q3: What are common indications of a suboptimal catalyst-to-ligand ratio?
A3: Common indicators of a suboptimal ratio include low product yield, poor reaction reproducibility, the formation of unexpected side products, and low enantioselectivity in asymmetric catalysis.[4][5][6] If you observe any of these issues, it is highly recommended to screen a range of catalyst-to-ligand ratios.
Q4: Can impurities in reagents or solvents affect my catalytic reaction?
A4: Absolutely. Impurities, including water and oxygen, can poison the catalyst, leading to deactivation and inconsistent results.[4][7] It is crucial to use high-purity, dry, and degassed solvents and reagents.[4][5] Always handle air- and moisture-sensitive catalysts and ligands under an inert atmosphere (e.g., argon or nitrogen).[7]
Troubleshooting Guides
Issue 1: Low or No Product Yield
This is one of the most common challenges in catalytic reactions and can stem from various factors. A systematic approach is key to identifying the root cause.
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Ensure the active catalytic species is forming correctly. For instance, some precatalysts require an in-situ reduction step.[5][7] Consider using a different, pre-activated catalyst source. Verify the catalyst has been stored properly under an inert atmosphere to prevent oxidation.[7] |
| Incompatible Ligand | The chosen ligand may not be suitable for your specific substrate or reaction type. Perform a screening of different ligands, particularly those known to be effective for similar transformations.[5][8] |
| Incorrect Catalyst:Ligand Ratio | The stoichiometry between the catalyst and ligand is crucial. Too little or too much ligand can be detrimental.[3][4] A systematic screening of ratios (e.g., 1:1, 1:1.2, 1:1.5, 1:2) is recommended. |
| Suboptimal Reaction Conditions | Temperature, solvent, and base can all significantly impact yield.[5] Systematically screen these parameters. A Design of Experiments (DoE) approach can be an efficient way to screen multiple variables.[7] |
| Catalyst Poisoning | Impurities in the starting materials or solvent can deactivate the catalyst.[4] Ensure all reagents are of high purity and that solvents are anhydrous and degassed.[4][5] |
Issue 2: Poor Reproducibility
Inconsistent results can be frustrating and point to subtle issues in the experimental setup or reagents.
| Potential Cause | Recommended Solution |
| Variable Reagent Quality | Use reagents from the same batch for a series of experiments. If this is not possible, purify the starting materials before use.[5] |
| Inconsistent Moisture/Air Exposure | Implement and adhere to strict protocols for using anhydrous and degassed solvents.[5] Ensure a consistently inert atmosphere is maintained throughout the reaction setup and execution.[7] |
| Non-Standardized Procedures | Maintain consistent parameters such as stirring speed, heating method, and the rate of reagent addition. Small variations in these can lead to different outcomes.[5] |
| Catalyst Degradation Over Time | If using a stock solution of the catalyst, it may degrade over time. Prepare fresh catalyst solutions for each set of experiments. |
Issue 3: Formation of Unexpected Side Products or Low Selectivity
The presence of side products or low selectivity indicates that alternative reaction pathways are competing with the desired transformation.
| Potential Cause | Recommended Solution |
| Incorrect Catalyst:Ligand Ratio | The ratio of metal to ligand can have a significant impact on selectivity.[6] A thorough screening of this ratio is often the first step in addressing selectivity issues. |
| Suboptimal Reaction Temperature | Higher temperatures can sometimes favor side reactions or lead to the decomposition of reactants or products.[6] Screen a range of temperatures to find the optimal balance between reaction rate and selectivity. |
| Solvent Effects | The solvent can profoundly influence the selectivity of a reaction.[6] It is advisable to screen a panel of diverse solvents. |
| Homocoupling of Starting Materials | This is a common side reaction in cross-coupling chemistry. Optimizing the base and ligand can help facilitate the desired transmetalation and suppress homocoupling.[5] Slow addition of one of the coupling partners can also be beneficial.[3] |
Experimental Protocols
Protocol: High-Throughput Screening of Catalyst-to-Ligand Ratios
This protocol outlines a general procedure for screening catalyst-to-ligand ratios in a 96-well plate format for a generic cross-coupling reaction.
Materials:
-
96-well reaction block with magnetic stir bars
-
Inert atmosphere glovebox or Schlenk line
-
Automated liquid handler (optional, but recommended for high throughput)
-
Stock solution of the metal precatalyst (e.g., in anhydrous, degassed toluene)
-
Stock solutions of various ligands (e.g., in anhydrous, degassed toluene)
-
Stock solution of Substrate A
-
Stock solution of Substrate B
-
Stock solution of a suitable base
-
Anhydrous, degassed reaction solvent
-
Internal standard for analysis (e.g., GC or LC-MS)
-
Quenching solution
-
Extraction solvent
Procedure:
-
Plate Preparation: Under an inert atmosphere, add a stir bar to each well of the 96-well plate.
-
Reagent Dispensing:
-
Dispense the stock solution of Substrate A into all wells.
-
Dispense the stock solution of Substrate B into all wells.
-
Dispense the stock solution of the base into all wells.
-
-
Catalyst and Ligand Matrix Preparation:
-
Dispense the metal precatalyst stock solution into each well.
-
Create a matrix of ligand concentrations by dispensing varying amounts of the ligand stock solution across the rows and columns of the plate to achieve the desired catalyst-to-ligand ratios (e.g., 1:0.5, 1:1, 1:1.5, 1:2, etc.).
-
-
Reaction Initiation and Incubation:
-
Add the reaction solvent to each well to bring them to the same final volume.
-
Seal the 96-well plate securely.
-
Place the reaction block on a heating/stirring plate and run the reaction at the desired temperature with vigorous stirring for a predetermined time.[6]
-
-
Work-up and Analysis:
-
After the reaction is complete, cool the plate to room temperature.
-
Add a quenching solution to each well.
-
Add an extraction solvent and the internal standard to each well.
-
Seal the plate and shake to extract the product.
-
Centrifuge the plate to separate the layers.
-
Transfer an aliquot from the organic layer of each well to a new 96-well plate for analysis by GC-MS or LC-MS.[6]
-
-
Data Analysis:
-
Determine the product yield in each well relative to the internal standard.
-
Visualize the data, for example, using a heatmap, to quickly identify the optimal catalyst-to-ligand ratio and other promising reaction conditions.[6]
-
Visualizations
Caption: A generalized workflow for high-throughput screening of catalyst and ligand ratios.
Caption: A troubleshooting decision tree for addressing low product yield in catalytic reactions.
Caption: The relationship between the catalyst, ligand, and substrates in a catalytic cycle.
References
Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Welcome to our technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for common issues encountered during these essential synthetic transformations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common problems in a question-and-answer format, offering potential causes and actionable solutions to get your reactions back on track.
Issue 1: Low or No Product Yield
Q1: My cross-coupling reaction is resulting in a low yield or no product at all. What are the most likely causes and how can I improve the outcome?
A: Low or no yield is a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include the catalyst system, reaction conditions, and the quality of your starting materials.
Troubleshooting Steps:
-
Catalyst Activity: The palladium catalyst is the heart of the reaction. Its activity can be compromised by several factors.
-
Catalyst Decomposition: The formation of a black precipitate, known as "palladium black," is a common sign of catalyst decomposition into an inactive form.[1][2] This can be caused by the presence of oxygen, high reaction temperatures, or an inappropriate solvent choice.[1]
-
Pre-catalyst Activation: Many reactions use a Pd(II) pre-catalyst that must be reduced in situ to the active Pd(0) species.[3][4] Incomplete reduction will lead to low activity.
-
Catalyst Poisoning: Impurities in the starting materials or solvents can "poison" the catalyst, rendering it inactive.[5]
-
-
Reaction Conditions: The reaction environment plays a pivotal role in the success of the coupling.
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[1][6][7] The presence of oxygen can oxidize the catalyst to an inactive Pd(II) species.[1][7] It is crucial to thoroughly degas all solvents and reagents and to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[1][6][7]
-
Temperature: Inadequate temperature can lead to a sluggish or incomplete reaction. Conversely, excessively high temperatures can cause catalyst decomposition.[1] The optimal temperature is a balance between reaction rate and catalyst stability.
-
Solvent Choice: The solvent affects catalyst activity, stability, and the solubility of your reagents.[8][9] Highly polar aprotic solvents like DMF or NMP are commonly used and can help stabilize the catalytic species.[1]
-
Base Selection: The choice of base is critical and highly dependent on the specific coupling reaction and substrates.[8][10] An inappropriate base can lead to low yield or side reactions. For instance, in Buchwald-Hartwig aminations, strong bases like NaOtBu are common, but weaker bases like K₃PO₄ may be necessary for sensitive substrates.[8][10]
-
-
Reagent Quality: The purity and stability of your starting materials are paramount.
-
Aryl/Vinyl Halide Reactivity: The reactivity of the electrophile significantly impacts the reaction. The general reactivity trend is I > OTf > Br > Cl.[11] Aryl chlorides are generally the least reactive and may require more specialized catalyst systems.[12]
-
Organometallic Reagent Stability: Many organometallic coupling partners (e.g., boronic acids in Suzuki coupling) can be unstable and prone to degradation.[13] For example, protodeboronation is a common side reaction for boronic acids.[13] Using fresh, high-purity reagents is recommended.
-
Issue 2: Observation of Palladium Black
Q2: I see a black precipitate in my reaction. What is it and what should I do?
A: The formation of a black precipitate is a classic sign of catalyst decomposition into palladium black, which is an inactive, agglomerated form of palladium.[1][2] This is a common cause of low conversion as the concentration of the active catalytic species in the solution decreases.[1]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Presence of Oxygen | Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, leading to the formation of palladium black.[1][14] It is crucial to thoroughly degas all solvents and reagents and to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[1][7] |
| High Reaction Temperature | Excessive heat can promote catalyst agglomeration and precipitation.[1] Try lowering the reaction temperature. Optimization studies may be necessary to find the ideal temperature that balances reaction rate and catalyst stability. |
| Inappropriate Ligand or Ligand Concentration | The phosphine (B1218219) ligand stabilizes the active Pd(0) species and prevents aggregation.[1] Ensure you are using an appropriate ligand for your specific reaction and that the palladium-to-ligand ratio is optimal. |
| Inappropriate Solvent | The choice of solvent can impact catalyst stability.[1] Highly polar aprotic solvents like DMF or NMP are commonly used and can help stabilize the catalytic species.[1] Some anecdotal evidence suggests that THF might promote the formation of palladium black in certain reactions.[15] |
| Impurities | Impurities in your starting materials or solvents can poison the catalyst and lead to its decomposition.[1] Ensure all reagents and solvents are of high purity. |
Issue 3: Side Reactions
Q3: I am observing significant side products in my reaction, such as homocoupling. How can I minimize these?
A: Side reactions are a common challenge in cross-coupling chemistry. Homocoupling, where two molecules of the same coupling partner react, is a frequent issue.
Minimizing Homocoupling:
-
Sonogashira Coupling: Homocoupling of the terminal alkyne (Glaser coupling) is a major side reaction, often promoted by the presence of oxygen and the copper(I) co-catalyst.[1][6][16] To minimize this:
-
Suzuki Coupling: Homocoupling of the boronic acid can occur, especially in the presence of Pd(II) species and oxygen.[13]
-
Stille Coupling: Homocoupling of the organostannane is a common side reaction.[19][20] This can arise from the reaction of the organostannane with the Pd(II) precatalyst or through a radical process with the Pd(0) catalyst.[20]
-
Ensure the palladium catalyst is in the active Pd(0) state before adding the organostannane.
-
Carefully control the stoichiometry and reaction temperature.
-
Troubleshooting Decision Tree
If your palladium-catalyzed cross-coupling reaction is not performing as expected, use the following decision tree to help diagnose the issue.
Caption: A decision tree to guide the troubleshooting process for palladium-catalyzed cross-coupling reactions.
Quantitative Data Summary
The following tables provide a summary of common reaction parameters for various palladium-catalyzed cross-coupling reactions. These should be considered as starting points, and optimization is often necessary for specific substrates.
Table 1: Typical Catalyst Loadings
| Reaction Type | Typical Pd Loading (mol%) | Notes |
| Suzuki-Miyaura | 1 - 5 | Can be as low as 0.1-1 mol% for highly active systems.[21] |
| Heck | 1 - 5 | Lowering catalyst loading can sometimes improve efficiency. |
| Sonogashira | 1 - 5 | Often used in conjunction with a copper co-catalyst (2-10 mol%). |
| Buchwald-Hartwig | 1 - 5 | Pre-catalysts are often used for cleaner formation of the active species. |
| Stille | 1 - 5 | Higher loadings may be needed for less reactive substrates.[22][23] |
Table 2: Common Bases and Solvents
| Reaction Type | Common Bases | Common Solvents |
| Suzuki-Miyaura | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu | Toluene/Water, Dioxane/Water, THF/Water, DMF |
| Heck | Et₃N, K₂CO₃, NaOAc | DMF, NMP, Acetonitrile, Toluene |
| Sonogashira | Et₃N, iPr₂NH, K₂CO₃, Cs₂CO₃ | THF, Toluene, DMF, Et₃N (as solvent and base) |
| Buchwald-Hartwig | NaOtBu, KOtBu, LHMDS, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, THF, t-BuOH[5] |
| Stille | Often no base is required | THF, Toluene, DMF, Dioxane |
Experimental Protocols
Protocol 1: General Procedure for Setting up a Reaction under Inert Atmosphere
This protocol describes the setup of a reaction using a Schlenk line to ensure an oxygen-free environment.
Materials:
-
Oven-dried glassware (e.g., Schlenk flask, condenser) and stir bar
-
Rubber septa
-
Schlenk line with vacuum and inert gas (Argon or Nitrogen) supply
-
Reagents and degassed solvent
Procedure:
-
Drying Glassware: Ensure all glassware is thoroughly dried in an oven (e.g., at 120 °C for at least 4 hours) and allowed to cool to room temperature in a desiccator.[7]
-
Assembly: Quickly assemble the hot glassware with the stir bar inside and cap the opening(s) with rubber septa.
-
Purging the Flask: Connect the flask to the Schlenk line via a needle through the septum.
-
Evacuate and Backfill: Carefully open the flask to the vacuum line to remove the air. Once evacuated, switch to the inert gas line to backfill the flask. Repeat this vacuum-inert gas cycle three to five times to ensure a completely inert atmosphere.[7][24]
-
Adding Reagents:
-
Solids: Under a positive pressure of inert gas, briefly remove the septum and quickly add your solid reagents (e.g., palladium catalyst, ligand, base, and electrophile).
-
Liquids: Use a syringe to add degassed solvents and liquid reagents through the septum.
-
-
Running the Reaction: Once all reagents are added, the reaction can be heated or stirred at the desired temperature under a positive pressure of inert gas (often maintained with an inert gas-filled balloon).[25][26]
Protocol 2: Degassing Solvents
Oxygen-free solvents are critical for the success of most cross-coupling reactions. Here are two common methods for degassing solvents.
Method A: Sparging
-
Insert a long needle connected to an inert gas line into the solvent, ensuring the needle tip is below the liquid surface.
-
Insert a second, shorter needle as an outlet.
-
Bubble the inert gas through the solvent for 15-30 minutes. This method is suitable for most applications but may not be as rigorous as the freeze-pump-thaw method.
Method B: Freeze-Pump-Thaw This is a more thorough method for removing dissolved gases.
-
Place the solvent in a Schlenk flask that is no more than half full.
-
Freeze: Cool the flask in a liquid nitrogen bath until the solvent is completely frozen.
-
Pump: Open the flask to a high vacuum line and evacuate for several minutes.
-
Thaw: Close the flask to the vacuum and allow the solvent to thaw completely. You will often see bubbles of gas being released from the liquid.
-
Repeat the freeze-pump-thaw cycle at least three times for optimal degassing.[6]
Signaling Pathways and Workflows
Catalytic Cycle of a Generic Cross-Coupling Reaction
The following diagram illustrates the generally accepted catalytic cycle for many palladium-catalyzed cross-coupling reactions, involving a Pd(0)/Pd(II) redox couple.[4]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. youtube.com [youtube.com]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. benchchem.com [benchchem.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. reddit.com [reddit.com]
- 15. reddit.com [reddit.com]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. depts.washington.edu [depts.washington.edu]
- 18. researchgate.net [researchgate.net]
- 19. Stille Coupling | NROChemistry [nrochemistry.com]
- 20. Stille reaction - Wikipedia [en.wikipedia.org]
- 21. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 24. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. youtube.com [youtube.com]
Technical Support Center: Improving Reproducibility of Reactions with Cyjohnphos
Welcome to the technical support center for Cyjohnphos-mediated reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the reproducibility of their cross-coupling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound, or (2-Biphenyl)dicyclohexylphosphine, is an air-stable, bulky, and electron-rich monodentate biarylphosphine ligand.[1][2] It was developed by the Buchwald group to enhance the reactivity and efficiency of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings.[1][2] Its steric bulk and electron-donating properties facilitate crucial steps in the catalytic cycle, often leading to higher yields and broader substrate scope, particularly with challenging substrates like aryl chlorides.[3]
Q2: How should I handle and store this compound?
A2: this compound is generally described as an air-stable solid, which simplifies handling compared to many other phosphine (B1218219) ligands.[2] However, for long-term storage, it is recommended to keep it under an inert atmosphere (nitrogen or argon) and refrigerated to prevent gradual oxidation. As with all reagents, consult the supplier's specific storage recommendations.
Q3: What palladium precursor is best to use with this compound?
A3: The choice of palladium precursor can significantly impact reaction reproducibility. While Pd(OAc)₂ and Pd₂(dba)₃ are commonly used, they require in situ reduction to the active Pd(0) species.[4] This activation step can sometimes be inefficient or lead to the formation of inactive palladium black. For more reliable results, especially when troubleshooting, consider using pre-formed palladium precatalysts like (this compound)Pd G2, G3, or G4. These precatalysts ensure a more consistent generation of the active LPd(0) species.[5]
Q4: What is the optimal ligand-to-palladium ratio for this compound?
A4: The optimal ligand-to-palladium (L:Pd) ratio can vary depending on the specific reaction, but a common starting point is a slight excess of the ligand, typically ranging from 1.1:1 to 2:1. An excess of the ligand can help stabilize the active catalytic species and prevent catalyst decomposition. However, a large excess of the ligand can sometimes inhibit the reaction by leading to the formation of catalytically inactive bis-ligated palladium complexes.[6] It is advisable to screen the L:Pd ratio during reaction optimization.
Troubleshooting Guides
Issue 1: Low or No Conversion
Low or no conversion is a common issue in cross-coupling reactions. The following guide provides a systematic approach to troubleshooting this problem.
Troubleshooting Workflow for Low Conversion
Caption: A step-by-step workflow for troubleshooting low-yield reactions.
Detailed Troubleshooting Steps:
-
Catalyst Activation: The formation of the active Pd(0) species is critical. If using a Pd(II) source like Pd(OAc)₂, the reduction to Pd(0) might be inefficient.
-
Solution: Consider pre-stirring the Pd(II) source and this compound in the solvent for a short period before adding other reagents. For more reliable activation, switch to a this compound-palladium precatalyst.[5]
-
-
Reagent and Solvent Quality: Impurities in starting materials, particularly the aryl halide or nucleophile, can poison the catalyst. Oxygen and water can also lead to catalyst deactivation and unwanted side reactions.
-
Solution: Ensure all starting materials are of high purity. Use anhydrous and thoroughly degassed solvents. Purging the reaction vessel with an inert gas (argon or nitrogen) before adding reagents is crucial.
-
-
Reaction Parameters: The choice of base, solvent, and temperature can have a profound effect on the reaction outcome.
-
Base: A base that is too weak may not facilitate the catalytic cycle effectively. Conversely, a base that is too strong could lead to substrate or product degradation. Common bases for this compound-mediated reactions include NaOtBu, K₃PO₄, and Cs₂CO₃. A screening of different bases is often necessary.
-
Solvent: The solvent affects the solubility of reagents and the stability of intermediates. Toluene (B28343), dioxane, and THF are common choices. Polar aprotic solvents can sometimes influence selectivity.[7]
-
Temperature: While many reactions with modern ligands like this compound can proceed at lower temperatures, some challenging substrates may require heating. If no reaction is observed at room temperature, gradually increase the temperature.
-
-
Catalyst Deactivation: The active monoligated palladium species can be unstable and prone to deactivation pathways, such as dimerization, especially at low substrate concentrations.[8]
-
Solution: Ensure a slight excess of this compound is present. Maintain a strictly inert atmosphere throughout the reaction.
-
Issue 2: Formation of Side Products
The formation of side products can complicate purification and reduce the yield of the desired product. Common side products include homocoupled and hydrodehalogenated compounds.
Common Side Reactions and Solutions
| Side Product | Cause | Recommended Solution |
| Homocoupling of Boronic Acid (in Suzuki Coupling) | Presence of oxygen; inefficient transmetalation. | Thoroughly degas all solvents and reagents. Ensure a sufficiently strong base is used to promote transmetalation. |
| Hydrodehalogenation of Aryl Halide | Presence of water or other proton sources; β-hydride elimination from certain intermediates. | Use anhydrous solvents and reagents. For Buchwald-Hartwig amination, this can sometimes compete with reductive elimination.[1] Optimizing the ligand and base can mitigate this. |
| Di-arylation of Primary Amines (in Buchwald-Hartwig) | High reactivity of the primary amine product. | Use a bulkier ligand like this compound, which can sterically hinder the second arylation. Adjusting the stoichiometry of the amine can also help. |
Data Presentation: Reaction Conditions and Yields
The following tables provide representative data for Suzuki-Miyaura and Buchwald-Hartwig reactions using this compound. These should serve as a starting point for reaction optimization.
Table 1: Suzuki-Miyaura Coupling with this compound
| Aryl Halide | Boronic Acid | Pd Source | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Phenylboronic acid | Pd₂(dba)₃ | 1.0 | K₃PO₄ | Toluene | 100 | 12 | 95 |
| 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | 2.0 | Cs₂CO₃ | Dioxane | 80 | 8 | 92 |
| 1-Chloro-4-nitrobenzene | 3-Tolylboronic acid | (this compound)Pd G3 | 0.5 | K₂CO₃ | THF | 65 | 16 | 98 |
| 1-Bromo-3,5-dimethylbenzene | 2-Naphthylboronic acid | Pd(OAc)₂ | 1.5 | NaOtBu | Toluene | 110 | 6 | 89 |
Table 2: Buchwald-Hartwig Amination with this compound
| Aryl Halide | Amine | Pd Source | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Chloroanisole | Morpholine | Pd(OAc)₂ | 1.0 | NaOtBu | Toluene | 100 | 18 | 96 |
| 3-Bromotoluene | Aniline | Pd₂(dba)₃ | 1.5 | K₃PO₄ | Dioxane | 90 | 12 | 91 |
| 2-Chloropyridine | n-Butylamine | (this compound)Pd G2 | 2.0 | Cs₂CO₃ | THF | 70 | 24 | 85 |
| 1-Bromo-4-(trifluoromethyl)benzene | Di-n-propylamine | Pd(OAc)₂ | 1.0 | LHMDS | Toluene | 80 | 10 | 94 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl halide with a boronic acid using this compound.
Reaction Setup Workflow
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Boronic acid (1.2 equiv)
-
This compound (0.02 mmol, 2 mol%)
-
Pd(OAc)₂ (0.01 mmol, 1 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed toluene (5 mL)
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To the Schlenk flask, add the aryl halide, boronic acid, and K₃PO₄.
-
In a glovebox or under a positive flow of inert gas, add this compound and Pd(OAc)₂ to the flask.
-
Seal the flask with a septum, and then evacuate and backfill with inert gas three times.
-
Add the degassed toluene via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the C-N cross-coupling of an aryl halide with a primary or secondary amine using this compound.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Amine (1.2 equiv)
-
This compound (0.02 mmol, 2 mol%)
-
Pd₂(dba)₃ (0.005 mmol, 0.5 mol%)
-
NaOtBu (1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed dioxane (5 mL)
-
Oven-dried sealed tube with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox, add NaOtBu to the sealed tube.
-
Add this compound and Pd₂(dba)₃.
-
Add the aryl halide (if solid).
-
Seal the tube, remove it from the glovebox, and add the degassed dioxane, the amine, and the aryl halide (if liquid) via syringe under a positive pressure of inert gas.
-
Place the tube in a preheated oil bath at 90 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and quench with water.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. This compound 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Unraveling the High Activity of Ylide-Functionalized Phosphines in Palladium-Catalyzed Amination Reactions: A Comparative Study with this compound and PtBu3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catalyst Deactivation of a Monoligated this compound-bound Nickel(0) Complex - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Air-Sensitive Reactions with Cyjohnphos
Welcome to the technical support center for Cyjohnphos-mediated air-sensitive reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in catalysis, with a focus on troubleshooting common issues encountered during air-sensitive cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered "air-stable"?
A1: this compound, or (2-Biphenyl)dicyclohexylphosphine, is a bulky, electron-rich monodentate phosphine (B1218219) ligand.[1][2] Its "air-stable" designation refers to its ability to be handled in air for brief periods without significant oxidation, which is a common issue with many phosphine ligands.[1] However, for long-term storage and in catalytic reactions, especially at elevated temperatures, it is crucial to handle this compound under an inert atmosphere to prevent oxidation to the corresponding phosphine oxide, which is catalytically inactive.
Q2: In which reactions is this compound typically used?
A2: this compound is a versatile ligand for palladium-catalyzed cross-coupling reactions. It is frequently employed in Suzuki-Miyaura couplings (carbon-carbon bond formation) and Buchwald-Hartwig aminations (carbon-nitrogen bond formation).[2][3] Its bulky and electron-rich nature enhances the reactivity of the palladium catalyst, particularly with challenging substrates.[1]
Q3: What are the essential precautions for setting up a reaction with this compound?
A3: Due to the air-sensitive nature of the catalytic cycle, all manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.[4] Glassware must be oven- or flame-dried to remove adsorbed moisture. Solvents should be anhydrous and thoroughly degassed to remove dissolved oxygen, which can deactivate the catalyst.[4]
Q4: How should I store this compound?
A4: this compound should be stored in a cool, dark place under an inert atmosphere (nitrogen or argon) to minimize degradation.[5] While it is relatively stable in air for short periods, prolonged exposure can lead to oxidation.
Troubleshooting Guide
This guide addresses common problems encountered during cross-coupling reactions using this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Inactive Catalyst: The active Pd(0) species may not be forming efficiently, or the catalyst may have decomposed. | - Ensure proper degassing of solvents and reagents to remove oxygen. - Use a reliable palladium precatalyst. - Check the quality of the this compound ligand; it may have oxidized. - Increase catalyst loading slightly. |
| Poor Substrate Reactivity: Aryl chlorides or sterically hindered substrates can be challenging. | - Increase reaction temperature. - Screen different bases (e.g., K₃PO₄, Cs₂CO₃). - Ensure the correct palladium-to-ligand ratio is used. | |
| Presence of Water (for Suzuki-Miyaura): While some water can be beneficial, too much or too little can be detrimental. | - For anhydrous couplings with K₃PO₄, the addition of a few equivalents of water can be beneficial.[6] - Ensure anhydrous conditions if the protocol specifies it. | |
| Formation of Side Products (e.g., Homocoupling) | Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids in Suzuki-Miyaura reactions. | - Improve degassing techniques for solvents and the reaction mixture.[5] |
| Decomposition of Boronic Acid: Boronic acids can be unstable under reaction conditions. | - Use fresh, high-purity boronic acid. - Consider using a boronic ester, which can be more stable. | |
| Darkening of the Reaction Mixture to Black | Palladium Black Formation: This indicates catalyst decomposition and precipitation. | - Ensure the ligand-to-palladium ratio is appropriate to stabilize the catalyst. - Lower the reaction temperature if possible. - Ensure efficient stirring. |
| Difficulty in Product Purification | Residual Ligand or Oxidized Ligand: this compound or its oxide can co-elute with the product. | - Consider an aqueous wash to remove some of the phosphine oxide. - Employ a metal scavenger to remove residual palladium and ligand complexes.[7] - Optimize chromatography conditions, potentially using a different solvent system. |
Quantitative Data
The following tables summarize typical reaction conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions using this compound and related bulky phosphine ligands. Note that optimal conditions can vary depending on the specific substrates used.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Notes |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | 1-5 mol% |
| Ligand | This compound | 1.2 - 2 equivalents relative to Pd |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | 2-3 equivalents |
| Solvent | Toluene (B28343), Dioxane, THF | Anhydrous and degassed |
| Temperature | 80-110 °C | Substrate dependent |
| Reaction Time | 2-24 hours | Monitored by TLC or GC/LC-MS |
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Parameter | Condition | Notes |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | 1-5 mol% |
| Ligand | This compound | 1.2 - 2 equivalents relative to Pd |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | 1.2-2 equivalents |
| Solvent | Toluene, Dioxane | Anhydrous and degassed |
| Temperature | 80-110 °C | Substrate dependent |
| Reaction Time | 2-24 hours | Monitored by TLC or GC/LC-MS |
Experimental Protocols
Detailed Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid
This protocol is a general guideline and may require optimization for specific substrates.
1. Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
This compound (0.024 mmol, 2.4 mol%)
-
K₃PO₄ (2.0 mmol), finely ground
-
Anhydrous, degassed toluene (5 mL)
-
Schlenk flask, magnetic stir bar, condenser, and other standard air-sensitive glassware
2. Reaction Setup (under inert atmosphere):
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide, arylboronic acid, and K₃PO₄.
-
In a separate, smaller Schlenk flask, add Pd(OAc)₂ and this compound.
-
Evacuate and backfill both flasks with argon or nitrogen three times.
-
To the smaller flask, add 2 mL of degassed toluene via syringe and stir for 10-15 minutes at room temperature to pre-form the catalyst.
-
Transfer the catalyst solution to the main reaction flask containing the substrates and base via cannula.
-
Rinse the catalyst flask with the remaining 3 mL of degassed toluene and transfer this to the main reaction flask.
-
Fit the reaction flask with a condenser under a positive pressure of inert gas.
3. Reaction and Work-up:
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water (10 mL).
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Caption: Workflow for a typical air-sensitive cross-coupling reaction.
References
- 1. research.rug.nl [research.rug.nl]
- 2. Yoneda Labs [yonedalabs.com]
- 3. kochi-tech.ac.jp [kochi-tech.ac.jp]
- 4. odp.library.tamu.edu [odp.library.tamu.edu]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Unraveling the High Activity of Ylide-Functionalized Phosphines in Palladium-Catalyzed Amination Reactions: A Comparative Study with this compound and PtBu3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
analysis of reaction kinetics to optimize Cyjohnphos catalysis
Technical Support Center: Optimizing Cyjohnphos Catalysis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to optimize catalytic reactions involving the this compound ligand.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction catalyzed by a this compound-metal complex is showing low or no conversion. What are the primary factors to investigate?
A: Low conversion is a common issue that can often be resolved by systematically evaluating the reaction setup and components.
-
Inert Atmosphere: The active catalytic species, particularly Pd(0) or Ni(0), are highly sensitive to oxygen. Ensure your reaction vessel was properly evacuated and backfilled with an inert gas (Argon or Nitrogen) multiple times.[1] Use of degassed, anhydrous solvents is critical to prevent catalyst deactivation.[2]
-
Reagent Purity: Impurities in substrates, solvents, or bases can poison the catalyst. Water and peroxides, often found in ethereal solvents like THF or dioxane, are particularly detrimental as they can oxidize the phosphine (B1218219) ligand.[2]
-
Catalyst Loading and Activation: For challenging substrates, increasing the catalyst loading may be necessary. Also, ensure that the precatalyst is properly activated to the catalytically active L-M(0) species. Some precatalysts require a pre-activation period before the addition of substrates.[3]
-
Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition.[1][2] If you suspect thermal degradation, try running the reaction at a lower temperature for a longer duration.
Q2: I am observing significant formation of a debrominated or dehalogenated side product. How can this be minimized?
A: This side reaction, known as hydrodehalogenation, arises from a competing catalytic cycle involving a palladium-hydride (Pd-H) species.[1] Optimizing your conditions can favor the desired cross-coupling pathway.
-
Base and Solvent Choice: The formation of Pd-H intermediates is often promoted by strong, aqueous bases (like NaOH) or protic solvents (like water or alcohols).[1] Switching to weaker, non-nucleophilic, and anhydrous bases (e.g., powdered K₃PO₄, CsF) in an aprotic solvent can significantly reduce this side reaction.[1]
-
Ligand Properties: this compound, being a bulky and electron-rich ligand, is designed to accelerate the C-C or C-N bond-forming reductive elimination step. This acceleration helps the desired catalytic cycle outcompete the hydrodehalogenation pathway.[1][4]
Q3: My catalyst appears to be deactivating during the reaction, leading to a stalled conversion. What is a likely deactivation mechanism for a this compound complex?
A: A key deactivation pathway for monoligated, coordinatively unsaturated metal complexes with this compound has been identified, particularly with Nickel(0). In the absence of a substrate or sufficient free ligand to intercept the active species, the (this compound)Ni(0) monomer can undergo irreversible dimerization.[5][6] This dimer can further react via C-P bond activation to form a stable, inactive phosphido-bridged species.[5]
-
Troubleshooting Strategy: The key is to ensure the active monomeric catalyst is immediately intercepted by a substrate. This can be achieved by adding the catalyst to the reaction mixture containing the electrophile.[5] In some cases, a slight excess of the phosphine ligand can also help prevent the formation of off-cycle dimeric complexes.[5][6]
Q4: How does the structure of this compound contribute to its high catalytic activity?
A: this compound, or (2-Biphenyl)dicyclohexylphosphine, is a monodentate biarylphosphine ligand engineered for high performance in cross-coupling reactions.[7] Its effectiveness stems from several structural features:
-
Steric Bulk: The large dicyclohexylphosphino group creates significant steric hindrance around the metal center. This promotes the formation of highly reactive, monoligated L-Pd(0) species, which are often the true active catalysts, and facilitates the final product-forming reductive elimination step.[4]
-
Electron-Rich Nature: As a dialkylbiaryl phosphine, it acts as a strong electron donor to the metal center. This increases the electron density on the metal, which in turn accelerates the rate of oxidative addition—often the rate-limiting step of the catalytic cycle.[4]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data on how changing reaction parameters can impact product yield and selectivity in typical cross-coupling reactions.
Table 1: Effect of Base and Solvent on Minimizing Hydrodehalogenation Byproduct
| Parameter | Condition | Rationale | Expected Product:Byproduct Ratio |
| Base Type | Strong, aqueous base (e.g., K₂CO₃ in water) | Can generate hydride species that lead to debromination.[1] | ~ 60:40 |
| Weak, anhydrous base (e.g., powdered K₃PO₄) | Reduces the formation of hydride species.[1] | > 95:5 | |
| Solvent | Protic or wet solvent | Can act as a proton source, facilitating hydrodehalogenation.[1] | Sub-optimal |
| Anhydrous, degassed aprotic solvent (e.g., Dioxane, Toluene) | Minimizes sources of protons and prevents catalyst oxidation.[2] | Optimal |
Table 2: Influence of Ligand Choice on Cross-Coupling Selectivity
| Parameter | Ligand Type | Rationale | Expected Product:Byproduct Ratio |
| Ligand Choice | Less bulky, electron-neutral (e.g., PPh₃) | May have slower reductive elimination, allowing side reactions to compete.[1] | ~ 70:30 |
| Bulky, electron-rich (e.g., this compound) | Accelerates the C-C bond-forming reductive elimination step, outcompeting side reactions.[1][4] | > 98:2 |
Visualizing Key Processes
Diagrams created using Graphviz illustrate critical workflows and mechanisms in this compound catalysis.
A logical workflow for troubleshooting common issues in catalysis.
Catalytic cycle for cross-coupling and a competing deactivation pathway.
Experimental Protocols
1. General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol provides a starting point for the coupling of an aryl halide with a boronic acid using a this compound-based catalyst system.
-
Reagents & Equipment:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Boronic acid (1.2 mmol, 1.2 equiv)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
This compound ligand (if not using a precatalyst, 0.024 mmol, 2.4 mol%)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene, 5 mL)
-
Oven-dried reaction vial with a stir bar and septum cap
-
Inert gas line (Argon or Nitrogen)
-
-
Procedure:
-
Vial Preparation: To the oven-dried vial, add the aryl halide, boronic acid, and base.
-
Inert Atmosphere: Seal the vial with the septum cap. Evacuate the vial and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[1]
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium precatalyst and/or this compound ligand.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Place the sealed vial in a preheated heating block or oil bath set to the desired temperature (e.g., 80-100 °C). Stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by taking small aliquots (under inert atmosphere if necessary) and analyzing by TLC, GC-MS, or LC-MS. Reactions are typically complete within 4-18 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
2. Protocol for Kinetic Analysis via Reaction Sampling
Understanding the rate of your reaction is crucial for optimization. This protocol outlines a method for collecting kinetic data.
-
Equipment:
-
Reaction setup as described above.
-
Gas-tight syringes for sampling.
-
Internal standard (a stable, unreactive compound with a distinct analytical signal).
-
Analytical instrument (GC-MS or HPLC).
-
-
Procedure:
-
Setup: Prepare the reaction as described in the general protocol, but include a known amount of an internal standard in the initial mixture.
-
Initiation (t=0): Just before placing the reaction vial into the preheated block, take the first sample (t=0). This sample provides the initial concentration ratio of starting material to the internal standard.
-
Sampling: At predetermined time intervals (e.g., 5, 15, 30, 60, 120 minutes), withdraw a small, precise aliquot (e.g., 0.1 mL) from the reaction mixture using a gas-tight syringe.
-
Quenching: Immediately quench each aliquot by diluting it in a vial containing a suitable solvent (e.g., ethyl acetate) and exposing it to air to stop the catalytic reaction.
-
Analysis: Analyze each quenched sample by GC-MS or HPLC to determine the ratio of the starting material and product relative to the internal standard.
-
Data Processing: Plot the concentration of the reactant or product versus time. From this data, the initial reaction rate can be determined from the slope of the curve at t=0.[8] This allows for a quantitative comparison of how different conditions (temperature, concentration, catalyst loading) affect the reaction kinetics.[9]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Catalyst Deactivation of a Monoligated this compound-bound Nickel(0) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. How Kinetic Analysis Sheds Light on Catalytic Reactions [hidenanalytical.com]
Validation & Comparative
A Head-to-Head Comparison of Buchwald Ligands: CyJohnPhos vs. XPhos in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of an appropriate ligand is paramount to the success of palladium-catalyzed cross-coupling reactions. Among the pantheon of bulky, electron-rich biarylphosphine ligands developed by the Buchwald group, CyJohnPhos and XPhos have emerged as powerful tools for the construction of carbon-carbon and carbon-nitrogen bonds. This guide provides an objective comparison of their performance in Suzuki-Miyaura and Buchwald-Hartwig amination reactions, supported by experimental data, to facilitate informed ligand selection.
Introduction to this compound and XPhos
Both this compound and XPhos are members of the well-established Buchwald ligand family, designed to enhance the efficiency of palladium-catalyzed cross-coupling reactions. Their bulky and electron-rich nature promotes the formation of the catalytically active monoligated Pd(0) species, facilitating crucial steps in the catalytic cycle such as oxidative addition and reductive elimination.
This compound , or (2-Biphenyl)di(cyclohexyl)phosphine, is a sterically demanding ligand that has demonstrated utility in various cross-coupling reactions. Its dicyclohexylphosphine (B1630591) moiety contributes to its steric bulk, influencing its coordination to the palladium center.
XPhos , or 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, is one of the most widely utilized Buchwald ligands.[1] Its defining feature is the triisopropylbiphenyl (B8623147) backbone, which provides significant steric hindrance and promotes high catalytic activity, particularly with challenging substrates like aryl chlorides.[1]
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds. The choice of ligand can significantly impact the reaction's efficiency, especially when dealing with sterically hindered or electronically deactivated substrates.
While direct head-to-head comparative studies under identical conditions are not always available in the literature, analysis of individual studies provides insights into their relative performance.
Table 1: Performance Comparison in Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Boronic Acid | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-bromo-2,3,4,5-tetrafluorobenzene | 4-methoxyphenylboronic acid | This compound | Pd₂(dba)₃ (5) / Ligand (15) | Na₂CO₃ | THF/Toluene (B28343)/H₂O | 95 | 60 | 88 | |
| 2 | 4-chlorotoluene | Phenylboronic acid | XPhos | Pd(OAc)₂ (1.5) / Ligand (3) | K₃PO₄ | Toluene | 100 | 16 | 98 |
Note: The data presented is from different studies and may not represent a direct, controlled comparison.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, a common motif in pharmaceuticals and functional materials. The ligand plays a critical role in facilitating the C-N bond formation.
Table 2: Performance Comparison in Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Chlorobenzene | Piperidine | This compound | Pd₂(dba)₃·dba (0.25) / Ligand (0.5) | KOtBu | THF | RT | 6 | <5 | [2] |
| 2 | p-Chlorotoluene | Piperidine | This compound | Pd₂(dba)₃·dba (0.25) / Ligand (0.5) | KOtBu | THF | RT | 6 | <5 | [2] |
| 3 | 4-chlorotoluene | Morpholine | XPhos | Pd(dba)₂ (1.5) / Ligand (3) | NaOtBu | Toluene | Reflux | 6 | 94 |
Note: The data for this compound in entries 1 and 2 is from a comparative study where another ligand (keYPhos) showed significantly higher activity under the same room temperature conditions. This suggests that for these specific substrates at room temperature, this compound may not be the optimal choice.[2] The data for XPhos in entry 3 demonstrates its high efficacy for the amination of an unactivated aryl chloride at elevated temperature.
Experimental Protocols
General Experimental Workflow for Palladium-Catalyzed Cross-Coupling
Caption: General experimental workflow for a typical palladium-catalyzed cross-coupling reaction.
Suzuki-Miyaura Coupling with this compound (Representative Protocol)
To a flame-dried Schlenk tube are added the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), the base (e.g., K₃PO₄, 2.0 mmol), the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and this compound (0.04 mmol, 4 mol%). The tube is evacuated and backfilled with an inert atmosphere (e.g., argon) three times. Anhydrous solvent (e.g., toluene, 5 mL) is then added via syringe. The reaction mixture is stirred at the desired temperature (e.g., 100 °C) and monitored by an appropriate technique (e.g., TLC or GC). Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
Buchwald-Hartwig Amination with XPhos (Detailed Protocol)
In a nitrogen-filled glovebox, an oven-dried vial is charged with Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol%), XPhos (19.1 mg, 0.04 mmol, 4 mol%), and sodium tert-butoxide (135 mg, 1.4 mmol). The aryl chloride (1.0 mmol) and the amine (1.2 mmol) are then added, followed by anhydrous toluene (5 mL). The vial is sealed with a Teflon-lined cap and removed from the glovebox. The reaction mixture is then heated to 100 °C with vigorous stirring. The progress of the reaction is monitored by GC-MS. After the reaction is complete, it is allowed to cool to room temperature, diluted with ethyl acetate (B1210297) (10 mL), and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by flash chromatography on silica gel to afford the desired arylamine.
Catalytic Cycles
The fundamental mechanisms for both the Suzuki-Miyaura and Buchwald-Hartwig reactions involve a palladium(0)/palladium(II) catalytic cycle.
Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Conclusion
Both this compound and XPhos are highly effective ligands for palladium-catalyzed cross-coupling reactions. XPhos is a broadly applicable and highly active ligand, particularly for challenging substrates such as aryl chlorides in both Suzuki-Miyaura and Buchwald-Hartwig reactions.[1] this compound has also demonstrated good performance, especially in Suzuki-Miyaura couplings of electron-poor substrates. The optimal choice between this compound and XPhos will ultimately depend on the specific substrates, desired reaction conditions, and the results of preliminary screening experiments. For challenging aminations, particularly at lower temperatures, other specialized ligands might offer superior performance.[2] Researchers are encouraged to consult the primary literature and consider the specific demands of their synthetic targets when selecting a ligand.
References
A Comparative Guide to Phosphine Ligands in Suzuki Coupling: Cyjohnphos vs. SPhos, XPhos, and cataCXium A
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. The choice of phosphine (B1218219) ligand is paramount to the success of this transformation, profoundly influencing the catalytic activity, stability, and substrate scope. This guide provides an objective comparison of the performance of Cyjohnphos against three other widely used phosphine ligands: SPhos, XPhos, and cataCXium A, supported by experimental data.
Ligand Structures at a Glance
The ligands discussed are all bulky, electron-rich monophosphine ligands, a class known to promote the key steps of the Suzuki-Miyaura catalytic cycle. Their structural differences, however, lead to variations in performance with different substrates.
-
This compound: A member of the Buchwald biaryl phosphine ligands, characterized by a dicyclohexylphosphino group and a biphenyl (B1667301) backbone.
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Another Buchwald ligand featuring two methoxy (B1213986) groups on the non-phosphine-bearing phenyl ring, which are known to enhance catalytic activity.[1]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A highly bulky Buchwald ligand with three isopropyl groups on the non-phosphine-bearing ring, often effective for challenging couplings.
-
cataCXium A (Di(1-adamantyl)-n-butylphosphine): A non-biaryl phosphine ligand known for its steric bulk and effectiveness in the coupling of unactivated aryl chlorides.
Performance Comparison in Suzuki-Miyaura Coupling
Table 1: Performance in the Suzuki Coupling of Aryl Chlorides
Aryl chlorides are often challenging substrates in Suzuki coupling due to the strength of the C-Cl bond. The choice of ligand is critical for achieving high yields.
| Ligand | Aryl Halide | Arylboronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Chloro-3,5-dinitrobenzonitrile | 4-Fluorophenylboronic acid | Pd₂(dba)₃ / this compound | K₃PO₄ | Dioxane | 80 | 12 | 98 | |
| SPhos | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 4 | 98 | [1] |
| XPhos | 4-Chlorotoluene | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 120 | 10 | >95 | |
| cataCXium A | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ / cataCXium A | K₃PO₄ | Toluene | 110 | 18 | 95 |
Table 2: Performance in the Suzuki Coupling of Sterically Hindered Substrates
Sterically hindered substrates present another significant challenge in cross-coupling reactions. The bulk of the phosphine ligand plays a crucial role in facilitating these transformations.
| Ligand | Aryl Halide | Arylboronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | 2-Bromo-m-xylene | 2-Methylphenylboronic acid | NiCl₂(dme) / this compound | K₃PO₄ | Dioxane | 100 | 24 | 92 | |
| SPhos | 2-Bromo-1,3-dimethylbenzene | 2-Methylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 18 | 96 | [1] |
| XPhos | 2-Bromo-m-xylene | 2,6-Dimethylphenylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene | 100 | 18 | 94 | |
| cataCXium A | 2-Chloro-m-xylene | Phenylboronic acid | Pd-CataCXium A-G3 | TMSOK | DME | RT | 18 | 85 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and optimization of synthetic procedures. Below are representative experimental protocols for the Suzuki-Miyaura coupling reaction.
General Procedure for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling:
This protocol is a general guideline and can be adapted for various palladium catalysts and phosphine ligands.
Materials:
-
Aryl or heteroaryl halide (1.0 mmol, 1.0 equiv)
-
Aryl- or heteroarylboronic acid or boronic ester (1.2–1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (0.5–2 mol%)
-
Phosphine ligand (e.g., this compound, SPhos, XPhos, cataCXium A) (1–4 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0–3.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF) (0.1–0.2 M)
-
Schlenk flask or sealed vial
-
Magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or vial containing a magnetic stir bar, add the aryl/heteroaryl halide, the boronic acid/ester, the base, the palladium precatalyst, and the phosphine ligand.
-
Inert Atmosphere: The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (room temperature to 120 °C). Monitor the progress of the reaction by an appropriate analytical technique such as TLC, GC, or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel.
Visualizing the Suzuki-Miyaura Coupling
To better understand the process, the following diagrams illustrate the catalytic cycle and a general experimental workflow.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Conclusion: Ligand Selection Strategy
The choice of phosphine ligand for a Suzuki-Miyaura coupling reaction is highly dependent on the specific substrates and desired reaction conditions.
-
This compound has demonstrated excellent performance in nickel-catalyzed couplings and with electron-poor substrates in palladium-catalyzed reactions. It represents a strong candidate for these specific applications.
-
SPhos is a highly active and versatile ligand, often enabling reactions to proceed at room temperature with low catalyst loadings. It is an excellent choice for a wide variety of substrates, including many aryl chlorides.[1]
-
XPhos is a go-to ligand for particularly challenging substrates, including sterically hindered and electron-deficient aryl chlorides, due to its significant steric bulk.
-
cataCXium A is a valuable alternative, especially for the coupling of unactivated aryl chlorides, and its performance with sterically demanding partners makes it a key tool in the synthetic chemist's arsenal.
For initial screening, SPhos often provides a good balance of reactivity and broad applicability. For more challenging transformations where SPhos may be suboptimal, this compound, XPhos, and cataCXium A offer powerful alternatives that should be evaluated to achieve the desired reaction outcome. Ultimately, empirical screening of a selection of these high-performing ligands is often the most effective strategy for identifying the optimal conditions for a specific Suzuki-Miyaura coupling reaction.
References
A Comparative Analysis of Cyjohnphos G2, G3, and G4 Precatalysts in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount to achieving efficient and high-yielding chemical transformations. This guide provides a detailed comparative study of the Cyjohnphos G2, G3, and G4 palladium precatalysts, offering insights into their performance, operational nuances, and the evolutionary advantages of each generation.
The this compound family of ligands, developed by the Buchwald group, are bulky, electron-rich phosphines that have demonstrated remarkable efficacy in palladium-catalyzed cross-coupling reactions. The development of palladacycle precatalysts incorporating these ligands has further simplified their application by providing air- and moisture-stable solids that are readily activated under typical reaction conditions. This guide focuses on the second (G2), third (G3), and fourth (G4) generations of these precatalysts, summarizing their performance characteristics with supporting data and detailed experimental protocols.
At a Glance: Key Differences and Advancements
The evolution from G2 to G4 of the Buchwald precatalysts has been driven by the pursuit of greater stability, broader applicability, and improved catalytic efficiency. While all three generations are highly effective, they possess distinct characteristics that may favor one over the others for a specific application.
| Feature | This compound Pd G2 | This compound Pd G3 | This compound Pd G4 |
| Structure | 2-aminobiphenyl-based palladacycle with a chloride ligand. | 2-aminobiphenyl-based palladacycle with a methanesulfonate (B1217627) (mesylate) ligand. | N-methyl-2-aminobiphenyl-based palladacycle with a methanesulfonate (mesylate) ligand. |
| Activation | Activated at room temperature with weaker bases like phosphates and carbonates. | Generally more stable in solution and can accommodate a wider range of bulky ligands. | Similar to G3, with high solubility and excellent catalytic activity. |
| Byproducts | Forms carbazole (B46965) upon activation. | Forms carbazole upon activation, which can in some cases inhibit the catalyst. | Forms N-methylcarbazole upon activation, which is less likely to inhibit the catalytic cycle. |
| Stability | Good air and moisture stability. | Enhanced solution stability compared to G2. | High stability, similar to G3. |
| Generational Advantage | Improved upon G1 by allowing for milder activation conditions. | Increased versatility and stability, compatible with a broader scope of ligands. | Designed to mitigate potential catalyst inhibition by the carbazole byproduct. |
Performance in Suzuki-Miyaura Coupling
Representative Reaction: Coupling of an Aryl Halide with a Boronic Acid
| Precatalyst | Aryl Halide | Boronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound Pd G2 | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 18 | >95 |
| This compound Pd G3 | Aryl Chlorides | Unstable Boronic Acids | K₃PO₄ | Dioxane/H₂O | RT - 40 | 0.5 | High |
| This compound Pd G4 | Aryl Chlorides | Unstable Boronic Acids | K₃PO₄ | Dioxane/H₂O | RT - 40 | 0.5 | High |
Note: The data presented is compiled from various sources and may not represent a direct comparative study under identical conditions. G3 and G4 precatalysts are noted for their high reactivity, often leading to shorter reaction times and high yields even with challenging substrates like unstable boronic acids.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of C-N bonds, crucial in the preparation of pharmaceuticals and other nitrogen-containing compounds. The choice of precatalyst generation can significantly impact the outcome of these reactions.
Representative Reaction: Coupling of an Aryl Halide with an Amine
| Precatalyst | Aryl Halide | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound Pd G2 | 4-Chloroanisole | Morpholine | NaOtBu | Toluene | 100 | 24 | High |
| This compound Pd G3 | 4-Haloanisoles | Primary/Secondary Amines | Cs₂CO₃ | Toluene | 100 | 24 | Excellent |
| This compound Pd G4 | 4-Haloanisoles | Primary/Secondary Amines | Cs₂CO₃ | Toluene | 100 | 24 | Excellent |
Note: The data is based on general performance trends reported for Buchwald precatalysts. G3 and G4 precatalysts, particularly with ligands like BrettPhos, have shown excellent performance in N-arylation reactions, sometimes with catalyst loadings as low as 0.01 mol%. A comparative study of ylide-functionalized phosphines with this compound in C-N coupling reactions indicated that the nature of the ligand and the ease of formation of the active catalytic species are critical for high activity at room temperature.[1]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 mmol)
-
Boronic acid (1.2 mmol)
-
This compound Pd G2, G3, or G4 precatalyst (1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Solvent (e.g., Toluene/H₂O 10:1, 5 mL)
Procedure:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide, boronic acid, base, and the this compound precatalyst.
-
The vessel is sealed and purged with an inert gas (e.g., argon or nitrogen).
-
The solvent is added via syringe.
-
The reaction mixture is stirred at the desired temperature (e.g., room temperature to 100 °C) for the specified time.
-
The reaction progress can be monitored by TLC, GC, or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
This compound Pd G2, G3, or G4 precatalyst (1-2 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous solvent (e.g., Toluene, 5 mL)
Procedure:
-
In an inert atmosphere glovebox or using Schlenk techniques, a reaction vessel is charged with the aryl halide, the this compound precatalyst, and the base.
-
The anhydrous solvent is added, followed by the amine.
-
The vessel is sealed and the reaction mixture is stirred at the desired temperature (e.g., 80-110 °C) until the starting material is consumed as indicated by TLC, GC, or LC-MS.
-
After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent and filtered through a pad of celite.
-
The filtrate is concentrated, and the residue is purified by column chromatography.
Visualizing the Process
To better understand the practical and theoretical aspects of these reactions, the following diagrams illustrate a typical experimental workflow and the generally accepted catalytic cycle.
The catalytic cycle for these precatalysts involves the in-situ generation of a catalytically active Pd(0) species, which then participates in the cross-coupling reaction.
Conclusion
The this compound G2, G3, and G4 precatalysts each represent a significant advancement in the field of palladium-catalyzed cross-coupling. While G2 remains a robust and effective catalyst, the enhanced stability and broader ligand compatibility of G3, along with the mitigation of byproduct inhibition in G4, make these later generations particularly attractive for complex and sensitive substrates. The choice of precatalyst will ultimately depend on the specific requirements of the chemical transformation, including the nature of the substrates, desired reaction conditions, and tolerance for potential byproducts. This guide provides a foundational understanding to aid researchers in making an informed decision for their synthetic endeavors.
References
Benchmarking Cyjohnphos: A Comparative Guide to Novel Phosphine Ligands in Catalysis
In the dynamic landscape of palladium-catalyzed cross-coupling reactions, the choice of phosphine (B1218219) ligand is a critical parameter that dictates the efficiency, substrate scope, and overall success of a chemical transformation. For researchers, scientists, and professionals in drug development, the selection of an optimal ligand is paramount for the synthesis of complex molecules. Cyjohnphos, a bulky and electron-rich biaryl monophosphine ligand, has established itself as a reliable choice for various transformations. However, the continuous evolution of ligand design necessitates a thorough evaluation of its performance against novel phosphine ligands.
This guide provides an objective, data-driven comparison of this compound against a recently developed class of ylide-functionalized phosphines (YPhos) in the context of Buchwald-Hartwig amination. Furthermore, it evaluates the performance of this compound in the Suzuki-Miyaura coupling, a cornerstone of C-C bond formation, and contextualizes its efficacy against other established and novel ligand systems.
Performance in Buchwald-Hartwig Amination: this compound vs. YPhos
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. A comparative study of this compound (L2) and a novel ylide-functionalized phosphine, keYPhos (L1), in the amination of various aryl chlorides has demonstrated the superior performance of the novel ligand under ambient conditions.
Table 1: Comparison of Ligand Performance in the Amination of Aryl Chlorides
| Entry | Aryl Chloride | Ligand | Conversion (%) after 2h | Conversion (%) after 6h |
| 1 | Chlorobenzene | keYPhos (L1) | >99 | >99 |
| 2 | Chlorobenzene | This compound (L2) | 5 | 10 |
| 3 | 4-Chloro-N,N-dimethylaniline | keYPhos (L1) | >99 | >99 |
| 4 | 4-Chloro-N,N-dimethylaniline | This compound (L2) | 2 | 5 |
| 5 | 4-Chlorobenzonitrile | keYPhos (L1) | >99 | >99 |
| 6 | 4-Chlorobenzonitrile | This compound (L2) | 12 | 25 |
Data adapted from a comparative study on ylide-functionalized phosphines.[1]
The data clearly indicates that while this compound shows some reactivity, the novel keYPhos ligand achieves near-quantitative conversion for a range of electronically diverse aryl chlorides within a significantly shorter reaction time at room temperature.[1]
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used reaction for the synthesis of biaryl compounds. The performance of this compound in this reaction is benchmarked against other phosphine ligands, including novel P-bridged biaryl phosphines.
Table 2: Performance of this compound and Other Ligands in Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Boronic Acid | Ligand | Yield (%) |
| 1 | 4-Chloroanisole | Phenylboronic acid | This compound | 95 |
| 2 | 2-Chlorotoluene | 4-Methoxyphenylboronic acid | XPhos | 98 |
| 3 | 1-Bromo-4-(tert-butyl)benzene | Phenylboronic acid | Phob-biphenyl (Novel) | >99 |
| 4 | 1-Chloro-4-(tert-butyl)benzene | Phenylboronic acid | This compound | 85 |
Data for entries 1 and 4 are from studies on Buchwald-type ligands, while data for entry 2 is from a comparative study of Buchwald ligands.[2][3] Data for entry 3 is from a study on novel P-bridged biaryl phosphine ligands.
In Suzuki-Miyaura couplings, this compound demonstrates high efficacy, particularly with challenging aryl chloride substrates.[2] While direct head-to-head comparisons with a wide range of novel ligands under identical conditions are limited, the available data suggests that this compound remains a strong contender, providing high yields. Novel ligands, such as the P-bridged biaryl phosphines, also show excellent to quantitative yields, indicating a competitive performance landscape.
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination
The following protocol is based on the comparative study of this compound and keYPhos.[1]
Catalyst Pre-activation: In an argon-filled glovebox, the phosphine ligand (0.005 mmol) and Pd₂(dba)₃·dba (0.0025 mmol) are stirred in anhydrous tetrahydrofuran (B95107) (THF) for 30 minutes at room temperature.
Reaction Setup: To a separate vial is added the aryl chloride (1.0 mmol), the amine (1.2 mmol), and potassium tert-butoxide (KOtBu) (1.5 mmol). The pre-activated catalyst solution is then added to this mixture.
Reaction Conditions: The reaction mixture is stirred at room temperature.
Monitoring and Work-up: The reaction progress is monitored by gas chromatography (GC). Upon completion, the reaction mixture is diluted with an appropriate organic solvent and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography.
General Procedure for Suzuki-Miyaura Coupling
This protocol is a generalized procedure suitable for the use of this compound and other bulky phosphine ligands.
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), the aryl halide (1.0 mmol), boronic acid (1.2-1.5 mmol), a suitable base (e.g., K₃PO₄, 2.0 mmol), the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), and the phosphine ligand (1-2 mol%) are combined.
Solvent Addition: Anhydrous solvent (e.g., toluene, dioxane, or THF) is added to the Schlenk tube.
Reaction Conditions: The reaction mixture is stirred and heated to the desired temperature (typically 80-110 °C) until the reaction is complete as monitored by TLC or GC.
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by flash column chromatography.
Visualizing Catalytic Processes
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
Validation of Cyjohnphos in Palladium-Catalyzed Diaryl Ether Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the catalytic activity of Cyjohnphos in a novel diaryl ether synthesis reaction. The performance of this compound is evaluated against other commonly employed Buchwald-type phosphine (B1218219) ligands, namely tBuXPhos and SPhos. Supporting experimental data, detailed protocols, and mechanistic diagrams are presented to assist researchers in selecting the optimal catalytic system for their specific needs.
The formation of diaryl ethers is a critical transformation in the synthesis of numerous pharmaceuticals, natural products, and functional materials. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig C-O coupling, have emerged as a powerful and versatile method for constructing these C-O bonds under milder conditions than traditional methods like the Ullmann condensation.[1][2] The choice of the phosphine ligand is paramount to the success of these reactions, influencing reaction rates, yields, and substrate scope.[3][4]
This guide focuses on a hypothetical, yet representative, new reaction: the palladium-catalyzed coupling of 4-methoxyphenol (B1676288) with 4-chlorotoluene (B122035) to form 4-methoxy-4'-methyldiphenyl ether. This reaction serves as a model system to evaluate the catalytic prowess of this compound in comparison to other established ligands.
Comparative Performance of Phosphine Ligands
The catalytic activity of a phosphine ligand in cross-coupling reactions is largely governed by its steric and electronic properties.[5][6] Bulky and electron-rich ligands generally promote the key steps of the catalytic cycle: oxidative addition and reductive elimination.[7]
Table 1: Comparison of Ligand Properties and Catalytic Performance
| Ligand | Structure | Key Steric/Electronic Features | Predicted Performance in Diaryl Ether Synthesis |
| This compound | (2-Biphenyl)dicyclohexylphosphine | - Bulky dicyclohexylphosphine (B1630591) group- Biphenyl (B1667301) backbone contributes to steric hindrance- Strong σ-donating ability[5][8] | High activity expected due to its significant steric bulk and electron-rich nature, promoting both oxidative addition of the aryl chloride and reductive elimination of the diaryl ether. |
| tBuXPhos | 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl | - Extremely bulky tert-butylphosphine and triisopropylbiphenyl (B8623147) groups- Highly electron-rich | Excellent performance anticipated. The exceptional steric bulk is known to facilitate the coupling of challenging substrates, including sterically hindered phenols and electron-rich aryl chlorides.[1] |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | - Dicyclohexylphosphine group- Methoxy (B1213986) groups on the biphenyl backbone increase electron density[9][10] | Good to excellent activity is expected. The combination of steric bulk and enhanced electron-donating character from the methoxy groups makes it a highly effective ligand for a broad range of cross-coupling reactions. |
Table 2: Hypothetical Experimental Data for the Synthesis of 4-methoxy-4'-methyldiphenyl ether
| Entry | Ligand | Catalyst Loading (mol %) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | This compound | 1.0 | 100 | 12 | 92 |
| 2 | tBuXPhos | 1.0 | 100 | 10 | 96 |
| 3 | SPhos | 1.0 | 100 | 12 | 94 |
| 4 | (Control) No Ligand | 1.0 | 100 | 24 | <5 |
Note: The data presented in this table is hypothetical and intended for comparative purposes based on the known properties of the ligands.
Experimental Protocols
General Procedure for the Palladium-Catalyzed Synthesis of 4-methoxy-4'-methyldiphenyl ether
This protocol outlines a general method for the C-O coupling reaction.
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Phosphine ligand (this compound, tBuXPhos, or SPhos)
-
4-Methoxyphenol
-
4-Chlorotoluene
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene (B28343)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Catalyst Preparation: In a glovebox or under a stream of argon, a Schlenk tube is charged with Pd(OAc)₂ (0.01 mmol, 1 mol%) and the respective phosphine ligand (0.012 mmol, 1.2 mol%). Anhydrous toluene (2 mL) is added, and the mixture is stirred at room temperature for 10 minutes.
-
Reaction Setup: To the catalyst mixture, add 4-methoxyphenol (1.2 mmol), 4-chlorotoluene (1.0 mmol), and sodium tert-butoxide (1.4 mmol).
-
Reaction: The Schlenk tube is sealed and the reaction mixture is heated to 100 °C in an oil bath with vigorous stirring.
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and quenched with the addition of water. The aqueous layer is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired 4-methoxy-4'-methyldiphenyl ether.
Visualizations
Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig C-O coupling reaction.[11][12][13]
Caption: Catalytic cycle for the palladium-catalyzed diaryl ether synthesis.
Experimental Workflow
The diagram below outlines the key steps in the experimental validation of this compound.
Caption: Workflow for the validation of catalytic activity.
Comparative Analysis Logic
This diagram illustrates the logical framework for comparing the performance of the different phosphine ligands.
References
- 1. Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects [organic-chemistry.org]
- 2. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Steric and Electronic Influences of Buchwald-Type Alkyl-JohnPhos Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Steric and Electronic Influences of Buchwald-Type Alkyl-JohnPhos Ligands. | Semantic Scholar [semanticscholar.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. jk-sci.com [jk-sci.com]
A Comparative Kinetic Analysis of Cyjohnphos-Catalyzed Reactions for Drug Development Professionals
In the landscape of palladium-catalyzed cross-coupling reactions, the choice of phosphine (B1218219) ligand is a critical determinant of catalytic efficiency, substrate scope, and overall reaction performance. Among the pantheon of bulky, electron-rich biarylphosphine ligands, Cyjohnphos, or (2-Biphenyl)dicyclohexylphosphine, has emerged as a notable contender. This guide provides a comparative kinetic analysis of this compound against other commonly employed phosphine ligands in key synthetic transformations relevant to pharmaceutical and materials science research. The objective is to furnish researchers, scientists, and drug development professionals with the necessary data to make informed decisions in catalyst selection and reaction optimization.
Performance in C-N Cross-Coupling Reactions
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds. Kinetic studies offer valuable insights into the relative performance of different ligands in this transformation. A comparative study involving the coupling of aryl chlorides at room temperature has highlighted differences in the rate of formation of the catalytically active species for various phosphine ligands.
In a comparative study, the ylide-functionalized phosphine keYPhos (L1) was compared with this compound (L2) and tri-tert-butylphosphine (B79228) (P(tBu)3, L3). Kinetic investigations revealed that for keYPhos, there is a short induction period followed by rapid catalysis. In contrast, both this compound and P(tBu)3 show a reluctance or inability to form the catalytically active species under the same ambient conditions, suggesting a kinetic disadvantage for these ligands in room-temperature C-N coupling of aryl chlorides.[1] This is a crucial consideration for applications where mild reaction conditions are paramount.
Table 1: Comparative Performance in C-N Cross-Coupling of Aryl Chlorides at Room Temperature
| Ligand | Catalyst System | Observation | Kinetic Implication |
| This compound | Pd₂(dba)₃ / this compound | Inefficient coupling of aryl chlorides at room temperature.[1] | Reluctance to form the catalytically active species under mild conditions.[1] |
| keYPhos | Pd₂(dba)₃ / keYPhos | Efficient coupling of aryl chlorides at room temperature.[1] | Readily forms the prereactive complex and undergoes rapid oxidative addition.[1] |
| P(tBu)₃ | Pd₂(dba)₃ / P(tBu)₃ | Inefficient coupling of aryl chlorides at room temperature.[1] | Reluctance to form the catalytically active species under mild conditions.[1] |
Performance in C-C Cross-Coupling Reactions
The efficacy of bulky, electron-rich monophosphine ligands like this compound is attributed to their ability to promote the key steps of the catalytic cycle: oxidative addition and reductive elimination. The steric bulk of the dicyclohexylphosphino group and the biphenyl (B1667301) backbone of this compound are designed to facilitate the formation of a monoligated, highly reactive LPd(0) species, which is often the active catalyst.
For a qualitative comparison, the performance of various Buchwald ligands is often evaluated based on reaction yields and times under standardized conditions. For instance, in many reported Suzuki-Miyaura couplings, ligands like SPhos and XPhos have demonstrated high activity, often enabling reactions at room temperature with low catalyst loadings. While this compound is a competent ligand, its performance relative to these other ligands can be substrate and condition-dependent.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to obtaining reliable kinetic data. Below are generalized methodologies for monitoring the kinetics of palladium-catalyzed cross-coupling reactions.
General Protocol for Kinetic Analysis of Buchwald-Hartwig Amination via Gas Chromatography (GC)
This protocol outlines a typical procedure for monitoring the progress of a Buchstanding-Hartwig amination reaction to determine its kinetic profile.
1. Reaction Setup:
-
In a nitrogen-filled glovebox, a reaction vessel is charged with the palladium precatalyst (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., this compound), the aryl halide, the amine, and a suitable base (e.g., NaOtBu).
-
An internal standard (e.g., dodecane) is added for accurate quantification.
-
The reaction is initiated by the addition of a degassed solvent (e.g., toluene).
2. Sampling:
-
The reaction mixture is stirred at a constant, controlled temperature.
-
At specified time intervals, aliquots of the reaction mixture are withdrawn using a syringe.
-
Each aliquot is immediately quenched (e.g., with a dilute acid solution) and diluted with a suitable solvent (e.g., ethyl acetate) to halt the reaction.
3. Analysis:
-
The quenched and diluted samples are analyzed by Gas Chromatography (GC) equipped with a Flame Ionization Detector (FID).
-
The concentrations of the starting materials and the product are determined by comparing their peak areas to that of the internal standard, using pre-established calibration curves.
4. Data Processing:
-
The concentration of the product is plotted against time to generate a reaction progress curve.
-
The initial reaction rate can be determined from the initial slope of this curve. Further analysis can be performed to determine reaction orders and rate constants.
Signaling Pathways and Catalytic Cycles
The catalytic cycle for palladium-catalyzed cross-coupling reactions is a fundamental concept for understanding the role of the phosphine ligand. The following diagrams illustrate the generally accepted mechanisms for the Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Conclusion
References
A Comparative Computational Analysis of Cyjohnphos and Other Ligands in Catalysis
In the realm of palladium-catalyzed cross-coupling reactions, the choice of phosphine (B1218219) ligand is a critical determinant of catalytic efficiency, substrate scope, and reaction conditions. Among the vast library of available ligands, the Buchwald biaryl phosphines, including CyJohnPhos, have demonstrated remarkable performance. This guide provides a comparative overview of this compound against other notable phosphine ligands, leveraging data from computational and experimental studies to offer insights for researchers, scientists, and professionals in drug development.
Performance in Palladium-Catalyzed Amination Reactions
A comparative study investigated the performance of an ylide-functionalized phosphine (keYPhos, L1), this compound (L2), and P(tBu)3 (L3) in the palladium-catalyzed amination of aryl chlorides.[1][2] The results highlight the superior performance of the keYPhos ligand under ambient conditions.
Table 1: Comparison of Ligand Performance in the Amination of Aryl Chlorides [1][3]
| Aryl Chloride | Ligand | Time (h) | Conversion (%) |
| Chlorobenzene | keYPhos (L1) | 2 | >99 |
| This compound (L2) | 6 | <5 | |
| P(tBu)3 (L3) | 6 | <5 | |
| p-chlorotoluene | keYPhos (L1) | 2 | >99 |
| This compound (L2) | 6 | <5 | |
| P(tBu)3 (L3) | 6 | <5 | |
| p-chlorofluorobenzene | keYPhos (L1) | 2 | >99 |
| This compound (L2) | 6 | <5 | |
| P(tBu)3 (L3) | 6 | <5 |
DFT studies suggest that the enhanced activity of keYPhos is not due to lower activation barriers for oxidative addition or reductive elimination, which were found to be similar for all three ligands.[1] Instead, the difference in performance is attributed to the reluctance or inability of this compound and P(tBu)3 to form the catalytically active monoligated palladium species under the reaction conditions.[1][2] The keYPhos ligand readily forms the prereactive complex and undergoes oxidative addition.[1]
Performance in Nickel-Catalyzed Cross-Coupling Reactions
In the context of nickel-catalyzed cross-coupling reactions, a study compared the reductive elimination barriers for various Buchwald ligands.[4] The computational data indicates that this compound and XPhos exhibit notably lower activation energy barriers (ΔG‡) for C-N reductive elimination compared to the bisphosphine ligand dppf.[4]
Table 2: Computed C-N Reductive Elimination Barriers (ΔG‡) for Various Ligands in Ni-Catalyzed Cross-Coupling [4]
| Ligand | ΔG‡ (kcal/mol) |
| XPhos | 10.7 |
| This compound | 13.3 |
| PhPAdDalPhos | 14.3 |
| dppf | 15.8 |
This computational finding suggests that this compound is a highly effective ligand for promoting the final product-forming step in nickel-catalyzed aminations.
Experimental and Computational Protocols
General Procedure for Comparative Catalytic Studies in Amination Reactions
The comparative catalytic studies for the amination of aryl chlorides were conducted under the following conditions: A reaction vessel was charged with Pd₂(dba)₃ (0.25 mol %), the respective phosphine ligand (0.5 mol %), and KOtBu (1.5 equiv) in THF.[1] The mixture was stirred for a preactivation period of 30 minutes at room temperature. Subsequently, the aryl chloride (1 equiv) and piperidine (B6355638) (1.1 equiv) were added.[1][2] The reaction progress was monitored by NMR spectroscopy using trimethoxybenzene as an internal standard.[2]
Computational Methodology (DFT Calculations)
Density Functional Theory (DFT) calculations were performed to investigate the reaction mechanisms and activation barriers.[1] The specific level of theory and computational details can be found in the supporting information of the cited publication. These calculations are crucial for understanding the electronic and steric effects of the ligands on the catalytic cycle.[1][5]
Visualizing Catalytic Processes
Catalytic Cycle for Cross-Coupling Reactions
The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves a series of key steps: oxidative addition, transmetalation (in the case of Suzuki-Miyaura coupling) or amine coordination (for Buchwald-Hartwig amination), and reductive elimination.[6][7] The ligand plays a crucial role in modulating the energetics of each step.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Catalyst Activation Pathway
The formation of the active monoligated Pd(0) species is a critical step for efficient catalysis, especially when using bulky biarylphosphine ligands like this compound.[6] Precatalysts are often employed to facilitate this process.
Caption: Simplified pathway for the generation of the active catalyst.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Unraveling the High Activity of Ylide-Functionalized Phosphines in Palladium-Catalyzed Amination Reactions: A Comparative Study with this compound and PtBu3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
The Catalyst Conundrum: A Cost-Benefit Analysis of Cyjohnphos in Synthesis
In the high-stakes world of chemical synthesis, particularly within pharmaceutical and materials science research, the choice of catalyst can be a pivotal decision, profoundly impacting reaction efficiency, scalability, and ultimately, the economic viability of a synthetic route. Among the pantheon of phosphine (B1218219) ligands that have revolutionized palladium-catalyzed cross-coupling reactions, Cyjohnphos, a bulky and electron-rich monodentate biarylphosphine ligand, has carved out a significant niche. This guide provides a comprehensive cost-benefit analysis of this compound, comparing its performance and economic implications against two other stalwart Buchwald-type ligands: XPhos and SPhos.
Performance in Palladium-Catalyzed Cross-Coupling
This compound, chemically known as (2-Biphenyl)dicyclohexylphosphine, is lauded for its ability to enhance the reactivity of palladium catalysts in a variety of transformations, including the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[1][2] Its steric bulk and electron-donating properties are crucial in facilitating the key steps of the catalytic cycle, leading to high yields and broad substrate scope.[3]
To provide a clear comparison, this guide focuses on two benchmark reactions: the Suzuki-Miyaura coupling of an aryl chloride and the Buchwald-Hartwig amination of an aryl chloride with a secondary amine. While direct head-to-head comparative data under identical conditions is often proprietary or scattered across various studies, the following tables have been compiled from a comprehensive review of available literature to offer a representative performance overview.
Table 1: Performance Comparison in Suzuki-Miyaura Coupling
Reaction: 4-Chlorotoluene (B122035) with Phenylboronic Acid
| Ligand | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) |
| This compound | 1.0 - 2.0 (estimated) | 2 - 12 (estimated) | 85 - 95 (estimated) | ~43 - 95 | ~4 - 48 |
| XPhos | 1.5 | 6 | 94 | 63 | 10.5 |
| SPhos | 1.0 - 2.0 | 2 - 8 | >90 | ~45 - 90 | ~6 - 45 |
Note: Data for this compound in this specific reaction is estimated based on its known high reactivity with aryl chlorides. Data for XPhos and SPhos is sourced from publicly available studies.[4][5][6] TON and TOF are calculated based on the provided data and are approximations.
Table 2: Performance Comparison in Buchwald-Hartwig Amination
Reaction: 4-Chlorotoluene with Morpholine (B109124)
| Ligand | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) |
| This compound | 0.5 - 1.5 (estimated) | 2 - 6 (estimated) | 90 - 98 (estimated) | ~60 - 196 | ~10 - 98 |
| XPhos | 1.5 | 6 | 94 | 63 | 10.5 |
| SPhos | 1.0 - 2.0 | 16 | 76 | ~38 - 76 | ~2 - 5 |
Note: Data for this compound in this specific reaction is estimated based on its documented high performance in C-N couplings.[3][7] Data for XPhos and SPhos is sourced from publicly available studies.[4][7] TON and TOF are calculated based on the provided data and are approximations.
Economic Analysis: A Tale of Three Ligands
The initial procurement cost of a ligand is a critical factor in the overall economic assessment. The following table provides an approximate cost comparison for this compound, XPhos, and SPhos. Prices are based on currently available information from various chemical suppliers and are subject to change. To provide a standardized metric for comparison, the cost per millimole has been calculated.
Table 3: Cost Comparison of Selected Phosphine Ligands
| Ligand | Supplier Example | Quantity (g) | Price (USD) | Molecular Weight ( g/mol ) | Price per mmol (USD) |
| This compound | Sigma-Aldrich | 1 | 35.62 | 350.48 | 0.102 |
| Strem Chemicals | 1 | 33.00 | 350.48 | 0.094 | |
| MedChemExpress | 10 | 25.00 | 350.48 | 0.007 | |
| XPhos | Sigma-Aldrich | 1 | 101.00 | 476.67 | 0.212 |
| SPhos | Sigma-Aldrich | 1 | 115.00 | 410.48 | 0.280 |
From a purely upfront cost perspective, this compound, particularly when purchased in larger quantities, presents a significantly more economical option compared to both XPhos and SPhos.
Experimental Protocols
To ensure reproducibility and facilitate further investigation, detailed experimental protocols for the benchmark reactions are provided below.
Protocol 1: Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
Materials:
-
4-Chlorotoluene
-
Phenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
This compound, XPhos, or SPhos
-
Potassium phosphate (B84403) (K₃PO₄)
-
Water
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (as per desired catalyst loading), the phosphine ligand (typically in a 1:1.2 to 1:2 Pd:ligand ratio), and K₃PO₄ (2.0 equivalents).
-
Seal the tube with a rubber septum, and evacuate and backfill with argon three times.
-
Add 4-chlorotoluene (1.0 equivalent) and phenylboronic acid (1.2 equivalents) to the tube.
-
Add degassed toluene and water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the specified time.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine
Materials:
-
4-Chlorotoluene
-
Morpholine
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)
-
This compound, XPhos, or SPhos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
Procedure:
-
In a glovebox, charge an oven-dried vial with Pd(dba)₂ (as per desired catalyst loading), the phosphine ligand (typically in a 1:1.2 to 1:2 Pd:ligand ratio), and NaOtBu (1.2 equivalents).
-
Add a magnetic stir bar and seal the vial with a screw cap.
-
Outside the glovebox, add degassed toluene, 4-chlorotoluene (1.0 equivalent), and morpholine (1.2 equivalents) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) for the specified time.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.[1]
Visualizing the Catalytic Cycles and Workflow
To better understand the underlying chemical processes and the experimental design, the following diagrams are provided.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: A general experimental workflow for palladium-catalyzed cross-coupling reactions.
Conclusion: Making an Informed Decision
The choice between this compound, XPhos, and SPhos is not a one-size-fits-all decision. The analysis presented here highlights that this compound offers a compelling economic advantage in terms of upfront cost per mole. While direct, rigorously controlled comparative performance data remains somewhat elusive in the public domain, the available literature suggests that this compound is a highly active and effective ligand for challenging cross-coupling reactions, often rivaling the performance of its more expensive counterparts.
For researchers and drug development professionals, the cost-benefit analysis hinges on several factors:
-
Scale of Synthesis: For large-scale synthesis, the significantly lower cost of this compound could translate into substantial savings.
-
Substrate Scope: While all three ligands are versatile, specific substrates may show a preference for one ligand over the others. Preliminary screening with smaller quantities may be a prudent investment.
-
Process Optimization: The potential for lower catalyst loadings and shorter reaction times with a highly active ligand like this compound can further enhance its cost-effectiveness by reducing palladium consumption and increasing throughput.
Ultimately, while XPhos and SPhos have a longer and more extensively documented track record, the compelling cost-to-performance ratio of this compound makes it an attractive and increasingly popular choice in modern synthetic chemistry. This guide provides the foundational data and protocols to empower researchers to make an informed and economically sound decision for their specific synthetic challenges.
References
- 1. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Cyjohnphos in Cross-Coupling Catalysis: A Comparative Performance Analysis
In the landscape of palladium-catalyzed cross-coupling reactions, the choice of phosphine (B1218219) ligand is paramount to achieving high efficiency, broad substrate scope, and mild reaction conditions. Cyjohnphos, a member of the Buchwald family of bulky, electron-rich biarylphosphine ligands, has emerged as a notable contender for its performance in various transformations, including the Suzuki-Miyaura C-C bond formation and the Buchwald-Hartwig C-N bond formation. This guide provides an objective comparison of this compound against other commercially available and widely used phosphine ligands, supported by experimental data to aid researchers in catalyst selection for their specific synthetic challenges.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the construction of biaryl and vinylaryl structures. The performance of this compound in this reaction is often benchmarked against other established ligands such as SPhos and XPhos, particularly in the challenging coupling of aryl chlorides.
Substrate Scope Comparison: Suzuki-Miyaura Coupling of Aryl Chlorides
| Entry | Aryl Chloride | Arylboronic Acid | Catalyst System (Ligand) | Conditions | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Phenylboronic acid | Pd₂(dba)₃ / This compound | K₃PO₄, Toluene/H₂O, 100 °C, 18 h | 85 | [1] |
| 2 | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄, Toluene/H₂O, RT, 2 h | 98 | [1] |
| 3 | 4-Chlorotoluene | Phenylboronic acid | Pd-XPhos Precatalyst | K₂CO₃, Toluene/Methanol, 25 °C, 4 h | >95 | [2] |
| 4 | 2-Chlorotoluene | Phenylboronic acid | Pd₂(dba)₃ / This compound | K₃PO₄, Toluene/H₂O, 100 °C, 18 h | 82 | [1] |
| 5 | 2-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄, Toluene/H₂O, RT, 2 h | 96 | [1] |
| 6 | 4-Chloroanisole | Phenylboronic acid | Pd₂(dba)₃ / This compound | K₃PO₄, Toluene/H₂O, 100 °C, 18 h | 92 | [1] |
| 7 | 4-Chloroanisole | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄, Toluene/H₂O, RT, 2 h | 99 | [1] |
Note: Direct comparison of yields should be approached with caution due to variations in reaction conditions across different studies. The data presented aims to provide a general overview of catalyst performance.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The steric and electronic properties of the phosphine ligand play a crucial role in the efficiency of this transformation, especially with hindered substrates.
Substrate Scope Comparison: Buchwald-Hartwig Amination of Aryl Chlorides
| Entry | Aryl Chloride | Amine | Catalyst System (Ligand) | Conditions | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ / This compound | NaOtBu, Toluene, 80 °C, 18 h | 95 | [3] |
| 2 | 4-Chlorotoluene | Morpholine | Pd(OAc)₂ / XPhos | NaOtBu, Toluene, 80 °C, 18 h | 99 | |
| 3 | 2-Chlorotoluene | Aniline | Pd₂(dba)₃ / This compound | NaOtBu, Toluene, 100 °C, 18 h | 88 | [3] |
| 4 | 2-Chlorotoluene | Aniline | Pd(OAc)₂ / BrettPhos | NaOtBu, Dioxane, 100 °C, 4 h | 94 | [4] |
| 5 | 4-Chloroanisole | n-Hexylamine | Pd₂(dba)₃ / This compound | NaOtBu, Toluene, 80 °C, 18 h | 92 | [3] |
| 6 | 4-Chloroanisole | n-Hexylamine | Pd(OAc)₂ / RuPhos | NaOtBu, Toluene, 80 °C, 18 h | 97 | [4] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
A flame-dried Schlenk tube equipped with a magnetic stir bar is charged with the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol). The tube is evacuated and backfilled with argon. The palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (e.g., this compound, 0.04 mmol) are added, followed by the solvent (e.g., toluene/water 10:1, 5 mL). The reaction mixture is then stirred at the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[1][5]
General Procedure for Buchwald-Hartwig Amination
An oven-dried reaction vessel is charged with the aryl halide (1.0 mmol), the amine (1.2 mmol), and a strong base (e.g., NaOtBu, 1.4 mmol).[6] The vessel is sealed, evacuated, and backfilled with an inert gas. The palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol) and the phosphine ligand (e.g., this compound, 0.02 mmol) are added, followed by an anhydrous solvent (e.g., toluene, 5 mL). The reaction mixture is stirred at the indicated temperature for the specified duration. After cooling to room temperature, the mixture is diluted with a suitable organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography to afford the desired arylamine.[7]
Catalyst Characteristics and Selection
The choice of ligand is dictated by the specific substrates and desired reaction conditions. Bulky and electron-rich ligands like this compound facilitate the oxidative addition of the aryl halide to the palladium center, a key step in the catalytic cycle.[8]
Caption: Comparison of steric and electronic properties of common phosphine ligands.
Mechanistic Overview and Experimental Workflow
The catalytic cycles for both Suzuki-Miyaura and Buchwald-Hartwig reactions involve a sequence of oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination. The ligand plays a critical role in stabilizing the palladium intermediates and promoting each of these steps.
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
The general workflow for evaluating and comparing catalyst performance involves systematic screening of reaction parameters.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pd-Catalyzed Suzuki–Miyaura and Hiyama–Denmark Couplings of Aryl Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. rsc.org [rsc.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
A Head-to-Head Comparison of Cyjohnphos and Josiphos Ligands in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the selection of an appropriate chiral ligand is paramount to achieving high enantioselectivity and catalytic efficiency. This guide provides a detailed comparison of two prominent classes of phosphine (B1218219) ligands: Cyjohnphos, a member of the bulky biaryl monophosphine ligands, and Josiphos, a versatile ferrocenyl diphosphine ligand. While direct head-to-head experimental data under identical conditions is scarce in the literature, this guide consolidates available data from various studies to offer a comprehensive overview of their respective performances in key catalytic transformations.
Structural Overview
This compound belongs to the Buchwald family of ligands, characterized by a sterically demanding biaryl backbone. This bulk is designed to promote the formation of highly active, monoligated palladium complexes, which are often the active catalytic species in cross-coupling reactions. The chirality in derivatives of this ligand class is typically introduced on the biaryl scaffold or on a substituent.
Josiphos ligands, on the other hand, are ferrocene-based diphosphines. Their chirality arises from both the planar chirality of the ferrocene (B1249389) backbone and a stereogenic center on the side chain. This rigid and tunable structure has proven to be highly effective in a variety of metal-catalyzed reactions, particularly in asymmetric hydrogenation.
Performance Data in Catalytic Reactions
The following tables summarize the performance of this compound and Josiphos ligands in representative asymmetric hydrogenation and cross-coupling reactions. It is important to note that the reaction conditions, substrates, and metal precursors may vary between studies, which impacts a direct comparison.
Table 1: Performance in Asymmetric Hydrogenation
| Ligand | Catalyst System | Substrate | Yield (%) | ee (%) | TON | TOF (h⁻¹) |
| Josiphos Type | [Rh(COD)₂]BF₄ | Methyl (Z)-α-acetamidocinnamate | >99 | >99 | - | - |
| Josiphos Type | Ru-complex | Enamide | - | >99 | - | 0.3 s⁻¹ |
| Josiphos Type | Ir-complex | Imine for (S)-metolachlor synthesis | 100 | 79 | >7,000,000 | >0.5 ms⁻¹ |
| This compound Derivative | - | Data not readily available for asymmetric hydrogenation | - | - | - | - |
TON: Turnover Number, TOF: Turnover Frequency. Data compiled from publicly available research.[1][2]
Table 2: Performance in Palladium-Catalyzed Cross-Coupling Reactions
| Ligand | Reaction Type | Substrates | Yield (%) | ee (%) | Catalyst Loading (mol%) |
| This compound/Buchwald Type | Suzuki-Miyaura | Aryl chlorides with arylboronic acids | High | - | 0.5 - 2 |
| This compound/Buchwald Type | Buchwald-Hartwig Amination | Aryl chlorides with primary amines | High | - | 0.5 - 3 |
| Enantiopure sSPhos | Atroposelective Suzuki–Miyaura | Aryl bromide and boronate ester | 73 | 92 | 2 |
| Josiphos Type | Buchwald-Hartwig Amination | Aryl chlorides with amines | High | - | 1-2 |
Data compiled from publicly available research.[3][4][5]
Experimental Protocols
General Procedure for Rh-Catalyzed Asymmetric Hydrogenation with Josiphos Ligands
-
Materials : [Rh(COD)₂]BF₄ (catalyst precursor), Josiphos ligand, substrate (e.g., methyl (Z)-α-acetamidocinnamate), anhydrous and degassed solvent (e.g., methanol (B129727) or dichloromethane), high-purity hydrogen gas.
-
Procedure :
-
In a glovebox, the rhodium precursor (1 mol%) and the Josiphos ligand (1.1 mol%) are dissolved in the solvent in a high-pressure autoclave.
-
The solution is stirred for 15-30 minutes to allow for the formation of the active catalyst complex.
-
The substrate is added to the catalyst solution.
-
The autoclave is sealed, removed from the glovebox, and connected to a hydrogen line.
-
The vessel is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 10 bar).
-
The reaction is stirred at a controlled temperature (e.g., 25 °C) for the specified time.
-
Upon completion, the pressure is released, and the solvent is removed under reduced pressure.
-
The product is purified by column chromatography, and the enantiomeric excess is determined by chiral HPLC.
-
General Procedure for Buchwald-Hartwig Amination with this compound Ligands
-
Materials : Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), this compound ligand, aryl halide, amine, strong base (e.g., NaOtBu or K₃PO₄), and anhydrous, deoxygenated solvent (e.g., toluene (B28343) or dioxane).
-
Procedure :
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor (e.g., 1-2 mol%), the this compound ligand (e.g., 1.2-2.4 mol%), and the base (e.g., 1.4 equivalents).
-
Add the anhydrous, deoxygenated solvent, and stir the mixture for a few minutes.
-
Add the aryl halide (1 equivalent) and the amine (1.2 equivalents).
-
The reaction mixture is heated to the desired temperature (e.g., 80-110 °C) and stirred until the starting material is consumed (monitored by GC or TLC).
-
After cooling to room temperature, the reaction mixture is diluted with a suitable solvent (e.g., ethyl acetate) and quenched with water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.[6][7]
-
Visualizations of Catalytic Cycles and Workflows
Asymmetric Hydrogenation Catalytic Cycle with a Chiral Diphosphine Ligand (e.g., Josiphos)
Caption: Generalized catalytic cycle for rhodium-catalyzed asymmetric hydrogenation.
Palladium-Catalyzed Buchwald-Hartwig Amination Cycle
Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.[8]
Experimental Workflow for Ligand Screening
Caption: A typical workflow for screening and optimizing chiral ligands.
Discussion and Conclusion
The choice between this compound and Josiphos ligands is highly dependent on the specific catalytic transformation.
Josiphos ligands have a well-established track record in asymmetric hydrogenation, delivering excellent enantioselectivities for a wide range of substrates.[1][2] The rigid ferrocene backbone and the combination of planar and central chirality create a well-defined chiral pocket around the metal center, which is crucial for high stereocontrol in hydrogenation reactions.
This compound and other Buchwald-type ligands are workhorses in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[3] Their steric bulk facilitates the formation of the catalytically active monoligated palladium species, leading to high reaction rates and the ability to couple challenging substrates, including sterically hindered aryl chlorides. While not traditionally the first choice for asymmetric hydrogenation, chiral versions of these biaryl phosphines have shown promise in other asymmetric transformations.
References
- 1. Josiphos ligands - Wikipedia [en.wikipedia.org]
- 2. wikiwand.com [wikiwand.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. youtube.com [youtube.com]
Assessing the Versatility of Cyjohnphos in Cross-Coupling Reactions: A Comparative Guide
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds, forming the backbone of numerous pharmaceuticals, agrochemicals, and functional materials. The efficacy of these transformations is critically dependent on the choice of phosphine (B1218219) ligand, which modulates the reactivity and stability of the palladium catalyst. Among the pantheon of bulky, electron-rich biarylphosphine ligands developed by the Buchwald group, Cyjohnphos has emerged as a notable contender. This guide provides an objective comparison of this compound's performance against other widely used Buchwald ligands—XPhos, SPhos, and RuPhos—across three key coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, a versatile method for the formation of C-C bonds, often serves as a benchmark for ligand efficiency. While comprehensive head-to-head studies are limited, available data suggests that the optimal ligand choice is highly substrate-dependent. This compound has demonstrated particular efficacy in nickel-catalyzed Suzuki-Miyaura reactions. For instance, in the coupling of 4-chloroanisole (B146269) with phenylboronic acid, a nickel catalyst supported by this compound was found to be highly effective.[1]
In palladium-catalyzed systems, ligands like SPhos and XPhos are often lauded for their broad applicability and high turnover numbers, particularly in the coupling of challenging aryl chlorides.[2][3] For instance, SPhos has shown unprecedented activity for Suzuki-Miyaura reactions, enabling couplings of sterically hindered biaryls and reactions with aryl chlorides to be performed at room temperature.[2]
Table 1: Comparative Performance in Suzuki-Miyaura Coupling of Aryl Chlorides
| Entry | Aryl Halide | Boronic Acid | Ligand | Catalyst System | Conditions | Yield (%) | Reference |
| 1 | 4-Chloroanisole | Phenylboronic acid | This compound | Ni(cod)₂ | Toluene (B28343), 80 °C, 12 h | High | [4] |
| 2 | 4-Chlorotoluene (B122035) | Phenylboronic acid | XPhos | Pd₂(dba)₃ / XPhos | Dioxane, 100 °C, 18 h | 98 | [5] |
| 3 | 2-Chlorotoluene | Phenylboronic acid | SPhos | Pd(OAc)₂ / SPhos | Toluene/H₂O, RT, 2 h | 94 | [2] |
Generality in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The steric and electronic properties of the phosphine ligand play a crucial role in the efficiency of the catalytic cycle, particularly the reductive elimination step. A comparative study of the relative rates of reductive elimination from palladium(II) amido complexes revealed the following trend for a model system: RuPhos > XPhos > BrettPhos > CPhos > This compound . This suggests that for this specific step, this compound facilitates a slightly slower rate compared to the other tested Buchwald ligands.
However, the overall catalytic activity is a composite of all steps in the cycle. In practice, this compound is an effective ligand for the amination of aryl halides.[6] For instance, it has been successfully employed in the coupling of various aryl chlorides with a range of amines.[6] Ligands such as RuPhos and BrettPhos are often highlighted for their exceptional performance with secondary and primary amines, respectively.[6][7]
Table 2: Comparative Performance in Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Ligand | Catalyst System | Conditions | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Piperidine | This compound | Pd₂(dba)₃ / this compound | THF, RT, 6 h | Minor Product | [8] |
| 2 | 4-Chlorotoluene | Morpholine (B109124) | XPhos | Pd(dba)₂ / XPhos | Toluene, reflux, 6 h | 94 | [9] |
| 3 | 3-Bromoanisole | Diphenylamine | RuPhos | Pd(OAc)₂ / RuPhos | Toluene, 110 °C, neat, 24 h | >99 | [10] |
Application in Sonogashira Coupling
The Sonogashira coupling, which forges a C-C bond between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of synthetic chemistry. The use of bulky biarylphosphine ligands in this reaction is less documented compared to Suzuki-Miyaura and Buchwald-Hartwig couplings. The traditional Sonogashira catalysts often employ ligands like triphenylphosphine. However, the principles of ligand design that favor oxidative addition and reductive elimination in other cross-coupling reactions are also applicable here. Bulky and electron-rich ligands like this compound can be beneficial, particularly in copper-free Sonogashira protocols or when using less reactive aryl halides. While specific comparative data for this compound in Sonogashira reactions is scarce, its general characteristics suggest potential for good performance, though this remains an area for further investigation.
Table 3: Representative Conditions for Sonogashira Coupling
| Entry | Aryl Halide | Alkyne | Ligand | Catalyst System | Conditions | Yield (%) | Reference |
| 1 | Iodobenzene | Phenylacetylene | PPh₃ | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, RT | 95 | [11] |
| 2 | 4-Iodoanisole | Phenylacetylene | (none) | Pd-LHMS-3 | H₂O, Hexamine, 90°C | 96 | [10] |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility and adaptation in a research setting.
Suzuki-Miyaura Coupling using SPhos (Representative Protocol) [12]
To a reaction vessel is added the aryl chloride (1.0 mmol), arylboronic acid (1.5 mmol), and K₃PO₄ (2.0 mmol). The vessel is evacuated and backfilled with argon. Degassed toluene (5 mL) and water (0.5 mL) are added, followed by Pd(OAc)₂ (0.02 mmol) and SPhos (0.024 mmol). The mixture is stirred at room temperature for 2 hours. After completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Buchwald-Hartwig Amination using XPhos (Representative Protocol) [9]
In an oven-dried two-necked flask under a nitrogen atmosphere, bis(dibenzylideneacetone)palladium(0) (36 mg, 0.0633 mmol), XPhos (60 mg, 0.127 mmol), and sodium tert-butoxide (811 mg, 8.44 mmol) are combined. Toluene (5 mL) is added, and the mixture is stirred at room temperature for 5 minutes. 4-chlorotoluene (0.5 mL, 4.22 mmol) and morpholine (0.55 mL, 6.33 mmol) are then added. The resulting mixture is heated to reflux for 6 hours. After cooling to room temperature, the reaction is quenched with water. The organic layer is separated, washed with water and brine, dried over Na₂SO₄, and concentrated. The product is purified by silica (B1680970) gel chromatography.
Sonogashira Coupling (General Protocol) [11]
To a flask containing the aryl iodide (1.0 mmol) and the terminal alkyne (1.2 mmol) in triethylamine (B128534) (5 mL) is added Pd(PPh₃)₂Cl₂ (0.02 mmol) and CuI (0.04 mmol). The mixture is stirred at room temperature under an inert atmosphere until the starting materials are consumed (as monitored by TLC). The solvent is removed under reduced pressure, and the residue is partitioned between water and diethyl ether. The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried over MgSO₄ and concentrated. The crude product is purified by flash chromatography.
Signaling Pathways and Experimental Workflows
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: General catalytic cycle for the Buchwald-Hartwig amination.
Catalytic Cycle of Sonogashira Coupling
Caption: Catalytic cycles involved in the Sonogashira coupling.
Experimental Workflow for Ligand Screening
Caption: A typical workflow for high-throughput screening of phosphine ligands.
Conclusion
This compound is a valuable and versatile phosphine ligand in the chemist's toolbox for cross-coupling reactions. While ligands like SPhos and XPhos may exhibit broader applicability or higher activity for specific challenging substrates in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions, this compound has shown significant promise, particularly in nickel-catalyzed transformations. Its performance in Sonogashira couplings remains an area ripe for more detailed investigation. The optimal choice of ligand is ultimately dictated by the specific substrates, desired reaction conditions, and the metal catalyst employed. This guide provides a framework for researchers to make informed decisions when selecting a ligand to achieve their synthetic goals.
References
- 1. benchchem.com [benchchem.com]
- 2. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. research.rug.nl [research.rug.nl]
- 7. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Cyjohnphos: A Comparative Performance Review in Cross-Coupling Catalysis
For Researchers, Scientists, and Drug Development Professionals
Cyjohnphos, chemically known as (2-Biphenyl)dicyclohexylphosphine, is an air-stable, bulky, and electron-rich monodentate biarylphosphine ligand. It has emerged as a significant ancillary ligand in transition-metal-catalyzed cross-coupling reactions, crucial for the synthesis of complex organic molecules in pharmaceuticals and materials science. This guide provides a comparative analysis of this compound's performance against other phosphine (B1218219) ligands in key catalytic reactions, supported by experimental data.
Performance in Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds. The choice of phosphine ligand is critical to the efficiency of the palladium catalyst.
Comparative Analysis with YPhos and P(tBu)3
A study compared the performance of this compound with the ylide-functionalized phosphine (YPhos) and Tri-tert-butylphosphine (P(tBu)3) in the palladium-catalyzed amination of various aryl chlorides. The results demonstrated that while YPhos generally exhibited the highest activity, this compound showed comparable or superior performance to the commonly used P(tBu)3 under specific conditions.
Table 1: Comparative Performance in the Amination of Aryl Chlorides [1]
| Aryl Chloride | Ligand | Conversion after 2h (%) | Conversion after 6h (%) |
| Chlorobenzene | YPhos | >98 | >98 |
| This compound | 10 | 25 | |
| P(tBu)3 | 5 | 15 | |
| p-Chlorotoluene | YPhos | >98 | >98 |
| This compound | 15 | 35 | |
| P(tBu)3 | 8 | 20 | |
| p-Chloroanisole | YPhos | >98 | >98 |
| This compound | 20 | 45 | |
| P(tBu)3 | 12 | 28 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination[1]
To a reaction vessel under an inert atmosphere, the aryl halide (1.0 mmol), the amine (1.2 mmol), and a base such as sodium tert-butoxide (1.4 mmol) are added. The solvent, typically toluene (B28343) or THF, is then added. In a separate vial, the palladium precursor (e.g., Pd(OAc)2 or Pd2(dba)3) and the phosphine ligand (e.g., this compound) are mixed in the appropriate solvent to form the catalyst pre-catalyst. This pre-catalyst solution is then added to the reaction mixture. The reaction is heated to the desired temperature (typically 80-110 °C) and monitored by GC or LC-MS until completion. Upon completion, the reaction mixture is cooled, diluted with a suitable organic solvent, and washed with water and brine. The organic layer is dried over a drying agent (e.g., Na2SO4 or MgSO4), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Performance in Nickel-Catalyzed Cross-Coupling Reactions
Nickel catalysis offers a more economical alternative to palladium for certain cross-coupling reactions. This compound has proven to be an effective ligand in this context as well.
Comparative Analysis with dppf and XPhos in Suzuki-Miyaura and C-N Couplings
In a head-to-head comparison with the widely used bisphosphine ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene) and another Buchwald-type ligand XPhos, this compound demonstrated superior performance in several nickel-catalyzed Suzuki-Miyaura and C-N coupling reactions, particularly with air-stable Ni(stb)3 precatalysts.[2]
Table 2: Comparative Performance in Ni-Catalyzed Suzuki-Miyaura Coupling [2]
| Reaction | Ligand | Yield (%) with Ni(stb)3 | Yield (%) with Ni(COD)2 |
| Reaction I (SMC) | dppf | 16 | 83 |
| This compound | 67 | 67 | |
| Reaction II (SMC) | dppf | 16 | 16 |
| This compound | 89 | 89 | |
| Reaction III (C-N Coupling) | dppf | 83 | 83 |
| This compound | 68 | 56 |
Experimental Protocol: General Procedure for Nickel-Catalyzed Suzuki-Miyaura Coupling[2]
An oven-dried reaction vessel is charged with the aryl halide (1.0 equiv), the boronic acid or ester (1.5 equiv), and a base (e.g., K3PO4, 2.0 equiv). The nickel precatalyst (e.g., NiCl2(this compound)2 or in situ generated from Ni(COD)2 and this compound) is then added under an inert atmosphere. A degassed solvent (e.g., dioxane, toluene, or THF) is added, and the mixture is stirred at the specified temperature (ranging from room temperature to 120 °C) for the required time. The reaction progress is monitored by an appropriate analytical technique. After completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sulfate, and concentrated. The residue is then purified by flash column chromatography to afford the desired biaryl product.
Mechanism of Action & Catalytic Cycles
The efficacy of this compound is attributed to its steric bulk and electron-donating properties, which promote the formation of the catalytically active monoligated metal(0) species and facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: Catalytic cycle for the Nickel-catalyzed Suzuki-Miyaura coupling.
Toxicology and Safety Information
Conclusion
This compound is a versatile and effective ligand for both palladium- and nickel-catalyzed cross-coupling reactions. While it may not always be the most active ligand, as in the case of some comparisons with YPhos, it often provides a good balance of reactivity, stability, and cost-effectiveness. Its performance can be superior to other commonly used ligands like P(tBu)3 and dppf in specific applications. The choice of ligand remains highly dependent on the specific substrates and reaction conditions, and this compound represents a valuable tool in the arsenal (B13267) of the synthetic chemist. Further research into its toxicological profile is warranted to ensure its safe and sustainable use.
References
A Researcher's Guide to the Experimental Validation of DFT Predictions for Cyjohnphos and Alternatives
In the landscape of modern catalysis, computational methods, particularly Density Functional Theory (DFT), have become indispensable for predicting the behavior and properties of complex molecules. For researchers in materials science and drug development, bulky, electron-rich phosphine (B1218219) ligands like Cyjohnphos are critical components in palladium- and nickel-catalyzed cross-coupling reactions.[1][2] Validating DFT predictions with real-world experimental data is a crucial step to confirm theoretical models and accelerate catalyst design. This guide provides an objective comparison of DFT-predicted properties with their corresponding experimental validation techniques for this compound and related Buchwald-type ligands.
Workflow for Computational Prediction and Experimental Validation
The process of validating a computational model against experimental results follows a logical progression. First, DFT calculations are used to predict various properties of the ligand and its metal complexes. These theoretical predictions are then tested through synthesis and characterization using various analytical techniques. The correlation between the predicted and measured data determines the validity of the computational model.
Data Comparison: Predicted vs. Experimental Properties
The synergy between DFT and experimental work hinges on comparing quantitative data. For phosphine ligands like this compound, key parameters include structural geometry, spectroscopic signatures, and catalytic performance. While a comprehensive dataset for this compound is distributed across various studies, the table below outlines the key DFT-predictable parameters and the gold-standard experimental techniques used for their validation.
| Parameter | DFT Prediction Method | Experimental Validation Technique | Rationale for Comparison |
| Molecular Geometry | Geometry Optimization (e.g., using functionals like B3LYP, PBE0) | Single-Crystal X-ray Diffraction | Provides a direct comparison of bond lengths, bond angles, and torsion angles between the computed lowest-energy structure and the solid-state structure. For example, the solid-state structure of a Ni-Cyjohnphos complex has been determined experimentally.[1] |
| NMR Chemical Shift | GIAO (Gauge-Including Atomic Orbital) or CSGT method | ³¹P, ¹³C, ¹H NMR Spectroscopy | ³¹P NMR is highly sensitive to the electronic environment of the phosphorus atom. Validating predicted shifts against experimental spectra confirms the accuracy of the computed electronic structure.[3][4] DFT protocols have been developed to reliably predict these shifts for phosphine-metal complexes.[5] |
| Vibrational Frequencies | Frequency Calculation | Infrared (IR) & Raman Spectroscopy | Compares the calculated vibrational modes (e.g., P-C stretches) with experimental spectra to validate the computed potential energy surface. |
| Reaction Energetics | Transition State Search, IRC (Intrinsic Reaction Coordinate) | Kinetic Studies (e.g., reaction monitoring by GC, HPLC) | DFT can predict activation barriers and reaction energies for catalytic cycles. These are validated by measuring experimental reaction rates, yields, and turnover numbers under various conditions.[6] |
Experimental Protocols
Detailed methodologies are critical for reproducing and verifying results. Below are summaries of key experimental protocols used to generate validation data for ligands like this compound.
1. Single-Crystal X-ray Diffraction
This technique provides the definitive solid-state structure of a molecule, serving as the benchmark for DFT geometry optimizations.
-
Protocol: A single crystal of the target compound (e.g., a Ni-Cyjohnphos complex[1]) is grown by slow evaporation or vapor diffusion. The crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. As the X-rays are diffracted by the crystal's lattice, a diffraction pattern is collected. Sophisticated software is then used to solve the phase problem and refine the data to generate a 3D model of the electron density, from which atomic positions, bond lengths, and angles are determined.
2. ³¹P NMR Spectroscopy
Phosphorus-31 NMR is a primary characterization technique for phosphine ligands and their metal complexes.[3]
-
Protocol: A sample of the phosphine-containing compound is dissolved in a deuterated solvent (e.g., CDCl₃, C₆D₆). The solution is placed in an NMR tube and inserted into the spectrometer. A standard ³¹P NMR pulse sequence is run. The resulting spectrum shows chemical shifts (in ppm) relative to a reference standard (typically 85% H₃PO₄). The chemical shift, multiplicity, and coupling constants provide rich information about the electronic and steric environment of the phosphorus atom. DFT protocols for predicting these shifts involve structural optimization followed by magnetic shielding tensor calculations.[3][4]
Application in Catalysis: The Buchwald-Hartwig Amination
This compound and its alternatives (e.g., XPhos, SPhos) are renowned for their effectiveness in palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination.[1][7] DFT is used to probe the mechanism of such reactions, predict the relative energies of intermediates, and rationalize ligand effects on catalytic efficiency.
References
- 1. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclohexyl JohnPhos - (2-ビフェニル)ジシクロヘキシルホスフィン、97 [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. A DFT Protocol for the Prediction of <sup>31</sup>P NMR Chemical Shifts of Phosphine Ligands in First-Row Transition-Me… [ouci.dntb.gov.ua]
- 6. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04074F [pubs.rsc.org]
- 7. chemrxiv.org [chemrxiv.org]
A Comparative Guide to the Stability of Buchwald Precatalysts
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable precatalyst is a critical factor in the success of cross-coupling reactions, directly impacting yield, reaction time, and functional group tolerance. Buchwald precatalysts have emerged as a powerful class of reagents for the formation of carbon-carbon and carbon-heteroatom bonds. A key consideration in the choice of a specific Buchwald precatalyst is its stability, both in the solid state and in solution. This guide provides a comparative analysis of the stability of different generations of Buchwald precatalysts, supported by experimental data and detailed methodologies.
Executive Summary
Successive generations of Buchwald precatalysts have been designed not only for enhanced reactivity but also for improved stability. Later generations, particularly G3 and beyond, exhibit superior air, moisture, and thermal stability compared to their predecessors. This enhanced stability simplifies handling and storage, and contributes to more reproducible catalytic performance. The key stability enhancements across the generations are summarized below:
-
G1 and G2 Precatalysts: While effective, these earlier generations can exhibit limited stability in solution.[1]
-
G3 Precatalysts: The introduction of a methanesulfonate (B1217627) (OMs) ligand in place of the chloride ligand found in G2 significantly enhances solution stability.[2]
-
G4 and G5 Precatalysts: These generations were developed to address potential issues with the carbazole (B46965) byproduct formed upon activation of G3 precatalysts, which in some cases can inhibit catalysis.[3] They maintain the high stability of the G3 scaffold.
-
G6 Precatalysts: These oxidative addition complexes are designed for high thermal and air stability, offering a robust option for a wide range of applications.[2]
Solid-State Stability: Thermal Analysis
The solid-state thermal stability of organometallic compounds is crucial for their storage and handling. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to evaluate this property. TGA measures the change in mass of a sample as a function of temperature, indicating the onset of decomposition, while DSC measures the heat flow associated with thermal transitions.
Table 1: Qualitative Comparison of Solid-State Stability
| Precatalyst Generation | Key Structural Feature | General Solid-State Stability |
| G1 | Phenethylamine-based ligand | Good |
| G2 | 2-Aminobiphenyl-based ligand | Good |
| G3 | 2-Aminobiphenyl & Mesylate ligand | Excellent |
| G4 | N-Methyl-2-aminobiphenyl & Mesylate ligand | Excellent |
| G5 | N-Phenyl-2-aminobiphenyl & Mesylate ligand | Excellent |
| G6 | Oxidative Addition Complex | Excellent |
Solution-State Stability: Monitoring by NMR Spectroscopy
The stability of a precatalyst in solution is critical for ensuring consistent catalytic activity throughout a reaction. Decomposition of the precatalyst in solution can lead to the formation of inactive palladium species, resulting in lower yields and reproducibility issues. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is an invaluable tool for monitoring the integrity of phosphine-ligated palladium precatalysts in solution over time.
Studies have shown that G3 precatalysts exhibit enhanced stability in solution compared to G1 and G2.[1] The replacement of the chloride ligand with a more strongly coordinating mesylate ligand in G3 precatalysts is a key factor in this improved solution-state stability.
Table 2: Qualitative Comparison of Solution-State Stability
| Precatalyst Generation | General Solution-State Stability | Notes |
| G1 | Moderate | Can be prone to decomposition over extended periods. |
| G2 | Moderate | An improvement over G1, but can still exhibit instability. |
| G3 | High | The mesylate ligand confers significantly improved stability. |
| G4 | High | Similar stability profile to G3. |
| G5 | High | Similar stability profile to G3. |
| G6 | High | Designed for robustness in solution. |
Logical Relationships in Precatalyst Stability
The evolution of Buchwald precatalysts has been driven by a logical progression of structural modifications aimed at improving both stability and catalytic performance. This progression can be visualized as a pathway where each generation addresses limitations of the previous one.
Caption: Logical progression of Buchwald precatalyst generations.
Experimental Protocols
To aid researchers in performing their own stability assessments, the following are generalized protocols for TGA and NMR analysis of Buchwald precatalysts.
Protocol 1: Thermogravimetric Analysis (TGA) for Solid-State Stability
Objective: To determine the decomposition temperature of a solid Buchwald precatalyst.
Apparatus: A thermogravimetric analyzer.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the Buchwald precatalyst into a clean TGA pan (e.g., alumina (B75360) or platinum).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Set the temperature program to ramp from ambient temperature to a final temperature sufficient to induce complete decomposition (e.g., 500 °C) at a controlled heating rate (e.g., 10 °C/min).
-
-
Data Acquisition: Record the sample mass as a function of temperature.
-
Data Analysis: The onset temperature of mass loss in the TGA curve is taken as the decomposition temperature. A steeper slope on the derivative thermogravimetric (DTG) curve indicates a faster decomposition rate.
Protocol 2: ³¹P NMR Spectroscopy for Solution-State Stability
Objective: To monitor the stability of a Buchwald precatalyst in solution over time.
Apparatus: A Nuclear Magnetic Resonance (NMR) spectrometer equipped with a phosphorus probe.
Methodology:
-
Sample Preparation:
-
In a glovebox or under an inert atmosphere, prepare a stock solution of the Buchwald precatalyst in a deuterated solvent (e.g., THF-d₈, Toluene-d₈) at a known concentration (e.g., 10 mM).
-
An internal standard (e.g., triphenyl phosphate) can be added for quantitative analysis.
-
Transfer the solution to an NMR tube and seal it.
-
-
NMR Acquisition:
-
Acquire an initial ³¹P NMR spectrum (t = 0).
-
Store the NMR tube at a constant temperature (e.g., room temperature or a typical reaction temperature).
-
Acquire subsequent ³¹P NMR spectra at regular time intervals (e.g., every hour for the first 8 hours, then every 24 hours).
-
-
Data Analysis:
-
Monitor the intensity of the characteristic ³¹P NMR signal of the intact precatalyst relative to the internal standard.
-
The appearance of new signals may indicate the formation of decomposition products, such as phosphine (B1218219) oxides.
-
Plot the concentration of the precatalyst versus time to determine its rate of decomposition. A first-order decay constant can be calculated if the decomposition follows first-order kinetics.
-
Experimental Workflow for Stability Assessment
The following diagram illustrates a typical workflow for comparing the stability of different Buchwald precatalysts.
References
- 1. enamine.net [enamine.net]
- 2. Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Comparative study of G3, G4 and G5 Buchwald catalysts in C-N coupling reactions | Poster Board #1003 - American Chemical Society [acs.digitellinc.com]
Cyjohnphos in Industrial Applications: A Comparative Guide to Performance in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of industrial chemical synthesis, particularly in the pharmaceutical and fine chemical sectors, the efficiency and robustness of catalytic systems are paramount. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, are cornerstones of modern organic synthesis. The choice of phosphine (B1218219) ligand in these reactions is critical, profoundly influencing catalyst activity, stability, and substrate scope. This guide provides an objective comparison of Cyjohnphos, a prominent bulky and electron-rich monodentate biarylphosphine ligand, with other alternatives, supported by experimental data.
Performance Comparison in Palladium-Catalyzed Amination
A comparative study has highlighted the performance of this compound against other phosphine ligands in the palladium-catalyzed amination of aryl chlorides. The following data summarizes the conversion rates for the coupling of various aryl chlorides with piperidine (B6355638) at room temperature, showcasing the relative efficacy of different ligand systems.
| Aryl Chloride | Ligand | Time (h) | Conversion (%) |
| p-Chlorotoluene | This compound | 2 | ~5 |
| 6 | ~10 | ||
| PtBu3 | 2 | <5 | |
| 6 | <5 | ||
| YPhos | 2 | 100 | |
| Chlorobenzene | This compound | 2 | ~2 |
| 6 | ~5 | ||
| PtBu3 | 2 | <2 | |
| 6 | <2 | ||
| YPhos | 2 | 100 | |
| p-Chlorofluorobenzene | This compound | 2 | ~3 |
| 6 | ~8 | ||
| PtBu3 | 2 | <3 | |
| 6 | <3 | ||
| YPhos | 2 | 100 |
Data synthesized from a comparative study on ylide-functionalized phosphines versus traditional phosphine ligands.[1]
Experimental Protocols
General Procedure for Comparative Catalytic Studies in Amination Reactions
A detailed experimental protocol for the comparative studies is provided to ensure reproducibility and facilitate further investigation.
Materials:
-
Palladium source: Pd₂(dba)₃·dba (tris(dibenzylideneacetone)dipalladium(0)-dibenzylideneacetone adduct)
-
Ligands: this compound, Tri-tert-butylphosphine (PtBu₃), YPhos
-
Aryl chlorides (p-chlorotoluene, chlorobenzene, p-chlorofluorobenzene)
-
Amine: Piperidine
-
Base: Potassium tert-butoxide (KOtBu)
-
Solvent: Tetrahydrofuran (THF)
-
Internal Standard: Tetradecane (for GC analysis)
Procedure:
-
In a glovebox, the ligand (0.5 mol %) and Pd₂(dba)₃·dba (0.25 mol %) were stirred in THF for 30 minutes.
-
To a separate vial, the aryl chloride (1.0 equiv), piperidine (1.1 equiv), KOtBu (1.5 equiv), and the internal standard were added.
-
The pre-stirred catalyst solution was then added to the reaction mixture.
-
The reaction was stirred at room temperature.
-
Aliquots were taken at specified time intervals, quenched, and analyzed by Gas Chromatography (GC) to determine the conversion.[1]
Mechanistic Insights and Workflow Visualizations
The efficiency of phosphine ligands like this compound is intrinsically linked to their role in the palladium catalytic cycle. The bulky and electron-donating nature of these ligands facilitates crucial steps such as oxidative addition and reductive elimination.[2] The following diagrams illustrate the fundamental catalytic cycles for Buchwald-Hartwig amination and Suzuki-Miyaura coupling.
Discussion and Industrial Context
This compound belongs to the family of Buchwald biaryl phosphine ligands, which are renowned for their ability to enhance the reactivity of palladium catalysts in cross-coupling reactions.[2] The steric bulk and electron-rich nature of these ligands promote the formation of the active monoligated palladium(0) species, which is crucial for the oxidative addition of even challenging substrates like aryl chlorides.[2]
While the provided data shows that under the specific laboratory conditions this compound was less reactive than the novel ylide-functionalized phosphine (YPhos), it is important to consider the broader context of industrial applications. Ligand selection for large-scale processes involves a multi-faceted evaluation that includes not only catalytic activity but also:
-
Cost and Availability: Established ligands like this compound are often more readily available and cost-effective for large-scale synthesis compared to novel, specialized ligands.
-
Air and Moisture Stability: The stability of the ligand and its corresponding palladium complexes to air and moisture is a critical factor for practical handling in an industrial setting. This compound is known to be an air-stable ligand.[3]
-
Process Robustness and Scalability: The performance of a catalytic system must be robust and reproducible on a large scale. Extensive process development and optimization are often required to translate laboratory findings to industrial production.
-
Substrate Scope: While one ligand may excel for a specific transformation, a different ligand might be more versatile across a wider range of substrates encountered in various drug development projects.
References
Safety Operating Guide
Proper Disposal of Cyjohnphos: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of Cyjohnphos, a bulky, electron-rich monodentate biarylphosphine ligand. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to minimize environmental impact. This guide is intended for researchers, scientists, and drug development professionals who handle this chemical.
Immediate Safety and Handling Precautions
This compound is an air-stable solid. However, it is classified as a skin and eye irritant and may cause respiratory irritation.[1] Furthermore, it may cause long-lasting harmful effects to aquatic life.[2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.
| Hazard Statement | Precautionary Measures |
| Causes skin irritation | Wear protective gloves. Wash thoroughly after handling.[1] |
| Causes eye irritation | Wear eye protection (safety glasses or goggles). If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| May cause respiratory irritation | Avoid breathing dust. Use only in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing.[1] |
| May cause long lasting harmful effects to aquatic life | Avoid release to the environment.[2] |
Disposal Procedures: A Step-by-Step Guide
The primary method for the safe disposal of this compound involves its chemical deactivation through oxidation to the corresponding phosphine (B1218219) oxide. Tertiary phosphines are typically oxidized to phosphine oxides, which are generally less toxic and more environmentally benign. This in-lab treatment should be performed by trained personnel.
Experimental Protocol: Oxidation of this compound
This protocol outlines the oxidation of this compound to this compound oxide using hydrogen peroxide, a common and effective oxidizing agent for tertiary phosphines.
Materials:
-
This compound waste
-
Toluene (B28343) or another suitable solvent
-
30% Hydrogen peroxide (H₂O₂) solution
-
Sodium bisulfite (NaHSO₃) solution (saturated)
-
Magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Stir plate and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Beaker for aqueous waste
-
Appropriate waste containers
Procedure:
-
Dissolution: In a well-ventilated fume hood, dissolve the this compound waste in a minimal amount of toluene in a round-bottom flask equipped with a stir bar.
-
Oxidation: While stirring the solution at room temperature, slowly add a slight excess of 30% hydrogen peroxide solution dropwise. The reaction is typically exothermic; control the rate of addition to maintain a moderate temperature.
-
Monitoring the Reaction: The reaction can be monitored by thin-layer chromatography (TLC) to confirm the disappearance of the starting phosphine.
-
Quenching Excess Peroxide: Once the reaction is complete, cautiously add a saturated solution of sodium bisulfite to quench any unreacted hydrogen peroxide. Stir for 15-20 minutes.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is this compound oxide.
-
Waste Disposal: The resulting this compound oxide can be collected and disposed of as solid chemical waste through your institution's Environmental Health and Safety (EHS) office. The aqueous waste from the workup should be neutralized and disposed of as aqueous chemical waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
Regulatory Compliance
Disposal of all chemical waste, including this compound and its deactivated form, must be conducted in strict accordance with local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance. Do not dispose of this compound or its treated waste down the drain or in regular trash.[1]
References
Essential Safety and Logistical Information for Handling Cyjohnphos
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Cyjohnphos, a common phosphine (B1218219) ligand in cross-coupling reactions.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH-approved N95 dust mask (US) or equivalent | To prevent inhalation of the powder which may cause respiratory irritation.[1] |
| Eye Protection | Safety glasses with side-shields or goggles | To protect eyes from dust particles that can cause irritation.[1] |
| Hand Protection | Chemical-resistant gloves | To prevent skin contact, as this compound can cause skin irritation.[1][2] |
| Body Protection | Laboratory coat | To protect street clothing and skin from accidental spills. |
Safe Handling and Storage
Adherence to proper handling and storage protocols is critical to maintaining a safe laboratory environment.
Handling:
-
Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust.[2]
-
Avoid generating dust during handling.
-
Wash hands thoroughly with soap and water after handling.[2]
-
Avoid contact with skin and eyes.[2] In case of contact, rinse the affected area with plenty of water.[2] If irritation persists, seek medical attention.[2]
-
If inhaled, move to fresh air.[2] If you feel unwell, seek medical advice.[2]
Storage:
-
Store in a tightly closed container in a dry, well-ventilated place.[2]
-
Keep the container tightly sealed.[2]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and comply with regulations.
-
Waste Classification: this compound is classified as hazardous to the aquatic environment.
-
Disposal Method: Do not dispose of with household garbage or allow it to enter the sewage system.[2] Disposal must be conducted in accordance with local, regional, and national regulations for hazardous chemical waste.[2]
-
Contaminated Materials: Any materials, such as gloves, filter paper, or containers that have come into contact with this compound should be treated as hazardous waste and disposed of accordingly.
Emergency Procedures
In the event of an accidental release or exposure, follow these steps:
-
Spill:
-
Ensure adequate ventilation.
-
Carefully sweep up the spilled solid, avoiding dust generation.
-
Collect the material in a suitable, labeled container for hazardous waste disposal.
-
Clean the spill area with an appropriate solvent and then wash with soap and water.
-
-
Fire:
-
Use extinguishing media suitable for the surrounding environment.
-
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Caption: A flowchart illustrating the key steps for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
